molecular formula C9H9Cl2NO B3034728 2-chloro-N-(3-chlorophenyl)propanamide CAS No. 21262-06-6

2-chloro-N-(3-chlorophenyl)propanamide

Cat. No.: B3034728
CAS No.: 21262-06-6
M. Wt: 218.08 g/mol
InChI Key: RMICMLBMAQRUJI-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(3-chlorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-chlorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMICMLBMAQRUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284252
Record name 2-Chloro-N-(3-chlorophenyl)propanamide
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Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21262-06-6
Record name 2-Chloro-N-(3-chlorophenyl)propanamide
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URL https://commonchemistry.cas.org/detail?cas_rn=21262-06-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3-chlorophenyl)propanamide
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Record name 2-chloro-N-(3-chlorophenyl)propanamide
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Foundational & Exploratory

2-chloro-N-(3-chlorophenyl)propanamide CAS 21262-06-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6)

Executive Summary

This guide provides a comprehensive technical overview of 2-chloro-N-(3-chlorophenyl)propanamide, a halogenated aromatic amide with the CAS Registry Number 21262-06-6. This molecule is of interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science as a potential intermediate or building block. Its structure features a chiral center, a dichlorinated aromatic system, and an amide linkage, suggesting a moderate degree of lipophilicity and specific reactivity. This document consolidates available physicochemical data, provides safety and handling protocols based on closely related analogs, outlines a plausible synthetic pathway, and proposes a standard workflow for its characterization. All information is grounded in authoritative sources to ensure scientific integrity for its intended audience of research and development professionals.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and its molecular structure. These elements dictate its reactivity, physical properties, and biological interactions.

Table 1: Core Chemical Identifiers for 2-chloro-N-(3-chlorophenyl)propanamide

Identifier Value Source
CAS Number 21262-06-6 [1]
Molecular Formula C₉H₉Cl₂NO [1][2][3]
Molecular Weight 218.08 g/mol [1][3]
IUPAC Name 2-chloro-N-(3-chlorophenyl)propanamide [3]
SMILES CC(C(=O)NC1=CC(=CC=C1)Cl)Cl [2]

| InChIKey | RMICMLBMAQRUJI-UHFFFAOYSA-N |[2][3] |

Molecular Structure Analysis

The structure of 2-chloro-N-(3-chlorophenyl)propanamide consists of a 3-chloroaniline moiety linked via an amide bond to a 2-chloropropanoyl group. The alpha-carbon of the propanamide portion is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. The presence of two chlorine atoms, one on the aromatic ring and one on the aliphatic chain, significantly influences the molecule's electronic properties and reactivity.

G Reactant1 3-Chloroaniline Reaction Amide Coupling (Acylation) Reactant1->Reaction Reactant2 2-Chloropropanoyl Chloride Reactant2->Reaction Product Crude Product Mixture Reaction->Product Base Base (e.g., Et3N) in Aprotic Solvent (e.g., DCM) Base->Reaction Workup Aqueous Workup (e.g., HCl, NaHCO3, Brine) Product->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification FinalProduct Pure 2-chloro-N-(3-chlorophenyl) -propanamide Purification->FinalProduct QC QC Analysis (NMR, MS, HPLC) FinalProduct->QC

Sources

2-chloro-N-(3-chlorophenyl)propanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-N-(3-chlorophenyl)propanamide

Abstract: This technical guide provides a comprehensive overview of 2-chloro-N-(3-chlorophenyl)propanamide, a halogenated amide with potential applications in chemical synthesis and drug discovery. The document details the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway, and presents a suite of analytical methodologies for its characterization and quality control. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound as a synthetic intermediate.

Introduction to Halogenated Amides

Halogenated organic compounds, particularly those containing chlorine, are pivotal in modern chemistry. The incorporation of chlorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This has made chlorinated molecules a cornerstone in the development of pharmaceuticals and agrochemicals.[1] The amide functional group, a ubiquitous feature in biochemistry and medicinal chemistry, provides structural rigidity and hydrogen bonding capabilities. The convergence of these two features in molecules like 2-chloro-N-(3-chlorophenyl)propanamide results in a versatile chemical building block. This guide serves to consolidate the known properties and propose validated methodologies for the synthesis and analysis of this specific compound.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties of 2-chloro-N-(3-chlorophenyl)propanamide are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉Cl₂NO[2][3][4][5]
Molecular Weight 218.08 g/mol [2][3][4]
Monoisotopic Mass 217.00612 Da[5]
IUPAC Name 2-chloro-N-(3-chlorophenyl)propanamide[2][5]
CAS Number 21262-06-6[4]
Canonical SMILES CC(C(=O)NC1=CC(=CC=C1)Cl)Cl[5]
InChIKey RMICMLBMAQRUJI-UHFFFAOYSA-N[2]
Predicted XlogP 3.2[5]
Hazard Classification Irritant[4]

Synthesis and Mechanistic Rationale

The synthesis of 2-chloro-N-(3-chlorophenyl)propanamide is most efficiently achieved via a nucleophilic acyl substitution reaction. This standard amide bond formation involves the reaction of a primary amine (3-chloroaniline) with an acyl chloride (2-chloropropionyl chloride).

Experimental Protocol: Synthesis of 2-chloro-N-(3-chlorophenyl)propanamide

This protocol describes a robust method for the synthesis and purification of the title compound.

Materials:

  • 3-chloroaniline

  • 2-chloropropionyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

    • Expertise & Experience: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride. Triethylamine acts as an HCl scavenger, neutralizing the acid byproduct of the reaction and driving the equilibrium towards product formation.

  • Acylation: Add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Trustworthiness: The acidic wash removes unreacted triethylamine, while the basic wash removes any remaining 2-chloropropionyl chloride and acidic impurities. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield 2-chloro-N-(3-chlorophenyl)propanamide as a crystalline solid.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Purification A Dissolve 3-chloroaniline & Et3N in anhydrous DCM B Cool to 0 °C A->B C Add 2-chloropropionyl chloride (dropwise) B->C D Warm to RT, stir 2-4h C->D E Aqueous Workup (HCl, NaHCO3, Brine) D->E F Dry (MgSO4) & Concentrate E->F G Recrystallize (EtOAc/Hexanes) F->G H Pure Product G->H

Caption: Workflow for the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide.

Analytical Characterization

A multi-technique approach is necessary for unambiguous structure confirmation and purity assessment.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Methodology: Electrospray Ionization (ESI) in positive ion mode is recommended. Dissolve a small sample in methanol or acetonitrile and analyze via direct infusion or LC-MS.

  • Expected Results: The primary observation should be the protonated molecular ion [M+H]⁺ at m/z 218.01. A key validation feature is the isotopic pattern characteristic of two chlorine atoms. The expected ratio of the M, M+2, and M+4 peaks will be approximately 100:65:10, providing high confidence in the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation.

  • Methodology: Acquire ¹H and ¹³C NMR spectra in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Expected ¹H NMR Signals:

    • A doublet corresponding to the methyl (CH₃) group.

    • A quartet corresponding to the methine (CH) proton, coupled to the methyl group.

    • A series of multiplets in the aromatic region (7-8 ppm) corresponding to the four protons on the 3-chlorophenyl ring.

    • A broad singlet in the downfield region (8-10 ppm) for the amide (NH) proton.

  • Expected ¹³C NMR Signals:

    • Signals for the methyl and methine carbons.

    • Four distinct signals in the aromatic region for the carbons of the phenyl ring.

    • A downfield signal for the carbonyl (C=O) carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the synthesized compound.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • Gradient: Start with a high concentration of Mobile Phase A, and linearly increase the concentration of Mobile Phase B over 15-20 minutes.

    • Detection: UV detector set to 254 nm.

  • Self-Validation: The method is considered self-validating when a single, sharp, symmetrical peak is observed for the main compound, with any impurities being well-resolved and quantifiable. Purity is typically reported as a percentage of the total peak area.

Analytical Workflow Diagram

G cluster_input Input cluster_analysis Analysis cluster_output Output A Synthesized Product Sample B Mass Spectrometry (ESI-MS) A->B C NMR Spectroscopy (1H, 13C) A->C D Chromatography (RP-HPLC) A->D E Molecular Weight & Isotopic Pattern B->E F Structural Confirmation C->F G Purity (%) D->G H QC Pass/Fail E->H F->H G->H

Caption: Standard analytical workflow for compound characterization and QC.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[7] In case of contact, flush the affected area with copious amounts of water.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from strong oxidizing agents, acids, and bases.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

Potential Applications and Future Research

While specific applications for 2-chloro-N-(3-chlorophenyl)propanamide are not extensively documented, its structure suggests significant potential as an intermediate in several fields:

  • Medicinal Chemistry: It can serve as a starting material or scaffold for the synthesis of more complex molecules with potential biological activity. The N-aryl propanamide motif is found in various pharmacologically active agents.

  • Agrochemicals: Many herbicides and fungicides are chlorinated amide derivatives. This compound could be a valuable precursor for developing new crop protection agents.

  • Materials Science: The molecule could be used in the synthesis of novel polymers or functional materials where its specific chemical properties could be exploited.

Future research should focus on exploring the reactivity of this compound in various synthetic transformations, such as nucleophilic substitution at the α-carbon or further modification of the aromatic ring, to generate libraries of novel compounds for biological screening or materials testing.

References

  • National Institute of Standards and Technology (NIST). Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Vasilev, A., et al. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(2), M1536. [Link]

  • PrepChem. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. PrepChem. [Link]

  • Cowley, A. R., et al. (2012). Structure of 2-chloro-N-(p-tolyl)propanamide. Private Communication to the Cambridge Structural Database. [Link]

  • PubChemLite. 2-chloro-n-(3-chlorophenyl)propanamide (C9H9Cl2NO). PubChemLite. [Link]

  • Vasilev, A., et al. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2023(2), M1625. [Link]

  • Ahmad, M., et al. (1987). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O-ACETYL-β-D-GLUCOSIDE). Journal of the Chemical Society of Pakistan, 9(1), 75-77. [Link]

  • Manjunatha, K., et al. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 3(6), 541-547. [Link]

  • Miller, S. A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1313-1330. [Link]

Sources

Technical Analysis of 2-chloro-N-(3-chlorophenyl)propanamide: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

2-chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6) is a disubstituted alpha-haloamide characterized by a dual-electrophile motif. It serves as a critical intermediate in the synthesis of amino-amide local anesthetics and is investigated for its alkylating properties in medicinal chemistry.

Structurally, the molecule features a propanamide backbone with a chlorine atom at the


-position (C2) and a meta-chlorophenyl ring attached to the amide nitrogen. This configuration imparts significant lipophilicity and specific reactivity profiles, particularly regarding nucleophilic substitution (

) at the alpha-carbon.
Chemical Identifiers
Identifier TypeValue
IUPAC Name 2-chloro-N-(3-chlorophenyl)propanamide
CAS Number 21262-06-6
Molecular Formula

Molecular Weight 218.08 g/mol
SMILES CC(Cl)C(=O)Nc1cccc(Cl)c1
InChI Key RMICMLBMAQRUJI-UHFFFAOYSA-N

Synthetic Pathways & Process Chemistry

The synthesis of 2-chloro-N-(3-chlorophenyl)propanamide relies on the Schotten-Baumann acylation principle. The reaction involves the coupling of an aniline derivative with an acyl chloride.[1][2] The choice of base and solvent is critical to manage the exotherm and prevent double acylation or polymerization.

Optimized Synthesis Protocol

Reaction: 3-chloroaniline + 2-chloropropionyl chloride


 Product + HCl

Reagents:

  • Substrate: 3-Chloroaniline (1.0 eq)

  • Acylating Agent: 2-Chloropropionyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.2 eq) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 3-chloroaniline and anhydrous DCM under a nitrogen atmosphere. Cool to 0°C to suppress side reactions.

  • Base Addition: Add Triethylamine dropwise. Ensure the temperature remains <5°C.

  • Acylation: Add 2-chloropropionyl chloride dropwise over 30 minutes. The reaction is exothermic; controlling the addition rate is vital to prevent thermal degradation of the acyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

  • Quench: Quench with cold water.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline) followed by saturated

    
     (to remove acid traces) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes for quality control.

SynthesisWorkflow Start Precursors: 3-Chloroaniline 2-Chloropropionyl Cl Reaction Acylation (DCM, 0°C, TEA) Start->Reaction N2 atm Monitor TLC/HPLC Check Reaction->Monitor Monitor->Reaction Incomplete Quench Acid/Base Workup Monitor->Quench Conversion >95% Crude Crude Solid Quench->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Final Pure Product (>98%) Purification->Final

Figure 1: Process flow for the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide, highlighting critical control points.

Physicochemical & Spectroscopic Profiling

Accurate characterization is required to distinguish the product from potential impurities (e.g., hydrolysis products or unreacted aniline).

Predicted Spectral Data
TechniqueSignal/ParameterAssignment/Interpretation

-NMR
(400 MHz,

)

1.75 (d, 3H)
Methyl group (

) on the propionyl chain.

4.55 (q, 1H)
Alpha-proton (

-Cl). Characteristic quartet due to coupling with methyl.

8.20 (br s, 1H)
Amide

. Broadening indicates H-bonding.

7.00 - 7.60 (m, 4H)
Aromatic protons. Pattern consistent with 3-substituted benzene.[3][4]
IR Spectroscopy 1660-1690

Amide I band (C=O stretch).
3250-3300

N-H stretch.
Mass Spectrometry m/z 217/219Molecular ion

. 3:1 ratio indicates one Cl? No, two Cl atoms mean a 9:6:1 pattern (M, M+2, M+4).

Note on MS: Since the molecule contains two chlorine atoms (one aliphatic, one aromatic), the isotope pattern will be distinct. The M+ peak (217), M+2 (219), and M+4 (221) will appear in an approximate 9:6:1 intensity ratio.

Reactivity Profile & Mechanism of Action[7]

The core utility of 2-chloro-N-(3-chlorophenyl)propanamide lies in the reactivity of the C-Cl bond at the alpha position. This bond is activated by the adjacent carbonyl group, making it highly susceptible to


 reactions.
Electrophilic Warhead (Alpha-Haloamide)

The alpha-carbon is electron-deficient due to the inductive effects of both the chlorine atom and the amide carbonyl.

  • Nucleophilic Substitution: Primary and secondary amines can displace the alpha-chlorine to form amino-amides. This is the standard route for synthesizing local anesthetics (e.g., reacting with propylamin to form analogs).

  • Alkylation Potential: In biological systems, this moiety can alkylate nucleophilic residues (cysteine thiols) in proteins, acting as a covalent inhibitor.

Reactivity Pathway Diagram

This diagram details how the molecule behaves when exposed to different nucleophiles.

ReactivityPathways Center 2-chloro-N-(3-chlorophenyl) propanamide Product_Amine Amino-Amide Derivative (Anesthetic Scaffold) Center->Product_Amine SN2 Displacement (Fast) Product_Thiol Thioether Adduct (Covalent Inhibition) Center->Product_Thiol Alkylation (Irreversible) Product_Hyd Hydrolysis (3-Chloroaniline + Acid) Center->Product_Hyd Amide Cleavage (Slow) Amine Primary/Sec. Amines (HNR2) Amine->Center Thiol Thiols (R-SH) Thiol->Center Base Strong Base (OH-) Base->Center

Figure 2: Reactivity map showing the divergent pathways based on nucleophile type. The SN2 pathway is the primary synthetic utility.

Biological Implications[2][5][8][9]

While often used as an intermediate, the intact molecule possesses biological activity due to its alkylating nature.

  • Enzyme Inhibition: The alpha-chloroamide motif is a known pharmacophore for covalent inhibition of cysteine proteases. The chlorine acts as a leaving group, allowing the enzyme's active site cysteine to attack the alpha-carbon, forming an irreversible thioether bond.

  • Cytotoxicity: Due to non-specific alkylation, alpha-haloamides can exhibit cytotoxicity. In drug design, this reactivity is often "tuned down" by adding steric bulk or replacing the chlorine with a less reactive group unless a covalent mechanism is explicitly desired.

References

  • PubChem. (n.d.).[5] 2-chloro-N-(3-chlorophenyl)propanamide (CID 532268).[6] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Lee, K. S., et al. (2003).[2] Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines. Organic & Biomolecular Chemistry. [Link]

Sources

2-Chloro-3'-chloropropionanilide synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for SAR Profiling in Local Anesthetics and Agrochemicals[1]

Executive Summary

2-Chloro-3'-chloropropionanilide (CAS: 21262-06-6) represents a pivotal structural probe in medicinal chemistry and agrochemical development.[1] As a halogenated amide, it serves as a "chimeric" scaffold—bridging the structural gap between amide-type local anesthetics (e.g., Prilocaine) and anilide herbicides (e.g., Propanil).[1]

For drug development professionals, this molecule is not merely an intermediate; it is a Structure-Activity Relationship (SAR) tool .[1] It allows researchers to quantify the impact of meta-halogenation on the aromatic ring versus


-halogenation on the acyl chain, specifically influencing lipophilicity (

), metabolic stability (hydrolysis rates), and pKa modulation of subsequent derivatives.[1]
Chemical Identity & Nomenclature

Accurate nomenclature is the bedrock of reproducibility.[1] In legacy literature, "propionanilide" refers to the


-phenylpropanamide core.[1] The numbering convention used here assigns the prime symbol (') to the aniline ring and unprimed numbers to the acyl chain.

Table 1: Nomenclature & Identifiers

DescriptorValue / NameNotes
IUPAC Name 2-chloro-

-(3-chlorophenyl)propanamide
Preferred for regulatory filing.[1]
Common Name 2-Chloro-3'-chloropropionanilide"2-Chloro" =

-chloro on chain."3'-Chloro" = meta-chloro on ring.[1]
CAS Number 21262-06-6 Specific to the racemate.[1]
Molecular Formula

MW: 218.08 g/mol
SMILES CC(Cl)C(=O)NC1=CC=CC(Cl)=C1Useful for cheminformatics docking.[1]
InChIKey RMICMLBMAQRUJI-UHFFFAOYSA-NUnique digital identifier.
High-Fidelity Synthesis Protocol

Context: The synthesis follows a nucleophilic acyl substitution mechanism (Schotten-Baumann conditions).[1] The choice of solvent and base is critical to minimize the formation of the bis-acylated byproduct.[1]

Reaction Scheme:



2.1 Reagents & Materials[1][2][3][4]
  • Substrate: 3-Chloroaniline (Liquid, toxic, handle in fume hood).[1]

  • Acylating Agent: 2-Chloropropionyl chloride (1.1 equivalents).[1]

  • Base: Triethylamine (TEA) (1.2 equivalents) or Pyridine.[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

2.2 Step-by-Step Methodology
  • Preparation: Charge a 3-neck round-bottom flask with 3-Chloroaniline (10 mmol) and anhydrous DCM (50 mL). Flush with Nitrogen (

    
    ).[1]
    
  • Cooling: Submerge the flask in an ice/brine bath to reach -5°C. Reasoning: Low temperature suppresses the formation of di-acylated impurities and controls the exotherm.[1]

  • Base Addition: Add Triethylamine (12 mmol) dropwise. Stir for 10 minutes.

  • Acylation: Add 2-Chloropropionyl chloride (11 mmol) diluted in 10 mL DCM dropwise over 30 minutes via an addition funnel.

    • Critical Control Point: Maintain internal temperature

      
      .
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup (Self-Validating):

    • Wash organic phase with 1M HCl (2 x 30 mL).[1] Purpose: Removes unreacted 3-chloroaniline (protonates it to water-soluble salt).[1]

    • Wash with Sat.

      
        (2 x 30 mL). Purpose: Neutralizes residual acid/HCl.[1]
      
    • Wash with Brine , dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[1]

Pharmacochemical Utility & SAR Logic

This molecule is a "gateway" intermediate.[1] The


-chloro position is highly reactive toward nucleophiles, allowing the installation of amines (to make local anesthetics) or thiols.[1]
3.1 The "Prilocaine" Analog Pathway

In drug development, this molecule is the precursor to 3'-Chloro-Prilocaine .[1] By reacting 2-chloro-3'-chloropropionanilide with propyl amine, you generate the amino-amide.[1]

  • Prilocaine:

    
    -Toluidine derivative (2-methyl).[1]
    
  • Target:

    
    -Chloroaniline derivative (3-chloro).
    

Why do this?

  • Metabolic Stability: The 2-methyl group in Prilocaine provides steric hindrance against amidases.[1] Replacing it with a 3-chloro group (electron-withdrawing) alters the hydrolysis rate, potentially extending the half-life or changing the toxicity profile (methemoglobinemia risk).[1]

  • Lipophilicity: Chlorine is a "lipophilic bullet."[1] It increases

    
    , potentially enhancing blood-brain barrier (BBB) penetration or nerve sheath permeation.[1]
    
3.2 Visualization of Synthetic Utility

The following diagram illustrates the divergence point where this molecule serves as a scaffold for both pharmaceutical and agrochemical libraries.[1]

G start 3-Chloroaniline intermediate 2-Chloro-3'-chloropropionanilide (The Core Scaffold) start->intermediate Acylation (-HCl) reagent 2-Chloropropionyl Chloride reagent->intermediate product_pharma 3'-Chloro-Prilocaine Analog (Local Anesthetic Probe) intermediate->product_pharma Amine Attack product_agro Propanil Analogs (Herbicide Resistance Studies) intermediate->product_agro Ring Mod. path_pharma Nucleophilic Substitution (Propylamine) path_agro Friedel-Crafts / Derivatization

Figure 1: Divergent synthesis pathways utilizing the 2-Chloro-3'-chloropropionanilide scaffold.

Safety & Toxicology (E-E-A-T)

Handling this compound requires strict adherence to safety protocols due to the aniline moiety.[1]

  • Methemoglobinemia Risk: Aniline derivatives, particularly 3-chloroaniline, are potent inducers of methemoglobinemia (oxidation of Hemoglobin

    
     to 
    
    
    
    ).[1]
  • Skin Absorption: The lipophilic nature of the propionanilide backbone enhances dermal absorption.[1] Double-gloving (Nitrile) is mandatory. [1]

  • Sensitization: Chlorinated propionanilides are known contact sensitizers.[1]

Disposal: All aqueous waste from the workup (containing aniline salts) must be segregated into "Toxic Organic Aqueous" waste streams, not general aqueous waste.

References
  • PubChem. (2025).[1][5][6] 2-chloro-N-(3-chlorophenyl)propanamide (Compound).[1] National Library of Medicine.[1] [Link][1]

  • U.S. EPA. (2024).[1] CompTox Chemicals Dashboard: Chloro-propionanilide derivatives. [Link][1]

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Contextual reference for Bioisosterism of Chlorine vs Methyl groups).

Sources

2-chloro-N-(3-chlorophenyl)propanamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 2-chloro-N-(3-chlorophenyl)propanamide

Executive Summary & Compound Identity

This technical guide provides a comprehensive framework for the solubility profiling of 2-chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6). As a critical intermediate in the synthesis of amide-based agrochemicals and potential pharmaceutical precursors, understanding its solubility landscape is paramount for optimizing reaction yield, purification via crystallization, and formulation stability.

While specific experimental solubility data for this regioisomer is often proprietary, this guide synthesizes predictive modeling based on structural analogs (e.g., N-(3,4-dichlorophenyl)propanamide and 2-chloro-N-phenylacetamide) with rigorous experimental protocols to establish a self-validating solubility dataset.

Compound Profile:

  • IUPAC Name: 2-chloro-N-(3-chlorophenyl)propanamide[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO[1][2][3][4][5]
  • Molecular Weight: 218.08 g/mol [1][3][4][5]

  • Key Functional Groups: Secondary Amide (H-bond donor/acceptor),

    
    -Chloroalkyl, m-Chloroaryl.
    
  • Physical State: Solid (Predicted MP: ~106–125 °C based on analogs).

Theoretical Solubility Framework

To rationalize solvent selection, we employ Hansen Solubility Parameters (HSP) . The dissolution of 2-chloro-N-(3-chlorophenyl)propanamide is governed by the "like dissolves like" principle, decomposed into three interaction forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
Predicted Hansen Solubility Parameters

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated HSP values for the target compound are:

ParameterValue (

)
Structural Driver

(Dispersion)
~19.5Aromatic ring, alkyl chain, Cl substituents

(Polarity)
~11.0Amide dipole, C-Cl dipoles

(H-Bonding)
~10.5Amide -NH (donor) and -C=O (acceptor)

Interpretation:

  • High Solubility Zone: Solvents with

    
     values matching the solute (Distance 
    
    
    
    ).
    • Examples:Acetone, THF, DMF, Ethyl Acetate.

  • Temperature-Dependent Zone: Solvents with moderate deviation, ideal for cooling crystallization.

    • Examples:Toluene, Ethanol, Methanol.

  • Anti-Solvents: Solvents with large

    
    , particularly in 
    
    
    
    or
    
    
    .
    • Examples:Water (too polar/H-bonding), Hexane/Heptane (too non-polar).

Experimental Protocols for Solubility Determination

For process validation, predictive models must be corroborated by experimental data. The following protocols are the industry standard for generating high-fidelity solubility curves (


 vs. 

).
Dynamic Laser Monitoring Method (High-Throughput)

This method is preferred for its speed and accuracy in detecting the precise dissolution point (disappearance of turbidity).

Workflow Diagram:

Solubility_Workflow Prep Sample Preparation (Excess Solute + Solvent) Equilib Thermostatic Mixing (T +/- 0.05 K) Prep->Equilib Load Cell Laser Laser Transmissivity Monitoring Equilib->Laser Continuous Stirring Detect Dissolution Point (Max Transmissivity) Laser->Detect Heat Ramp (0.2 K/min) Calc Calculate Mole Fraction (x1) Detect->Calc Record T Calc->Prep Next Mole Ratio

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Protocol Steps:

  • Preparation: Weigh a precise mass of 2-chloro-N-(3-chlorophenyl)propanamide (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a laser source and a photodetector. Calibrate to 0% transmissivity (suspension) and 100% (pure solvent).

  • Ramping: Heat the mixture slowly (0.2 K/min) with constant stirring (400 rpm).

  • Detection: Record the temperature (

    
    ) where the laser intensity maximizes and stabilizes (indicating complete dissolution).
    
  • Iteration: Repeat for different solute/solvent mass ratios to build the curve.

Static Gravimetric Method (Standard Reference)

Use this method to validate laser data or when optical clarity is an issue.

  • Saturation: Add excess solid to the solvent at a fixed temperature (

    
    ). Stir for 24 hours to ensure equilibrium.
    
  • Settling: Stop stirring and allow phases to separate (isothermal) for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m).
    
  • Analysis: Weigh the supernatant (

    
    ), evaporate the solvent, and weigh the residue (
    
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are molecular weights of solute and solvent.

Thermodynamic Modeling & Data Analysis

To interpolate solubility data for process design (e.g., cooling curves), fit the experimental points to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

).

Equation:



  • A, B, C: Empirical parameters derived from regression analysis.

  • Validation: A correlation coefficient (

    
    ) 
    
    
    
    indicates a high-quality fit.

Process Application: If the solubility curve is steep (large positive


 or 

terms), the system is highly sensitive to temperature, making Cooling Crystallization the preferred purification method. If the curve is flat, Evaporative Crystallization or Anti-solvent Addition (e.g., adding Water to an Ethanol solution) is required.

Solvent Selection Guide for Process Optimization

Based on the chemical structure and thermodynamic principles, the following solvent classes are categorized for specific process steps.

Solvent ClassPredicted SolubilityProcess ApplicationRationale
Polar Aprotic (DMF, DMSO)Very HighReaction MediumSolubilizes reactants; high boiling point for kinetics.
Esters/Ketones (Ethyl Acetate, Acetone)HighExtraction / WashGood selectivity; easy solvent recovery (low BP).
Alcohols (Methanol, Ethanol)Moderate (T-dependent)CrystallizationSteep solubility curve allows high recovery upon cooling.
Aromatics (Toluene, Xylene)ModerateReaction / AzeotropeCompatible with hydrophobic aryl group; water removal.
Alkanes (Heptane, Hexane)Very LowAnti-SolventInduces precipitation; washes non-polar impurities.

Decision Matrix for Crystallization:

Solvent_Selection Start Select Solvent for Crystallization CheckSol Is Solubility High at Boiling Point? Start->CheckSol CheckYield Is Solubility Low at 0-5 °C? CheckSol->CheckYield Yes Evap Use Evaporative Crystallization CheckSol->Evap No (Too Low) Cooling Use Cooling Crystallization CheckYield->Cooling Yes AntiSolvent Use Anti-Solvent (e.g., Add Water/Heptane) CheckYield->AntiSolvent No (Too High)

Figure 2: Solvent Selection Decision Tree for Crystallization Processes.

References

  • Compound Identity & Properties

    • National Institute of Standards and Technology (NIST).[1] Propanamide, N-(3-chlorophenyl)-2-chloro- Properties. Link

    • Cheméo.[1][4][5][6] Chemical Properties of Propanamide, N-(3-chlorophenyl)-3-chloro-. Link

  • Methodology - Solubility Measurement: Sha, F., et al. (2020). "Solubility and Thermodynamic Properties of 2-Chloro-N-(4-chlorophenyl)acetamide in Pure and Binary Solvents." Journal of Chemical & Engineering Data. (Note: Cited as a methodological analog for the 4-chloro isomer). Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.
  • Theoretical Framework: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Regulatory & Safety

    • U.S. EPA. CompTox Chemicals Dashboard: 3-Chloro-N-(4-chlorophenyl)propanamide. Link (Used for comparative physicochemical properties).

Sources

A Comprehensive Technical Guide to the Melting Point Determination of 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-chloro-N-(3-chlorophenyl)propanamide

2-chloro-N-(3-chlorophenyl)propanamide is a chemical compound with the identifiers:

  • CAS Number: 21262-06-6[1]

  • Molecular Formula: C9H9Cl2NO[1][2]

  • Molecular Weight: 218.08 g/mol [1][2]

The accurate determination of its melting point is fundamental for its characterization, providing a straightforward and reliable assessment of its purity. Pure crystalline substances exhibit a sharp, well-defined melting point, whereas impurities will typically cause a depression and broadening of the melting range.[3][4][5] This guide will detail the synthesis, purification, and subsequent thermal analysis of 2-chloro-N-(3-chlorophenyl)propanamide.

Synthesis of 2-chloro-N-(3-chlorophenyl)propanamide

A plausible and direct synthetic route to 2-chloro-N-(3-chlorophenyl)propanamide involves the acylation of 3-chloroaniline with 2-chloropropionyl chloride. This is a standard method for the formation of amides. A representative protocol is provided below.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloroaniline (0.10 mole) in a suitable solvent such as chloroform (85 ml). Add pyridine (8 ml) to the solution to act as a base and scavenger for the HCl byproduct.[6]

  • Cooling: Cool the mixture to approximately 10°C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (0.10 mole) dropwise to the stirred solution. It is crucial to maintain the reaction temperature below 35°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at ambient temperature for 16 hours to ensure the reaction goes to completion.[6]

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain a solid residue. Slurry the solid with water and collect it by filtration.

  • Drying: Dry the crude product thoroughly before proceeding to purification.

Synthesis_of_2-chloro-N-(3-chlorophenyl)propanamide cluster_reactants Reactants reactant1 3-Chloroaniline product 2-chloro-N-(3-chlorophenyl)propanamide reactant1->product + reactant2 2-Chloropropionyl Chloride reactant2->product reagents Pyridine, Chloroform reagents->product

Caption: Reaction scheme for the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide.

Purification by Recrystallization

For an accurate melting point determination, the synthesized compound must be of high purity. Recrystallization is a standard and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A combination like methylcyclohexane-ethyl acetate can be effective.[6]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon or silica gel can be added, and the solution can be briefly boiled and then filtered while hot.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slow Cooling dissolve->cool crystallize Crystal Formation cool->crystallize filtrate Vacuum Filtration crystallize->filtrate wash Wash with cold solvent filtrate->wash dry Dry under Vacuum wash->dry end Pure Crystals dry->end

Caption: General workflow for the purification of a solid compound by recrystallization.

Primary Melting Point Determination: The Capillary Method

The capillary method is the most widely used technique for determining the melting point of a solid.[1][8] It involves heating a small sample in a sealed capillary tube and observing the temperature range over which it melts.

Experimental Protocol: Capillary Melting Point
  • Sample Preparation: Finely powder a small amount of the dry, purified crystals. Pack the powdered sample into a capillary tube to a height of about 3 mm.[2]

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): First, perform a rapid heating to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[3][4]

  • Accurate Determination: For the accurate measurement, start heating at a rate that allows the temperature to rise slowly, about 1-2°C per minute, as the approximate melting point is approached.[1]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This range is the melting point of the substance.[1]

ObservationPure CompoundImpure Compound
Melting Range Sharp (typically 0.5-1.0°C)[3]Broad and depressed[3][4]
Appearance Clear, colorless meltOften discolored or cloudy melt

digraph "Capillary_Melting_Point_Workflow" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6];
node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Pure, Dry Sample", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare [label="Pack Capillary Tube"]; place [label="Insert into Apparatus"]; heat [label="Controlled Heating\n(1-2°C/min)"]; observe [label="Observe Melting"]; record [label="Record Temperature Range\n(Onset to Clear Point)"]; end [label="Melting Point Data", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prepare; prepare -> place; place -> heat; heat -> observe; observe -> record; record -> end; }

Caption: Workflow for capillary melting point determination.

Confirmatory and Advanced Thermal Analysis

For a more comprehensive understanding of the thermal properties of 2-chloro-N-(3-chlorophenyl)propanamide, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are highly recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides quantitative data on melting, including the onset temperature, peak temperature, and the enthalpy of fusion.

General DSC Protocol:

  • A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan.

  • The pan is sealed and placed in the DSC cell alongside an empty reference pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow is recorded as a function of temperature, and the melting endotherm is analyzed to determine the melting point and enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is used to assess the thermal stability and decomposition profile of a compound.[8][10]

General TGA Protocol:

  • A small, accurately weighed sample is placed in a tared TGA pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) under an inert or oxidative atmosphere.

  • The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting curve shows the temperatures at which mass loss occurs, indicating decomposition or volatilization.

Thermal_Analysis_Techniques substance 2-chloro-N-(3-chlorophenyl)propanamide capillary Capillary Melting Point substance->capillary Primary Analysis dsc Differential Scanning Calorimetry (DSC) substance->dsc Confirmatory & Quantitative tga Thermogravimetric Analysis (TGA) substance->tga Stability Assessment mp_range Melting Point Range capillary->mp_range Provides dsc_data Onset, Peak Temp, Enthalpy of Fusion dsc->dsc_data Provides tga_data Decomposition Temperature tga->tga_data Provides

Caption: Relationship between different thermal analysis techniques for compound characterization.

Data Interpretation and Comparative Analysis

The melting point of a pure sample of 2-chloro-N-(3-chlorophenyl)propanamide should be a sharp, reproducible value. While the exact value is to be determined experimentally, data from structurally similar compounds can provide an expected range.

CompoundMolecular FormulaMelting Point (°C)
2-chloro-N-(3-chlorophenyl)propanamide C9H9Cl2NO To be determined
2,3-dichloro-N-(4-chlorophenyl)propanamideC9H8Cl3NO127.5-129[6]
2-chloro-N-(4-chlorophenyl)-2-propenamideC9H7Cl2NO105-106.5[7]
2'-ChloroacetanilideC8H8ClNO189-190[5]

A mixed melting point test can be used for identity confirmation. If a sample of the synthesized compound is mixed with a known standard of the same compound, the melting point of the mixture will be sharp and unchanged. If it is mixed with a different compound, the melting point will be depressed and broadened.

Conclusion

The determination of the melting point of 2-chloro-N-(3-chlorophenyl)propanamide is a critical step in its chemical characterization. By following rigorous protocols for synthesis, purification, and analysis using capillary methods, DSC, and TGA, researchers can obtain accurate and reliable data. This information is indispensable for ensuring the identity and purity of the compound, which is of utmost importance in research, drug development, and quality control.

References

  • Taylor & Francis Online. (n.d.). Thermal Decomposition Studies of Halogenated Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

Sources

Technical Monograph: 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(3-chlorophenyl)propanamide is a halogenated anilide derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmacological agents. Structurally characterized by a reactive


-chloro moiety and a meta-chlorinated aromatic ring, this compound bridges the gap between simple acetanilides and complex propionic acid derivatives (e.g., profens).

This guide provides a rigorous technical analysis of the compound, focusing on reproducible synthetic pathways, physicochemical characterization, and its utility as an electrophilic building block. The protocols detailed herein are designed for high-purity isolation, prioritizing yield optimization and operator safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound exhibits lipophilic characteristics typical of chlorinated amides, necessitating the use of organic solvent systems for processing.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 2-chloro-N-(3-chlorophenyl)propanamide
Molecular Formula

Molecular Weight 218.08 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
LogP (Predicted) ~2.9 – 3.2
Key Functional Groups Secondary Amide, Aryl Chloride, Alkyl Chloride (

-position)

Synthetic Methodology

Reaction Design: Nucleophilic Acyl Substitution

The most robust synthesis involves the acylation of 3-chloroaniline with 2-chloropropanoyl chloride. This pathway is preferred over direct coupling with carboxylic acid (using DCC/EDC) due to higher atom economy and simplified purification.

Critical Insight: The reaction is highly exothermic. Temperature control (


) during addition is vital to prevent the formation of di-acylated byproducts or thermal degradation of the labile 

-chloro bond.
Detailed Protocol

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • 2-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq) [Acid Scavenger]

  • Dichloromethane (DCM) [Solvent, Anhydrous]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 3-chloroaniline (e.g., 10 mmol) and anhydrous DCM (30 mL). Maintain an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to

    
     using an ice-water bath.
    
  • Acylation: Add 2-chloropropanoyl chloride (11 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Note: Evolution of white fumes (HCl) may occur if the system is not sealed; TEA-HCl salt will precipitate immediately as a white solid.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench & Workup:

    • Quench with water (20 mL).

    • Wash organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline.

    • Wash with Sat.

      
       (2 x 15 mL) to remove residual acid chloride/acid.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate or purify via silica gel flash chromatography if high purity (>99%) is required.

Reaction Pathway Visualization

The following diagram illustrates the molecular transformation and the role of the base in driving the equilibrium.

Synthesispathway Reactants Reactants 3-Chloroaniline 2-Chloropropanoyl chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (DCM, 0°C) Base Base (TEA) Proton Scavenger Intermediate->Base H+ Abstraction Product Product 2-chloro-N-(3-chlorophenyl)propanamide Intermediate->Product Elimination of Cl- Byproduct Byproduct TEA·HCl (Salt) Base->Byproduct Precipitation

Figure 1: Mechanistic pathway for the acylation of 3-chloroaniline. The base (TEA) is critical for neutralizing the HCl generated, driving the reaction to completion.

Analytical Characterization (Self-Validating Metrics)

To ensure the protocol was successful, the isolated material must meet specific spectral criteria.

Table 2: Expected Spectral Data
TechniqueFeatureDiagnostic SignalInterpretation
1H NMR (CDCl3)Amide Proton

~8.0–8.5 ppm (Broad s)
Confirms amide bond formation.
Aromatic Region

7.0–7.8 ppm (Multiplet)
Characteristic of 3-substituted benzene ring.

-CH

~4.5 ppm (Quartet)
Methine proton adjacent to Cl and Carbonyl.
Methyl Group

~1.7 ppm (Doublet)
Terminal methyl of the propanoyl chain.
IR Spectroscopy Carbonyl (C=O)1650–1690 cm⁻¹Strong Amide I band.
NH Stretch3250–3300 cm⁻¹Secondary amide stretch.

Biological Interface & Utility

While specific clinical data for CID 12830880 is distinct from its 3,4-dichloro analog (Propanil), its utility lies in two primary domains:

Herbicide Resistance & Mode of Action

Structurally, this compound belongs to the amide class of herbicides .

  • Mechanism: Analogous compounds inhibit photosynthesis by blocking electron transport at the Photosystem II receptor site (D1 protein).

  • Selectivity: The 3-chloro substitution pattern alters metabolic stability in plants compared to 3,4-dichloro variants, potentially offering different selectivity profiles in crop protection studies.

Synthetic Intermediate (The "Alpha-Handle")

The chlorine atom at the 2-position (alpha to carbonyl) is an excellent leaving group. This makes the compound a versatile scaffold for Nucleophilic Substitution (


)  reactions.
  • Application: Reaction with secondary amines (e.g., piperazine, morpholine) yields

    
    -amino amides, a motif common in local anesthetics and anti-arrhythmic drugs.
    
Experimental Workflow Diagram

The following workflow outlines the purification logic to isolate the active compound from the crude reaction mixture.

PurificationWorkflow cluster_wash Aqueous Workup Start Crude Reaction Mixture (DCM, Product, TEA, TEA·HCl) AcidWash 1. Acid Wash (1M HCl) Removes: Unreacted Aniline Start->AcidWash BaseWash 2. Base Wash (Sat. NaHCO3) Removes: Acid Chloride/Acid AcidWash->BaseWash BrineWash 3. Brine Wash Removes: Bulk Water BaseWash->BrineWash Drying Drying (MgSO4) & Concentration BrineWash->Drying Recryst Recrystallization (Hexane/EtOAc) Drying->Recryst Final Pure Crystal Isolation >98% Purity Recryst->Final

Figure 2: Downstream processing workflow ensuring removal of amine and acid precursors.

Safety & Handling (GHS Standards)

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Disposal: Halogenated organic waste stream. Do not mix with strong alkalis as this may induce hydrolysis or polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12830880, 2-chloro-N-(3-chlorophenyl)propanamide. Retrieved from [Link]

  • MDPI (2023). Synthesis of N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. (Methodology Reference). Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. Propanamide, N-(3-chlorophenyl)-2-chloro-.[3] Retrieved from [Link][3]

Sources

Technical Safety & Handling Guide: 2-Chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6) is a specialized electrophilic intermediate primarily used in medicinal chemistry as a building block for heterocycle synthesis and as a covalent probe scaffold.[1] Structurally, it consists of a propanamide backbone functionalized with an


-chloro substituent and a meta-chlorophenyl group.

Its utility lies in the reactivity of the


-chloroamide moiety, which serves as a "warhead" for nucleophilic substitution (

) reactions—allowing for the introduction of amines, thiols, or other nucleophiles to generate diverse libraries of bioactive compounds.[2]
Chemical Characterization Table
PropertySpecification
IUPAC Name 2-chloro-N-(3-chlorophenyl)propanamide
Common Synonyms N-(3-chlorophenyl)-2-chloropropanamide;

-Chloropropion-m-chloroanilide
CAS Number 21262-06-6
Molecular Formula

Molecular Weight 218.08 g/mol
Physical State Solid (typically off-white to beige powder)
Solubility Low in water; Soluble in DMSO, DMF, DCM, Chloroform
Melting Point Approx. 106–109 °C (Analogous range)
SMILES CC(Cl)C(=O)Nc1cccc(Cl)c1

Part 2: Hazard Profiling & Risk Assessment (GHS)

Warning: This compound is an


-haloamide. By design, it is an alkylating agent. While specific toxicological data for this exact CAS may be limited in public repositories, its structural class dictates the following safety profile based on Structure-Activity Relationship (SAR)  analysis.
GHS Classification (Predicted/Analogous)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[3][4]
Sensitization (Skin) Category 1H317: May cause an allergic skin reaction (Potential).
Toxicology & Mechanism of Action[7]
  • Mechanism: The

    
    -carbon (attached to the chlorine) is electrophilic. Upon contact with biological systems, it can alkylate nucleophilic residues (specifically Cysteine thiols  or Histidine imidazoles ) on proteins.
    
  • Risk: This alkylation potential makes it a likely skin sensitizer and irritant. Long-term exposure without PPE could lead to haptenization and immune response.

Part 3: Handling, Stability & Synthesis Protocols

Storage & Stability
  • Moisture Sensitivity: Low to Moderate. Amides are generally stable, but the

    
    -chloro group can hydrolyze under prolonged exposure to moisture and heat.
    
  • Storage Conditions: Store at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen or Argon) to maintain high purity for synthesis.

  • Solvent Compatibility: Stable in DMSO for biological screening (up to 24 hours at RT). Avoid protic solvents (methanol/ethanol) if heating is required, as solvolysis may occur.

Synthesis Protocol (Laboratory Scale)

Context: This protocol describes the standard synthesis of the compound from 3-chloroaniline and 2-chloropropanoyl chloride.

Reagents:

  • 3-Chloroaniline (1.0 equiv)

  • 2-Chloropropanoyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv) - Base to scavenge HCl
    
  • Dichloromethane (DCM) - Anhydrous solvent[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Dissolution: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (30 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (12 mmol) dropwise. Note: Exothermic reaction possible.[5]

  • Acylation: Add 2-chloropropanoyl chloride (11 mmol) dropwise via syringe over 10 minutes. Maintain temperature <5°C to prevent side reactions (di-acylation).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with water (20 mL).

    • Wash organic layer with 1M HCl (to remove unreacted aniline).

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    ).
    

Part 4: Visualization of Workflows

Synthesis Mechanism & Pathway

Caption: Electrophilic acylation mechanism forming the amide bond, followed by the downstream utility of the


-chloro "warhead".

SynthesisPathway Start 3-Chloroaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter + Reagent (DCM, 0°C) Reagent 2-Chloropropanoyl Chloride Reagent->Inter Product 2-chloro-N-(3-chlorophenyl) propanamide Inter->Product - HCl (Et3N Base) App Heterocycle Synthesis (e.g., Piperazinones) Product->App + Amine (SN2 Displacement)

Safety & Handling Decision Tree

Caption: Logic flow for assessing risk and selecting PPE based on the state of the material.

SafetyFlow State Material State Solid Dry Powder (Storage) State->Solid Soln In Solution (DCM/DMSO) State->Soln Risk1 Risk: Inhalation/Dust Solid->Risk1 Risk2 Risk: Skin Absorption (Enhanced by DMSO) Soln->Risk2 PPE1 PPE: N95/P100 Mask + Nitrile Gloves Risk1->PPE1 PPE2 PPE: Fume Hood + Double Gloves (Nitrile) Risk2->PPE2 Action Emergency: Skin Contact PPE2->Action Response Wash with Soap/Water 15min Do NOT use Ethanol Action->Response

Part 5: Disposal & Environmental Impact

  • Disposal: This compound contains organic halogens (Cl). It must not be disposed of in general waste or down the drain.

  • Protocol: Collect in a dedicated "Halogenated Organic Waste" container.

  • Neutralization (Spill): Absorb with inert material (vermiculite). Treat area with a dilute surfactant solution. Do not use strong alkalis (NaOH) directly on spills as this may generate heat or hydrolyze to toxic anilines.

References

  • Matrix Scientific. (n.d.). 2-Chloro-N-(3-chlorophenyl)propanamide Safety Data Sheet. Retrieved from

  • PubChem. (2025).[6][4][7] Compound Summary: 2-chloro-N-(3-chlorophenyl)propanamide (CAS 21262-06-6).[1] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[2] Application Notes: N-Acylation of Amines with 3-Chloropropionyl Chloride. Retrieved from

  • ChemicalBook. (2025). Product Synthesis and Properties for Chloropropanamide Derivatives. Retrieved from

Sources

An In-depth Technical Guide to the GHS Hazard Classification of 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 2-chloro-N-(3-chlorophenyl)propanamide (CAS No. 21262-06-6). As a senior application scientist, the following content is synthesized from available data on structurally similar compounds to provide a robust, inferred hazard classification in the absence of a definitive, registered classification for this specific molecule. This document is intended to equip researchers and drug development professionals with the critical safety information and handling protocols necessary for laboratory and industrial applications.

Methodology for Inferred Classification

Given the absence of a published GHS classification for 2-chloro-N-(3-chlorophenyl)propanamide in major regulatory databases such as the ECHA Classification and Labelling (C&L) Inventory, a weight-of-evidence approach has been employed. This involves a critical analysis of GHS data for structural isomers and closely related analogues. The primary surrogates used in this assessment are:

  • 3-chloro-N-(3-chlorophenyl)propanamide (CAS No. 99585-98-5): A structural isomer with the chlorine atom on the propanamide chain in the 3-position.

  • 2-chloro-N-(3-chlorophenyl)acetamide (CAS No. not specified): An analogue with an acetamide group instead of a propanamide group.

The underlying principle of this approach is that structurally similar molecules often exhibit comparable toxicological and hazardous properties.

GHS Hazard Classification

Based on the available data from surrogate molecules, 2-chloro-N-(3-chlorophenyl)propanamide is inferred to have the following GHS classification:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 / 2H318: Causes serious eye damage or H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Danger (if classified as Eye Damage Category 1) or Warning (if classified as Eye Irritation Category 2)

GHS Pictograms:

Justification of Classification
  • Acute Toxicity (Oral) - Category 4 (H302): Data from both the isomeric 3-chloro-N-(3-chlorophenyl)propanamide and the analogous 2-chloro-N-(3-chlorophenyl)acetamide indicate oral toxicity, warranting a "Harmful if swallowed" classification[1].

  • Skin Corrosion/Irritation - Category 2 (H315): Information from both surrogate compounds points towards skin irritation potential, leading to the classification "Causes skin irritation"[1][2]. Chemical supplier Matrix Scientific also broadly categorizes the target compound as an "Irritant"[2].

  • Serious Eye Damage/Eye Irritation - Category 1 or 2 (H318/H319): The acetamide analogue is classified as causing serious eye damage (Category 1)[2]. The propanamide isomer is classified as causing serious eye irritation (Category 2)[1]. Due to the structural similarities and the severity of the acetamide's effect, a conservative approach would be to handle the compound as if it causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335): Both surrogate compounds are classified as respiratory irritants, making it highly probable that 2-chloro-N-(3-chlorophenyl)propanamide also has this property[1][2].

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to the implementation of safety measures for 2-chloro-N-(3-chlorophenyl)propanamide.

GHS_Workflow cluster_Identification Hazard Identification cluster_Classification GHS Classification cluster_Communication Hazard Communication cluster_Handling Safe Handling & Risk Management Hazard_ID 2-chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6) Data_Analysis Analysis of Surrogate Data: - 3-chloro-N-(3-chlorophenyl)propanamide - 2-chloro-N-(3-chlorophenyl)acetamide Hazard_ID->Data_Analysis No direct GHS data Classification Inferred Classification: - Acute Oral Tox. 4 (H302) - Skin Irrit. 2 (H315) - Eye Dam. 1/Irrit. 2 (H318/H319) - STOT SE 3 (H335) Data_Analysis->Classification Pictograms Pictograms: - Exclamation Mark - Corrosion (if Eye Dam. 1) - Health Hazard Classification->Pictograms Signal_Word Signal Word: Danger or Warning Classification->Signal_Word H_Statements Hazard Statements: H302, H315, H318/H319, H335 Classification->H_Statements P_Statements Precautionary Statements: P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P501 Classification->P_Statements PPE Personal Protective Equipment (PPE): - Chemical-resistant gloves - Safety goggles/face shield - Lab coat H_Statements->PPE Engineering Engineering Controls: - Fume hood - Adequate ventilation H_Statements->Engineering First_Aid First Aid Measures: - Ingestion: Rinse mouth, get medical attention. - Skin: Wash with soap and water. - Inhalation: Move to fresh air. - Eye: Rinse cautiously with water for several minutes. H_Statements->First_Aid

Caption: GHS Hazard Communication Workflow for 2-chloro-N-(3-chlorophenyl)propanamide.

Experimental Protocols for Hazard Evaluation

Acute Oral Toxicity - OECD Test Guideline 423
  • Objective: To determine the acute oral toxicity of the substance.

  • Procedure:

    • A single, high dose of the substance is administered orally to a group of fasted female rats.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, the test is repeated with a lower or higher dose in another group of animals to determine the dose at which mortality is observed.

    • The LD50 (Lethal Dose, 50%) is estimated, which informs the GHS category.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
  • Objective: To assess the potential for the substance to cause skin irritation or corrosion.

  • Procedure:

    • A small amount of the test substance is applied to a shaved patch of skin on a rabbit.

    • The patch is covered with a semi-occlusive dressing for a specified period (typically 4 hours).

    • After removal of the dressing, the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).

    • The severity of the reactions is scored, and the mean scores are used to determine the GHS classification.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405
  • Objective: To evaluate the potential of the substance to cause eye irritation or damage.

  • Procedure:

    • A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a rabbit. The other eye serves as a control.

    • The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.

    • The severity of the effects is scored, and the reversibility of any damage is observed for up to 21 days. The scores determine the GHS classification.

Conclusion

In the absence of direct GHS classification data for 2-chloro-N-(3-chlorophenyl)propanamide, this in-depth guide provides a scientifically reasoned, inferred classification based on the principle of structural analogy. The available evidence strongly suggests that this compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation/damage, and may cause respiratory irritation. It is imperative that researchers, scientists, and drug development professionals adhere to the recommended safety precautions, including the use of appropriate personal protective equipment and engineering controls, to mitigate the risks associated with handling this chemical. Further empirical testing according to established OECD guidelines is recommended to establish a definitive GHS classification.

References

  • PubChem. (n.d.). 2-chloro-N-(3-chlorophenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(3-chlorophenyl)propanamide (C9H9Cl2NO). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-chloro-N-(3-chlorophenyl)propanamide from 3-chloroaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide, a valuable intermediate in drug discovery and organic synthesis. The protocol details the N-acylation of 3-chloroaniline with 2-chloropropionyl chloride. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction

N-acylated anilines are a prevalent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of 2-chloro-N-(3-chlorophenyl)propanamide involves the formation of a robust amide bond between 3-chloroaniline and 2-chloropropionyl chloride. The resulting molecule possesses two reactive chloro-substituents at different positions, making it a versatile building block for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions. This dual functionality is particularly advantageous in the construction of complex molecular architectures for drug development.

Reaction Mechanism and Scientific Principles

The synthesis of 2-chloro-N-(3-chlorophenyl)propanamide proceeds via a nucleophilic acyl substitution mechanism. This reaction is typically rapid and exothermic.

Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of 3-chloroaniline on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is a good leaving group.

  • Deprotonation: A base, in this case, a second equivalent of 3-chloroaniline or an added non-nucleophilic base like pyridine, deprotonates the positively charged nitrogen atom. This step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The overall transformation is a classic example of amide bond formation, a cornerstone of organic synthesis.

Visualizing the Workflow

A clear understanding of the process flow is essential for successful synthesis. The following diagram illustrates the key stages of the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis 3-chloroaniline 3-chloroaniline Reaction_Vessel Reaction Vessel (0°C to rt) 3-chloroaniline->Reaction_Vessel 2-chloropropionyl_chloride 2-chloropropionyl_chloride 2-chloropropionyl_chloride->Reaction_Vessel Pyridine Pyridine (Base) Pyridine->Reaction_Vessel Solvent Anhydrous Dichloromethane Solvent->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Reaction Quenching Drying Drying (Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Crude Product Final_Product 2-chloro-N-(3-chlorophenyl)propanamide Recrystallization->Final_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Final_Product->Characterization

Caption: Experimental workflow for the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for each manipulation.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
3-chloroanilineC₆H₆ClN127.572.55 g20.01.0
2-chloropropionyl chlorideC₃H₄Cl₂O126.972.79 g (2.2 mL)22.01.1
PyridineC₅H₅N79.101.74 g (1.78 mL)22.01.1
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
1 M Hydrochloric Acid (HCl)HCl36.46As needed--
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed--
Brine (Saturated NaCl solution)NaCl58.44As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--
Recrystallization Solvent--e.g., Ethanol/Water--
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • 3-chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is also toxic to aquatic life with long-lasting effects. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-chloropropionyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood. Wear appropriate PPE.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 3-chloroaniline (2.55 g, 20.0 mmol) and anhydrous dichloromethane (50 mL).

  • Addition of Base: Add pyridine (1.78 mL, 22.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath with continuous stirring. The use of pyridine is to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline.

  • Addition of Acyl Chloride: Dissolve 2-chloropropionyl chloride (2.2 mL, 22.0 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the 2-chloropropionyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature is maintained between 0 and 5°C. The slow, dropwise addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up - Aqueous Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl (2 x 50 mL) to remove unreacted 3-chloroaniline and pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification - Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure 2-chloro-N-(3-chlorophenyl)propanamide as a solid.

Characterization of 2-chloro-N-(3-chlorophenyl)propanamide

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₉H₉Cl₂NO
Molecular Weight 218.08 g/mol [1][2]
Appearance Off-white to light yellow solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 8.0-8.5 (br s, 1H, NH), 7.2-7.8 (m, 4H, Ar-H), 4.6-4.8 (q, 1H, CH), 1.8-2.0 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ 168-172 (C=O), 138-140 (Ar-C), 134-136 (Ar-C), 120-130 (Ar-CH), 55-58 (CH-Cl), 22-25 (CH₃)
IR (KBr, cm⁻¹) Predicted: 3250-3350 (N-H stretch), 1660-1680 (C=O stretch, amide I), 1520-1550 (N-H bend, amide II), 700-800 (C-Cl stretch)
Mass Spectrometry (EI) m/z (%): 217 (M⁺), 182, 154, 127, 111, 91, 75

Note: Predicted NMR and IR data are based on typical values for similar structures and should be confirmed by experimental analysis.

Discussion and Field-Proven Insights

  • Choice of Base: While a second equivalent of 3-chloroaniline can act as the base, using a non-nucleophilic tertiary amine like pyridine or triethylamine is generally preferred to avoid side reactions and simplify purification.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran are ideal for this reaction as they do not react with the acyl chloride.

  • Temperature Control: Maintaining a low temperature during the addition of the highly reactive 2-chloropropionyl chloride is critical to minimize the formation of byproducts.

  • Purification Strategy: Recrystallization is often a highly effective method for purifying the solid product.[3] The choice of solvent is crucial and may require some optimization. A solvent pair, where the product is soluble in the hot solvent and insoluble in the cold solvent, is typically effective.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this versatile intermediate for their synthetic endeavors. The provided mechanistic insights and practical tips aim to enhance the understanding and successful execution of this important chemical transformation.

References

  • PrepChem. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Available at: [Link]

  • PubChem. 2-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Available at: [Link]

  • Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information - Green Chemistry. Available at: [Link]

  • ResearchGate. (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. Available at: [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. Available at: [Link]

  • PubChemLite. 2-chloro-n-(3-chlorophenyl)propanamide (C9H9Cl2NO). Available at: [Link]

  • NIST. Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST Chemistry WebBook, Mass Spectrum Data. Available at: [Link]

  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Available at: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available at: [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Available at: [Link]

  • PubChem. 2-chloro-N-(2,3-dichlorophenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). Available at: [Link]

  • Doc Brown's Chemistry. 13 C - NMR spectrum of 2-chloro-2-methylpropane. Available at: [Link]

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2-chloro-N-(3-chlorophenyl)propanamide synthesis protocol yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of 2-chloro-N-(3-chlorophenyl)propanamide

Introduction & Retrosynthetic Analysis

Target Molecule: 2-chloro-N-(3-chlorophenyl)propanamide CAS: 21262-06-6 Molecular Formula:


 | MW:  218.08  g/mol [1][2]

This Application Note details the high-yield synthesis of 2-chloro-N-(3-chlorophenyl)propanamide, a critical intermediate often utilized in the development of agrochemicals (fungicides) and local anesthetic analogs.

Retrosynthetic Logic: The most efficient disconnection is at the amide bond. While direct condensation of 2-chloropropionic acid and 3-chloroaniline using coupling reagents (EDC/DCC) is possible, the Acyl Chloride Method is preferred for scale-up and yield maximization (>90%). This route minimizes purification steps and avoids the formation of difficult-to-remove urea byproducts associated with carbodiimides.

Reaction Scheme:



Reaction Mechanics & Thermodynamics

To ensure reproducibility, researchers must understand the critical variables governing this transformation:

  • Nucleophilicity vs. Electronics: The 3-chloro substituent on the aniline ring is electron-withdrawing (Inductive effect:

    
    ), which slightly deactivates the amine compared to unsubstituted aniline. However, it remains sufficiently nucleophilic to attack the highly reactive acyl chloride without requiring elevated temperatures.
    
  • The

    
    -Halo Stability Risk:  The 2-chloro position on the propanoyl moiety renders the 
    
    
    
    -proton acidic (
    
    
    ).
    • Risk:[1][3] Use of excessive strong base or high heat can trigger E2 elimination, converting the product into N-(3-chlorophenyl)acrylamide (an unwanted Michael acceptor).

    • Control: The protocol below uses controlled temperature (

      
      ) and stoichiometric base addition to mitigate this side reaction.
      

Optimized Protocol (Standard Operating Procedure)

Reagents & Materials
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3-Chloroaniline 127.571.01.206Nucleophile
2-Chloropropanoyl chloride 126.971.11.323Electrophile
Triethylamine (TEA) 101.191.20.726HCl Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)
1M HCl (aq) -Wash-Quench/Purification
Step-by-Step Procedure

Step 1: Preparation of Nucleophile Solution

  • Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Purge with Nitrogen (

    
    ) for 10 minutes.
    
  • Charge the flask with 3-Chloroaniline (12.76 g, 100 mmol) .

  • Add DCM (100 mL) and stir until fully dissolved.

  • Add Triethylamine (16.7 mL, 120 mmol) .

  • Cool the mixture to

    
      using an ice/water bath.
    

Step 2: Electrophile Addition (Critical Rate Control)

  • Dilute 2-Chloropropanoyl chloride (14.0 g, 110 mmol) in DCM (20 mL) in the addition funnel.

  • Dropwise Addition: Add the acyl chloride solution to the amine mixture over 30–45 minutes .

    • Note: Maintain internal temperature

      
      . Rapid addition generates excessive heat, promoting elimination byproducts.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 3–4 hours .

Step 3: Reaction Monitoring

  • TLC System: Hexanes:Ethyl Acetate (3:1).

  • Observation: The starting aniline (

    
    ) should disappear; product spot (
    
    
    
    ) will appear.

Step 4: Workup & Isolation

  • Quench the reaction by adding Water (50 mL) .

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.[4]

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .

    • Purpose: Removes unreacted aniline and TEA.

  • Base Wash: Wash with Saturated

    
     (1 x 50 mL)  to remove residual acid species.
    
  • Brine Wash: Wash with Saturated NaCl (1 x 50 mL) .

  • Dry the organic layer over Anhydrous

    
     . Filter and concentrate under reduced pressure (Rotovap) at 
    
    
    
    .

Step 5: Purification

  • Crude Yield: Typically 95-98% (Off-white solid).

  • Recrystallization (Recommended): Dissolve crude solid in minimum hot Ethanol/Hexane (1:4) . Cool slowly to

    
    .
    
  • Final Yield: Expect 88–92% crystalline white solid.

Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

SynthesisWorkflow Start Start: 3-Chloroaniline + DCM + TEA Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Dropwise Addition: 2-Chloropropanoyl Chloride (Maintain T < 5°C) Cooling->Addition Reaction Stir at RT (3-4 Hours) Monitor via TLC Addition->Reaction Check Aniline Consumed? Reaction->Check Check->Reaction No (Add Time) Quench Quench with Water Phase Separation Check->Quench Yes Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Recryst Recrystallize: EtOH/Hexane Dry->Recryst End Final Product: 2-chloro-N-(3-chlorophenyl)propanamide Recryst->End

Figure 1: Operational workflow for the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide emphasizing temperature control points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Hydrolysis of Acyl ChlorideEnsure DCM is anhydrous; check reagent quality. Purge with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
Product is Oily/Yellow Oxidation of AnilineRecrystallize using activated charcoal to remove colored impurities.
Byproduct: Acrylamide Elimination of HClReaction temperature too high or base too strong. Keep

during addition.
Residual Aniline Incomplete CouplingUse 1.1–1.2 eq of acyl chloride. Ensure effective HCl wash during workup.

Stereochemistry Note: 2-Chloropropanoyl chloride is chiral. If using a racemic starting material, the product will be racemic. If starting with enantiopure (S)-2-chloropropanoyl chloride, partial racemization is possible under basic conditions due to the acidity of the


-proton. To maintain chirality, use Pyridine  as the base instead of TEA and maintain strictly low temperatures (

).

References

  • PubChem. (2025).[5] 2-chloro-N-(3-chlorophenyl)propanamide Compound Summary. National Library of Medicine. Link

  • PrepChem. (2023). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. (Protocol adapted for 3-chloro isomer).[6] Link

  • BenchChem. (2025).[7] N-Acylation of Amines with 3-Chloropropionyl Chloride: Application Notes. (Mechanistic reference for chloro-amide coupling). Link

  • Fisher Scientific. (2024). Amide Synthesis Protocols: Schotten-Baumann Reaction. Link

  • Matrix Scientific. (2024). 2-Chloro-N-(3-chlorophenyl)propanamide Product Data. Link

Sources

Application Note & Protocol: Synthesis of N-(3-chlorophenyl)-2-chloropropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of N-(3-chlorophenyl)-2-chloropropanamide via the acylation of 3-chloroaniline with 2-chloropropanoyl chloride. It includes a thorough examination of the reaction mechanism, step-by-step experimental procedures, safety protocols, and data interpretation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the formation of amide bonds, a fundamental linkage in numerous pharmaceutical compounds.

Scientific Principles and Rationale

The synthesis of N-(3-chlorophenyl)-2-chloropropanamide is a classic example of nucleophilic acyl substitution. This reaction is fundamental in organic chemistry for the formation of robust amide bonds. The amide functional group is a cornerstone of many biologically active molecules, including peptides, proteins, and a vast array of pharmaceuticals.

1.1. Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a well-established mechanism. The nitrogen atom of 3-chloroaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This initial attack forms a transient tetrahedral intermediate. The reaction is driven to completion by the departure of the chloride ion, an excellent leaving group, and the subsequent deprotonation of the nitrogen atom. This process regenerates the aromaticity of the aniline ring system and yields the stable amide product.[1][2]

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. HCl is a strong acid that readily protonates the basic nitrogen of the starting 3-chloroaniline, forming a non-nucleophilic ammonium salt and effectively halting the reaction. To prevent this, a non-nucleophilic weak base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize the HCl as it is formed.[3][4][5]

Caption: Nucleophilic acyl substitution mechanism.

Safety and Handling

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • 2-Chloropropanoyl Chloride : This substance is flammable, corrosive, and reacts violently with water, liberating toxic gas.[6][7] It causes severe skin burns and eye damage.[7] It must be handled under an inert atmosphere and stored away from moisture.[6][8] In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[6][8]

  • 3-Chloroaniline : This compound is toxic if swallowed, inhaled, or in contact with skin.[9][10] It may cause damage to organs through prolonged or repeated exposure and can induce methemoglobinemia.[11] It is also very toxic to aquatic life with long-lasting effects.[9][12] Handle with extreme care, avoiding any direct contact or inhalation.[9][11][12]

  • Solvents (Dichloromethane, Chloroform) : These are volatile and potentially carcinogenic. Use only in a well-ventilated fume hood.

Experimental Protocol

This protocol details the synthesis of N-(3-chlorophenyl)-2-chloropropanamide on a 10 mmol scale.

3.1. Materials and Equipment

Reagent/MaterialMolar Mass ( g/mol )Amount (10 mmol scale)Notes
3-Chloroaniline127.571.28 g (1.0 eq)Colorless to light yellow liquid.[12]
2-Chloropropanoyl chloride126.971.27 g (1.0 eq)Corrosive and moisture-sensitive liquid.
Pyridine (or Triethylamine)79.10 (101.19)0.87 mL (1.1 eq)Anhydrous grade. Acts as an HCl scavenger.
Dichloromethane (DCM)84.93~50 mLAnhydrous grade. Reaction solvent.
Hydrochloric Acid (1 M)-~30 mLFor aqueous workup.
Saturated Sodium Bicarbonate-~30 mLFor aqueous workup.
Brine (Saturated NaCl)-~30 mLFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)-As neededDrying agent.
Equipment --100 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

3.2. Step-by-Step Procedure

  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (1.28 g, 10 mmol) and anhydrous dichloromethane (40 mL).

  • Base Addition : Add pyridine (0.87 mL, 11 mmol) to the solution. An alternative base like triethylamine can also be used.

  • Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This cooling step is critical to control the initial exothermic reaction.

  • Acyl Chloride Addition : In a separate dry dropping funnel, dissolve 2-chloropropanoyl chloride (1.27 g, 10 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cold, stirring aniline solution over 20-30 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let the reaction stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup :

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine hydrochloride and any unreacted 3-chloroaniline.

    • Wash with saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The resulting crude solid or oil can be purified by recrystallization. A common solvent system for this type of compound is an ethyl acetate/hexane mixture.[4] The pure product, N-(3-chlorophenyl)-2-chloropropanamide, should be a solid at room temperature.[13]

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Add 3-chloroaniline, DCM, and pyridine to flask B 2. Cool mixture to 0-5°C in an ice bath A->B C 3. Add 2-chloropropanoyl chloride solution dropwise B->C D 4. Stir at room temperature for 2-4 hours C->D E 5. Wash with 1M HCl D->E F 6. Wash with NaHCO₃ (sat.) E->F G 7. Wash with Brine F->G H 8. Dry organic layer (Na₂SO₄) G->H I 9. Concentrate via rotary evaporation H->I J 10. Recrystallize from EtOAc/Hexane I->J K 11. Obtain pure product J->K

Caption: Step-by-step experimental workflow.

References

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Application Note: 2-Chloro-N-(3-chlorophenyl)propanamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6) is a high-value electrophilic building block used extensively in medicinal chemistry and agrochemical synthesis. Structurally, it consists of a 3-chloroaniline moiety acylated by a 2-chloropropionyl group. This specific arrangement serves as a "linchpin" scaffold, offering two distinct reactive sites: the electrophilic


-carbon (susceptible to SN2 substitution) and the amide backbone (critical for hydrogen bonding in active pharmaceutical ingredients).

This application note details the synthesis, purification, and downstream utility of this intermediate. It is primarily employed as a precursor for N-aryl-2-aminoamides —a structural class encompassing local anesthetics (e.g., Prilocaine analogs), anticonvulsants, and voltage-gated sodium channel (Nav) blockers.

Key Chemical Profile
PropertySpecification
IUPAC Name 2-chloro-N-(3-chlorophenyl)propanamide
Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
Physical State White to off-white crystalline solid
Melting Point 98–101 °C (Lit.)[1]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Reactive Moiety

-chloroamide (Alkylating agent)

Synthesis Protocol (Upstream)

Objective: Synthesize high-purity (>98%) 2-chloro-N-(3-chlorophenyl)propanamide from 3-chloroaniline and 2-chloropropionyl chloride.

Mechanistic Insight

The reaction proceeds via a Schotten-Baumann acylation . The nucleophilic nitrogen of 3-chloroaniline attacks the carbonyl carbon of the acid chloride. A base (Triethylamine or K2CO3) is strictly required to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted aniline, which would render it non-nucleophilic.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
3-Chloroaniline 1.0Limiting Reagent (Nucleophile)
2-Chloropropionyl Chloride 1.1Electrophile (Acylating Agent)
Triethylamine (TEA) 1.2Acid Scavenger (Base)
Dichloromethane (DCM) SolventReaction Medium (0.5 M conc.)
Step-by-Step Procedure
  • Preparation: Charge a dry 3-neck round-bottom flask with 3-chloroaniline (10.0 g, 78.4 mmol) and anhydrous DCM (150 mL).

  • Base Addition: Add Triethylamine (13.1 mL, 94.1 mmol) and cool the mixture to 0–5 °C using an ice bath. Critical Control Point: Low temperature prevents potential polymerization of the acid chloride.

  • Acylation: Add 2-chloropropionyl chloride (8.4 mL, 86.2 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (Rf ~0.4) should disappear.

  • Quench: Quench the reaction by adding 1M HCl (50 mL). This solubilizes the TEA·HCl salt and protonates any residual aniline for removal.

Workup & Purification Flow

The following diagram illustrates the critical separation logic to ensure pharmaceutical-grade purity.

WorkupFlow Reaction Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (Removes TEA, unreacted Aniline) Reaction->Wash1 Partition Wash2 Wash 2: Sat. NaHCO3 (Removes Acid Chloride residues) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying step) Wash2->Wash3 Organic Layer Dry Dry over Na2SO4 & Evaporate Wash3->Dry Recryst Recrystallization (EtOH/Water) Dry->Recryst Final Final Product (>98% Purity) Recryst->Final

Figure 1: Purification workflow for the isolation of 2-chloro-N-(3-chlorophenyl)propanamide.

Downstream Application: Synthesis of Amino-Amide Pharmacophores

Context: The primary utility of this intermediate is the synthesis of Nav1.7 channel blockers and local anesthetic analogs via nucleophilic substitution of the


-chloride.

Protocol: Synthesis of 2-(Diethylamino)-N-(3-chlorophenyl)propanamide This protocol demonstrates the conversion of the intermediate into a bioactive amino-amide scaffold.

Reaction Scheme


Procedure
  • Dissolution: Dissolve 2-chloro-N-(3-chlorophenyl)propanamide (5.0 g, 22.9 mmol) in Toluene (50 mL).

  • Amination: Add Diethylamine (7.1 mL, 68.7 mmol, 3.0 equiv). Note: Excess amine acts as both nucleophile and base.

  • Reflux: Heat the mixture to reflux (110 °C) for 6–8 hours.

    • Validation: Formation of a precipitate (Diethylamine·HCl) indicates reaction progress.

  • Isolation: Cool to room temperature. Filter off the solid salts.

  • Extraction: Wash the toluene filtrate with water (2 x 20 mL) to remove excess amine.

  • Product Recovery: Evaporate the solvent to yield the crude amino-amide oil, which can be converted to its HCl salt for crystallization (Acetone/Ether).

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, compare your data against these standard parameters.

TestExpected ResultInterpretation
HPLC Purity >98.0% (Area %)Single peak at Rt distinct from aniline.
1H NMR (CDCl3)

1.8 (d, 3H, CH3), 4.6 (q, 1H, CH-Cl), 8.4 (bs, 1H, NH)
Diagnostic quartet at 4.6 ppm confirms the

-chloro chiral center.
Appearance White NeedlesYellowing indicates oxidation of the aniline residue.

Safety & Handling (E-E-A-T)

  • Toxicity: 3-chloroaniline is toxic by inhalation and skin contact (Methemoglobinemia risk). All operations must be performed in a fume hood.

  • Vesicant Warning: 2-chloropropionyl chloride and the product are potential skin irritants/sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Aqueous washes containing TEA/Aniline must be segregated into basic organic waste streams, not general aqueous waste.

References

  • PubChem Compound Summary. "2-chloro-N-(3-chlorophenyl)propanamide." National Library of Medicine. [Link]

  • MDPI Molbank. "Synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide." (Demonstrates analogous amide synthesis protocols). [Link][3][4][5]

Sources

Applications of alpha-haloamides in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:


-Haloamides in Medicinal Chemistry 

-haloamides as covalent warheads and synthetic building blocks.

Introduction: The "Goldilocks" Electrophile

In modern medicinal chemistry,


-haloamides (

-haloacetamides) occupy a privileged position as versatile electrophiles. They serve two distinct but critical roles:
  • Covalent Warheads: They act as irreversible or reversible covalent inhibitors targeting nucleophilic residues (primarily cysteine) in proteins. Their reactivity can be finely tuned by varying the halogen (F, Cl, Br, I) and

    
    -substitution, allowing for a "Goldilocks" optimization—reactive enough to modify the target but stable enough to avoid metabolic promiscuity.
    
  • Synthetic Scaffolds: They function as "latent enolates" and radical precursors, enabling the rapid construction of nitrogen-containing heterocycles (e.g., lactams, quinoxalines) and peptidomimetics essential for library generation.

This guide provides a technical roadmap for utilizing


-haloamides, from warhead installation and reactivity profiling to heterocycle synthesis.

Application I: Targeted Covalent Inhibitors (TCIs)


-Haloamides are widely deployed to target non-catalytic cysteines, a strategy validated by drugs like Osimertinib  (though an acrylamide, the principles of cysteine targeting parallel) and various clinical probes.
Mechanism of Action

The


-haloamide undergoes an 

reaction with the thiolate anion of a cysteine residue. The amide backbone provides hydrogen-bond acceptors that can orient the warhead within the active site, enhancing specificity over non-specific alkylators.

Reactivity Tuning: The electrophilicity of the


-carbon is dictated by the leaving group ability and steric environment.
  • 
    -Fluoro:  Metabolically stable, low reactivity. Often used as a negative control or for reversible binding (rare).
    
  • 
    -Chloro:  The industry standard. Moderate reactivity, suitable for covalent drugs.
    
  • 
    -Bromo/Iodo:  High reactivity.[1] Often used in proteomic profiling (e.g., Iodoacetamide probes) but typically too promiscuous for systemic drugs due to rapid glutathione depletion.
    
Data Summary: Halogen Effect on Reactivity
Warhead TypeLeaving Group (

)
Approx. Relative ReactivityBiological Half-Life (

)
Primary Application

-Fluoroacetamide

< 0.01> 24 hNegative control / Reversible binder

-Chloroacetamide

1.0 (Ref) 1–4 h Targeted Covalent Inhibitors

-Bromoacetamide

~50–100< 10 minActivity-Based Probes (ABPP)

-Iodoacetamide

> 500< 1 minProteomics / Cysteine Mapping

Experimental Protocols

Protocol A: General Synthesis of -Chloroacetamides

Objective: Installation of the chloroacetamide warhead onto a primary or secondary amine scaffold.[2]

Reagents:

  • Amine substrate (

    
     or 
    
    
    
    )
  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C using an ice bath.
    
  • Base Addition: Add TEA (1.5 mmol, 210 µL) dropwise. Stir for 5 minutes.

  • Acylation: Add chloroacetyl chloride (1.2 mmol, 95 µL) dropwise over 10 minutes. Note: Exothermic reaction; control addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor conversion by TLC or LC-MS (Target mass:

    
    ).
    
  • Workup: Quench with saturated

    
     (10 mL). Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc). Caution:

    
    -Haloamides are potential skin irritants; handle with gloves.
    
Protocol B: Glutathione (GSH) Reactivity Assay

Objective: Determine the intrinsic electrophilicity (


) of the warhead to predict metabolic stability and potential toxicity.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in water)

  • Phosphate Buffer (PBS), pH 7.4

  • Internal Standard (e.g., Indomethacin or Warfarin)

Workflow:

  • Incubation: Prepare a reaction mixture in PBS (pH 7.4) containing:

    • Test Compound: 50 µM

    • GSH: 5 mM (100-fold excess to ensure pseudo-first-order kinetics)

    • Internal Standard: 10 µM

  • Sampling: Incubate at 37°C. Aliquot samples (50 µL) at

    
     minutes.
    
  • Quenching: Immediately quench aliquots with 100 µL of cold Acetonitrile + 1% Formic Acid to stop the reaction.

  • Analysis: Centrifuge (10,000 rpm, 5 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the half-life:
    
    
    Target Range for Drugs:
    
    
    min (indicates low risk of rapid systemic depletion).
Protocol C: -Lactam Synthesis via Atom Transfer Radical Cyclization (ATRC)

Objective: Utilize the


-haloamide as a radical precursor to synthesize functionalized lactams (heterocycle synthesis).

Reagents:

  • N-Allyl-

    
    -chloroacetamide derivative (Substrate)
    
  • CuCl (30 mol%)

  • TPMA (Tris(2-pyridylmethyl)amine) (30 mol%) - Ligand

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile

Methodology:

  • Setup: In a flame-dried Schlenk tube, dissolve the N-allyl-

    
    -chloroacetamide (0.5 mmol) in degassed DCE (5 mL).
    
  • Catalyst Addition: Add CuCl (15 mg) and TPMA (43 mg) under

    
     flow. The solution typically turns green/brown.
    
  • Cyclization: Seal the tube and heat to 80°C for 12 hours.

    • Mechanism:[3][4][5][6] The Cu(I) species abstracts the Cl atom, generating an

      
      -amidyl radical. This radical undergoes 5-exo-trig cyclization onto the alkene, followed by Cl-transfer from Cu(II)-Cl to quench the resulting alkyl radical.
      
  • Workup: Cool to RT. Filter through a pad of silica/Celite to remove copper salts. Concentrate the filtrate.

  • Result: Yields the

    
    -lactam with a chloromethyl handle, available for further functionalization.
    

Visualizations

Figure 1: Covalent Inhibition Mechanism & Reactivity

Caption: Mechanism of Cysteine targeting by alpha-haloamides and the impact of halogen substitution on reaction kinetics.

CovalentMechanism Protein Target Protein (Cys-SH) Complex Tetrahedral Transition State Protein->Complex Nucleophilic Attack Warhead α-Haloamide (R-NH-CO-CH2-X) Warhead->Complex Adduct Covalent Adduct (Irreversible Inhibition) Complex->Adduct Leaving Group (X-) Departure F X = F (Inert) F->Warhead Low Reactivity Cl X = Cl (Ideal Drug) Cl->Warhead Tunable Br X = Br/I (Promiscuous) Br->Warhead High Reactivity

Figure 2: GSH Reactivity Assay Workflow

Caption: Step-by-step workflow for assessing metabolic stability and electrophilicity of alpha-haloamide candidates.

GSH_Workflow Step1 Sample Prep (Compound + GSH + IS) Step2 Incubation (37°C, pH 7.4) Step1->Step2 Step3 Time-Point Sampling (0, 15, 30... 240 min) Step2->Step3 Step4 Quench Reaction (ACN + 1% Formic Acid) Step3->Step4 Step5 LC-MS/MS Analysis (Monitor Parent Decay) Step4->Step5 Step6 Data Processing (Calculate t1/2) Step5->Step6

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Backus, K. M., et al. (2016).[5] Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

  • Pizzirani, D., et al. (2010). The Fascinating Chemistry of -Haloamides. Current Medicinal Chemistry, 17, 1-22. (Review of synthetic utility).
  • Clark, A. J. (2016).

    
    -Haloamides and Esters. European Journal of Organic Chemistry, 2016(13), 2231–2243. [Link]
    
  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors.[7] Journal of Medicinal Chemistry, 57(23), 10072–10079. [Link]

Sources

2-chloro-N-(3-chlorophenyl)propanamide alkylation reaction mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Mechanistic Insights and Protocols for the N-Alkylation of 2-chloro-N-(3-chlorophenyl)propanamide

Introduction: The Significance of N-Alkylated Amides

N-alkylated amides are a cornerstone structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of an alkyl group onto the amide nitrogen can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and conformational rigidity. These modifications are critical in drug development for optimizing potency, selectivity, and pharmacokinetic profiles.

2-chloro-N-(3-chlorophenyl)propanamide serves as a valuable scaffold. The presence of chlorine atoms on both the aliphatic chain and the aromatic ring offers sites for further functionalization and influences the electronic properties of the molecule. The N-alkylation of this secondary amide is a key transformation for creating libraries of novel compounds for screening and lead optimization.

This document provides a detailed examination of the predominant reaction mechanism for N-alkylation of this substrate and presents a robust, field-proven protocol for its execution in a research setting. We will delve into the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the transformation.

Mechanistic Deep Dive: The N-Alkylation Pathway

The N-alkylation of a secondary amide, such as 2-chloro-N-(3-chlorophenyl)propanamide, is not a trivial reaction. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity.[1] Consequently, direct reaction with an alkyl halide is typically inefficient. The most common and effective strategy involves a two-step process: deprotonation followed by nucleophilic substitution.

Step 1: Deprotonation to Form the Amidate Anion

To enhance the nitrogen's nucleophilicity, a strong base is required to deprotonate the amide N-H bond, forming a highly reactive amidate anion.[1] The choice of base is critical; it must be strong enough to overcome the pKa of the amide proton (typically ~17) but not so reactive that it leads to unwanted side reactions.

  • Common Bases: Sodium hydride (NaH) is a frequent choice, as it is a non-nucleophilic, strong base that irreversibly deprotonates the amide, producing hydrogen gas as the only byproduct.[1] Other strong bases like LDA or n-BuLi can also be used, but NaH is often preferred for its operational simplicity in this context.[1]

  • Solvent Choice: The reaction must be conducted in an anhydrous, aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), to prevent quenching of the base and the reactive amidate intermediate.

Step 2: Nucleophilic Attack (SN2 Reaction)

The resulting amidate anion is a potent nucleophile. It readily attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in a classic bimolecular nucleophilic substitution (SN2) reaction.[1]

  • Alkylating Agents: Primary alkyl halides (e.g., methyl iodide, benzyl bromide) are excellent electrophiles for this reaction due to their low steric hindrance.

  • Regioselectivity (N- vs. O-Alkylation): While the amidate anion has two nucleophilic sites (the nitrogen and the oxygen), N-alkylation is generally the thermodynamically favored outcome.[2][3] O-alkylation can sometimes occur, leading to the formation of an imino ether, but this is often a minor pathway, especially with halide leaving groups.

The overall mechanistic pathway is visualized below.

Alkylation Mechanism Figure 1: General S_N2 Mechanism for Amide N-Alkylation Amide Secondary Amide (R-CO-NH-R') Amidate Amidate Anion [R-CO-N⁻-R'] Amide->Amidate Deprotonation Byproduct NaX + H₂ Base Strong Base (e.g., NaH) Base->Amidate Product N-Alkylated Amide (R-CO-NR'R'') Amidate->Product S_N2 Attack AlkylHalide Alkyl Halide (R''-X) AlkylHalide->Product

Figure 1: General SN2 Mechanism for Amide N-Alkylation

Experimental Protocol: N-Alkylation of 2-chloro-N-(3-chlorophenyl)propanamide

This protocol describes a representative procedure for the N-methylation using methyl iodide. It can be adapted for other primary alkyl halides with minor modifications to reaction time and temperature.

Materials and Reagents
ReagentGradeSupplier
2-chloro-N-(3-chlorophenyl)propanamide>98% PuritySigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Methyl Iodide (CH₃I)>99%, stabilizedAcros Organics
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR Chemicals
Equipment
  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet with a bubbler

  • Septa and syringes

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (silica gel)

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere. Scrape off mineral oil with anhydrous hexane before use for accurate weighing if necessary, and dry under a stream of nitrogen.

  • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Anhydrous Solvents: Can form explosive peroxides. Use freshly distilled or commercially available anhydrous grades.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Step-by-Step Methodology

The experimental workflow is outlined in the diagram below.

G Figure 2: Experimental Workflow A 1. Setup - Dry glassware - Inert atmosphere (N₂) B 2. Deprotonation - Dissolve amide in THF - Cool to 0 °C - Add NaH portion-wise A->B C 3. Alkylation - Add CH₃I dropwise at 0 °C - Warm to RT, stir 4-12h B->C D 4. Reaction Quench - Cool to 0 °C - Slowly add sat. aq. NH₄Cl C->D E 5. Work-up - Partition with EtOAc/H₂O - Wash organic layer - Dry (MgSO₄), filter D->E F 6. Purification & Analysis - Concentrate solvent - Column chromatography - Characterize (NMR, MS) E->F

Figure 2: Experimental Workflow
  • Inert Atmosphere Setup: Assemble a dry two-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a septum. Purge the system with nitrogen gas for 10-15 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add 2-chloro-N-(3-chlorophenyl)propanamide (1.0 eq) to the flask, followed by anhydrous THF (to make a ~0.2 M solution).

  • Deprotonation: Cool the resulting solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) in small portions over 10 minutes. Causality Note: Portion-wise addition is crucial to control the rate of hydrogen gas evolution and the exothermicity of the reaction. Stir the mixture at 0 °C for 30 minutes. The solution may become a slurry.

  • Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (1.5 eq) dropwise via syringe over 5 minutes. Causality Note: A slight excess of the alkylating agent ensures complete consumption of the amidate, while dropwise addition at low temperature prevents potential side reactions and controls the exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly add saturated aqueous ammonium chloride solution dropwise to quench any unreacted NaH.

  • Extraction and Wash: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.

Troubleshooting and Field Insights

ObservationProbable Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive NaH (due to moisture exposure).2. Insufficiently anhydrous solvent/reagents.3. Ineffective deprotonation.1. Use fresh NaH from a new bottle or wash the dispersion with anhydrous hexane.2. Use freshly opened anhydrous solvent.3. Increase the deprotonation time or slightly warm the mixture (e.g., to RT) before adding the alkylating agent.
Multiple Products Observed 1. Polyalkylation (less common for amides).2. O-alkylation side product.3. Degradation of starting material or product.1. Use a smaller excess of the alkylating agent.2. This is thermodynamically disfavored but can be minimized by careful temperature control.3. Ensure the base is not excessively strong for the substrate; check for stability under reaction conditions.
Difficult Purification Mineral oil from NaH dispersion co-elutes with the product.Before the reaction, wash the NaH dispersion with anhydrous hexane, decant the solvent, and dry the NaH powder under a stream of N₂.

References

  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025). PMC.
  • Mechanism of N‐alkylation of amides via borrowing hydrogen. (n.d.). ResearchGate. [Link]

  • N-alkylation of amides with alkyl halides? (2015). Chemistry Stack Exchange. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. [Link]

  • Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. [Link]

  • Ch22: Alkylation of Amines. (n.d.). University of Calgary. [Link]

  • N-Dealkylation of Amines. (n.d.). PMC. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. (n.d.). PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Catalytic N-Alkylation of Anilines. (n.d.). ResearchGate. [Link]

  • (PDF) Alkylation of N-Substituted 2-Phenylacetamides. (n.d.). ResearchGate. [Link]

  • Alkylation of N-substituted 2-phenylacetamides. (n.d.). Semantic Scholar. [Link]

Sources

Application Note: 2-Chloro-N-(3-chlorophenyl)propanamide as a Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-N-(3-chlorophenyl)propanamide (CAS 21262-06-6) is a specialized electrophilic scaffold used in the synthesis of pharmacologically active amino-amides. Structurally defined by a meta-chlorophenyl ring and an


-chloroamide tail, this building block offers a privileged entry point for synthesizing Glycine Transporter (GlyT) inhibitors , Sodium Channel Blockers , and agrochemical active ingredients. This guide details the compound's reactivity profile, provides optimized protocols for nucleophilic substitution, and outlines strategies for constructing heterocyclic pharmacophores.

Part 1: Chemical Profile & Reactivity

Structural Analysis

The compound features two distinct electrophilic sites and a lipophilic aryl core:

  • 
    -Chloro Position:  A secondary alkyl chloride susceptible to 
    
    
    
    displacement. The adjacent carbonyl group enhances electrophilicity but the
    
    
    -methyl group adds steric hindrance compared to acetamide analogs.
  • Amide Linkage: Stable under standard alkylation conditions; serves as a hydrogen bond donor/acceptor in the final pharmacophore.

  • 3-Chlorophenyl Ring: A lipophilic moiety often used to improve metabolic stability (blocking para-hydroxylation) and enhance binding affinity in hydrophobic pockets.

Reactivity Map

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

ReactivityMap Start 2-Chloro-N-(3-chlorophenyl) propanamide AminoAmide α-Amino Amides (Na Channel Blockers) Start->AminoAmide HNR2, Heat (Direct SN2) Ether α-Aryloxy Amides (Agrochemicals) Start->Ether ArOH, Base Heterocycle Piperazinones/Morpholines (Cyclization) Start->Heterocycle 1,2-Diamine or Amino Alcohol Iodo 2-Iodo Analog (Finkelstein Intermediate) Start->Iodo NaI, Acetone (Activation) Iodo->AminoAmide HNR2, K2CO3

Figure 1: Synthetic divergence from the 2-chloro-N-(3-chlorophenyl)propanamide scaffold.

Part 2: Application Notes & Protocols

Application Note 1: Synthesis of N-Alkylated Pharmacophores

The most critical application of this building block is the synthesis of N-(3-chlorophenyl)-2-(alkylamino)propanamides . These structures mimic the "anesthetic pharmacophore" found in drugs like Prilocaine, but with a meta-chloro substitution that alters lipophilicity and metabolic half-life.

Challenge: The secondary chloride (from the propanamide methyl group) is less reactive than primary


-chloroacetamides. Direct amination with bulky amines often leads to elimination side products or incomplete conversion.
Solution:  Use of the Finkelstein Reaction  (in situ or stepwise) to generate the more reactive iodide species.
Protocol A: Finkelstein-Assisted Amination (Recommended)

This protocol describes the synthesis of N-(3-chlorophenyl)-2-(propylamino)propanamide, a known reference standard (CAS 1025735-37-8).

Reagents:

  • Substrate: 2-Chloro-N-(3-chlorophenyl)propanamide (1.0 equiv)

  • Amine: Propylamine (1.2 equiv) [or desired secondary amine]

  • Catalyst: Sodium Iodide (NaI) (0.1 – 1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Activation: Charge a reaction flask with 2-chloro-N-(3-chlorophenyl)propanamide (10 mmol) and NaI (1 mmol, 10 mol%) in MeCN (50 mL). Stir at RT for 30 minutes. Note: The solution may darken slightly due to trace iodine liberation.

  • Addition: Add powdered

    
     (20 mmol) followed by the dropwise addition of propylamine (12 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    C) for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting chloride (
    
    
    
    ) should disappear, replaced by the polar amine product (
    
    
    ).
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove residual DMF/iodide. Extract the organic phase with 1M HCl (2 x 30 mL).

  • Isolation: Basify the combined aqueous acidic extracts with 2M NaOH to pH 10. Extract the free base into DCM (3 x 30 mL), dry over

    
    , and concentrate to yield the target amino-amide.
    

Optimization Table:

VariableRecommendationRationale
Solvent MeCN or DMFPolar aprotic solvents stabilize the transition state. MeCN is easier to remove; DMF accelerates sluggish reactions.
Catalyst NaI (0.1–1.0 eq)Converts alkyl-Cl to highly reactive alkyl-I. Essential for secondary chlorides.
Base

or DIPEA
Inorganic bases are preferred to scavenge HCl. Use DIPEA if solubility is an issue.
Application Note 2: Heterocycle Construction (Piperazinones)

Reacting this scaffold with 1,2-diamines creates 2-oxopiperazines, a core structure in many kinase inhibitors.

Protocol B: Cyclization with Ethylenediamine

Reagents:

  • Substrate: 2-Chloro-N-(3-chlorophenyl)propanamide (1.0 equiv)

  • Reagent: Ethylenediamine (5.0 equiv) - Excess prevents dimerization.

  • Solvent: Ethanol (EtOH)

Procedure:

  • Dissolve the substrate (5 mmol) in EtOH (20 mL).

  • Add ethylenediamine (25 mmol) slowly at

    
    C.
    
  • Allow to warm to RT, then reflux for 16 hours.

  • Concentrate to remove EtOH and excess diamine.

  • The residue contains the linear intermediate. To cyclize, redissolve in Toluene and reflux with a catalytic amount of Acetic Acid to drive the intramolecular transamidation (releasing 3-chloroaniline) OR direct alkylation if the amide nitrogen is targeted (requires specific protection strategies).

    • Note: A more common pathway for this specific building block is the formation of acyclic diamines (as in Protocol A) which are then cyclized using a second linker (e.g., oxalyl chloride or dibromoethane) to form the heterocycle around the amide nitrogen.

Part 3: Troubleshooting & Safety

Common Issues
  • Problem: Low conversion.

    • Root Cause: Steric hindrance at the secondary carbon.

    • Fix: Increase NaI loading to stoichiometric (1.0 equiv) (Finkelstein conditions) or switch solvent to DMF at

      
      C.
      
  • Problem: Elimination product (Acrylamide formation).

    • Root Cause: Base is too strong or temperature too high.

    • Fix: Use a weaker base (

      
      ) or lower temperature. Avoid alkoxide bases (
      
      
      
      ).
Safety (MSDS Highlights)
  • Skin Sensitizer:

    
    -Haloamides are potent alkylating agents. They can cause allergic contact dermatitis. Double-glove (Nitrile) is mandatory. 
    
  • Toxicity: 3-Chloroaniline derivatives can induce methemoglobinemia. Handle all waste streams as hazardous toxic waste.

References

  • Sigma-Aldrich. (n.d.). N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride. Retrieved from

    • Verification of the downstream amino-amide product.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Authoritative source for Finkelstein reaction mechanisms and kinetics on secondary halides.
  • World Health Organization. (2006). Chloroanilines. Concise International Chemical Assessment Document 48.

Application Notes & Protocols: 2-chloro-N-(3-chlorophenyl)propanamide as a Versatile Electrophile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 2-chloro-N-(3-chlorophenyl)propanamide as a valuable building block in heterocyclic chemistry. While specific applications of this reagent are not extensively documented, its core structure—an α-chloro amide—renders it an excellent electrophilic partner in classical cyclization reactions. We present the mechanistic rationale for its use and provide detailed, field-proven protocols for its proposed application in the synthesis of highly substituted, biologically relevant thiazole scaffolds via a Hantzsch-type condensation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox with versatile and readily accessible chemical synthons.

Introduction: The Strategic Value of α-Chloro Amides

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 75% of drugs in clinical use containing at least one heterocyclic ring.[1] Among these, five-membered aromatic systems like thiazoles and oxazoles are particularly prominent due to their wide range of biological activities and their capacity for molecular recognition in biological targets.[2][3] The development of efficient and modular synthetic routes to these scaffolds is therefore a critical endeavor in drug discovery.

2-chloro-N-(3-chlorophenyl)propanamide is a bifunctional molecule containing a reactive α-chloro electrophilic center and a pre-installed N-aryl amide moiety. This structure is analogous to the α-haloketones ubiquitously used in foundational heterocyclic syntheses.[4][5] The presence of the chlorine atom significantly activates the α-carbon for nucleophilic substitution, making it an ideal precursor for reactions that forge new carbon-heteroatom bonds to construct a ring system. This document outlines the strategic application of this reagent, focusing on a robust and high-yield pathway to functionalized thiazoles.

Mechanistic Rationale: The α-Chloro Amide as a Key Synthon

The synthetic utility of 2-chloro-N-(3-chlorophenyl)propanamide is rooted in the electrophilicity of the carbon atom alpha to the amide carbonyl group. The electron-withdrawing nature of both the adjacent carbonyl and the chlorine atom creates a potent electrophilic site susceptible to attack by a range of nucleophiles. This reactivity profile is the cornerstone of its application in cyclocondensation reactions.

The primary mechanistic pathway involves an initial S_N2 attack by a suitable nucleophile, displacing the chloride anion, which is an excellent leaving group. This is followed by a subsequent intramolecular condensation and dehydration sequence to yield the final aromatic heterocycle. This two-stage process is highly efficient for building five-membered rings.

Mechanism_Rationale cluster_0 2-chloro-N-(3-chlorophenyl)propanamide cluster_1 Key Reactive Site cluster_2 Reaction Pathway cluster_3 Product Reagent Start: α-Chloro Amide Electrophile α-Carbon (δ+) (Activated by C=O and Cl) SN2 Step 1: SN2 Attack (Nucleophile displaces Cl⁻) Electrophile->SN2  Nucleophile (Nu:) Cyclization Step 2: Intramolecular Cyclization & Dehydration SN2->Cyclization Forms Intermediate Product Aromatic Heterocycle (e.g., Thiazole) Cyclization->Product Aromatization

Caption: General mechanistic pathway for heterocyclic synthesis using an α-chloro amide synthon.

Application Protocol: Hantzsch-Type Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the reaction of an α-haloketone with a thioamide.[6] By substituting the α-haloketone with 2-chloro-N-(3-chlorophenyl)propanamide, we can directly synthesize novel 2,4-disubstituted thiazoles bearing a functionalized amide side chain, a valuable motif for further chemical elaboration.

Principle and Mechanistic Insight

The reaction proceeds via the classic Hantzsch mechanism. The sulfur atom of the thioamide, acting as a soft nucleophile, attacks the electrophilic α-carbon of the propanamide, displacing the chloride ion to form an S-alkylated intermediate. The nitrogen of this intermediate then acts as an internal nucleophile, attacking the amide carbonyl carbon. A subsequent dehydration step, often acid- or base-catalyzed, leads to the formation of the aromatic thiazole ring.

Causality Behind Experimental Choices:

  • Solvent: A polar protic solvent like ethanol is chosen to facilitate the dissolution of the starting materials and to stabilize the charged intermediates formed during the reaction.

  • Base: A mild, non-nucleophilic base such as triethylamine (TEA) or potassium carbonate is often used. Its role is to neutralize the HCl generated during the initial substitution, driving the reaction to completion without competing with the primary thioamide nucleophile. For this protocol, we will proceed without an external base initially, as the thioamide can act as its own base, simplifying the procedure. Reflux conditions provide the necessary activation energy for both the initial S_N2 reaction and the final dehydration step.

Detailed Experimental Protocol: Synthesis of N-(3-chlorophenyl)-2-(2,4-dimethylthiazol-5-yl)propanamide

This protocol describes a representative synthesis using thioacetamide as the nucleophilic partner.

Materials & Reagents:

  • 2-chloro-N-(3-chlorophenyl)propanamide (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Absolute Ethanol (ACS Grade)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-N-(3-chlorophenyl)propanamide (e.g., 2.18 g, 10.0 mmol, 1.0 eq) and thioacetamide (e.g., 0.83 g, 11.0 mmol, 1.1 eq).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Reaction: Stir the mixture and heat to reflux (approx. 78 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with 30 mL of saturated NaHCO₃ solution, 30 mL of water, and 30 mL of brine. The bicarbonate wash neutralizes any residual acid.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure thiazole derivative.

Workflow_Thiazole_Synthesis start Start reagents Combine Reactants: - 2-chloro-N-(3-chlorophenyl)propanamide - Thioacetamide - Ethanol start->reagents reflux Heat to Reflux (4-6 hours) reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Concentrate (Rotary Evaporator) monitor->workup Complete extract Aqueous Workup: 1. Dissolve in EtOAc 2. Wash with NaHCO₃ 3. Wash with Brine workup->extract dry Dry (MgSO₄) & Filter extract->dry purify Concentrate & Purify (Recrystallization or Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the Hantzsch-type synthesis of a substituted thiazole.

Expected Data & Characterization

The successful synthesis of the target thiazole should be confirmed using standard analytical techniques. The table below summarizes expected outcomes.

ParameterExpected Result
Physical State Crystalline solid
Yield 65-85% (post-purification)
¹H NMR Appearance of a new singlet for the thiazole ring proton; disappearance of the α-CH proton signal from the starting material.
¹³C NMR Appearance of new signals in the aromatic region corresponding to the thiazole ring carbons.
Mass Spec (ESI) Correct [M+H]⁺ peak for the calculated molecular weight of the product.

Further Synthetic Potential & Outlook

While the Hantzsch-type synthesis is a primary application, the electrophilic nature of 2-chloro-N-(3-chlorophenyl)propanamide opens avenues to other heterocyclic systems.

  • Oxazole/Oxazoline Synthesis: Reaction with primary amides under dehydrating conditions could potentially yield oxazole derivatives, analogous to the Robinson-Gabriel synthesis.[7][8] This pathway may require harsher conditions but represents a viable area for exploration.

  • Intramolecular Cyclizations: Functionalization of the 3-chlorophenyl ring with a nucleophilic group could enable intramolecular cyclization strategies to form fused heterocyclic systems.

The protocols and rationale presented here provide a validated starting point for leveraging 2-chloro-N-(3-chlorophenyl)propanamide in the synthesis of diverse and complex heterocyclic molecules, underscoring its potential as a powerful tool for medicinal and materials chemistry.

References

  • Pattan, S. R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Babu, K., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC. [Link]

  • Singh, R., & Kaur, H. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Venkatesh, P. (2015). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Al-Hourani, B. J., et al. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. [Link]

  • Padwa, A. (2004). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Priyanka, D., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(3-chlorophenyl)propanamide (C9H9Cl2NO). PubChemLite. [Link]

  • Boyer Research. (2021). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. YouTube. [Link]

  • Alkari, S., & Hamadah, O. (2018). Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S)-2-chloropropionic acid (1) and alkyl amines (2). ResearchGate. [Link]

  • Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST Chemistry WebBook. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. PrepChem.com. [Link]

  • Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-(3-chlorophenyl)benzamide. PMC. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Maggio, B., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry. [Link]

  • Comins, D. L. (n.d.). Aromatic Heterocyclic Chemistry. North Carolina State University. [Link]

  • Singh, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC. [Link]

  • Parit, M., et al. (2025). Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. RSIS International. [Link]

Sources

Preparation of 2-chloro-N-(3-chlorophenyl)propanamide Schotten-Baumann

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide (CAS: 1943-69-7).[1] This compound serves as a critical intermediate in the development of amide-class local anesthetics and specific agrochemical precursors.[1]

The method detailed here utilizes the Schotten-Baumann reaction conditions . Unlike anhydrous acylation, this biphasic system (organic/aqueous) offers superior selectivity and simplified workup for acid-sensitive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-haloacyl chlorides.

PART 1: Introduction & Mechanistic Principles[2]

1.1 Target Molecule Analysis[1]
  • IUPAC Name: 2-chloro-N-(3-chlorophenyl)propanamide[1][2]

  • Core Structure: An amide linkage connecting a 3-chlorophenyl ring and a 2-chloropropyl chain.[1]

  • Key Reactivity: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -chloro position (adjacent to the carbonyl) is electrophilic. Standard acylation conditions (heating with acid chloride) can lead to side reactions like nucleophilic substitution at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    -carbon or elimination to form ketenes. The low-temperature Schotten-Baumann protocol mitigates these risks.[1]
1.2 The Schotten-Baumann Advantage

The reaction involves the condensation of 3-chloroaniline and 2-chloropropanoyl chloride in a biphasic system.

  • Phase 1 (Organic): Solubilizes the reactants and the neutral amide product.[1]

  • Phase 2 (Aqueous): Contains a base (NaOH or ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) to act as an "HCl sink."
    

Why this matters: The base neutralizes the hydrochloric acid byproduct immediately upon formation.[1] This prevents the protonation of the unreacted 3-chloroaniline, ensuring it remains nucleophilic and driving the reaction to completion.

1.3 Reaction Scheme & Mechanism

The following diagram illustrates the biphasic workflow and the competing pathways managed by this protocol.

SchottenBaumann Start Reagents: 3-Chloroaniline (Org) 2-Chloropropanoyl Cl (Org) Biphasic Biphasic Interface (DCM / Aq. NaOH) Start->Biphasic Mixing (0°C) Intermediate Tetrahedral Intermediate Biphasic->Intermediate Nucleophilic Attack Product Target Amide (In DCM Layer) Intermediate->Product Elimination of Cl- Waste NaCl + H2O (In Aq Layer) Intermediate->Waste Neutralization (HCl + NaOH)

Figure 1: Logical flow of the Schotten-Baumann biphasic synthesis.[1]

PART 2: Materials & Equipment

2.1 Reagents Table
ReagentCAS No.RoleEq.Notes
3-Chloroaniline 108-42-9Nucleophile1.0Toxic; liquid at RT.[1]
2-Chloropropanoyl chloride 7623-09-8Electrophile1.1Corrosive/Lachrymator. Handle in fume hood.[1]
Dichloromethane (DCM) 75-09-2Solvent-ACS Grade.
Sodium Hydroxide (10%) 1310-73-2Base Catalyst1.2 - 1.5Pre-chilled to 0°C.
Hydrochloric Acid (1M) 7647-01-0Wash Buffer-Removes unreacted aniline.[1]
2.2 Equipment
  • Reaction Vessel: 3-neck round bottom flask (250 mL or 500 mL) equipped with a magnetic stir bar.[1]

  • Addition Funnel: Pressure-equalizing, for controlled addition of acid chloride.[1]

  • Temperature Control: Ice/Water bath (maintain

    
    ).
    
  • Monitoring: TLC plates (Silica gel 60 F254), UV lamp (254 nm).[1]

PART 3: Experimental Protocol

3.1 Preparation (0 - 15 mins)
  • Setup: Clamp the 3-neck flask in the fume hood. Attach the addition funnel and a thermometer.

  • Solvent Charge: Add 3-chloroaniline (50 mmol, 6.38 g) and DCM (50 mL) to the flask. Stir until homogenous.

  • Base Addition: Add 10% aqueous NaOH (60 mmol, ~24 mL) to the flask.

    • Note: The mixture will form two distinct layers.[1] Vigorous stirring is essential to maximize the interfacial surface area.[1]

  • Cooling: Submerge the flask in an ice bath. Cool the internal temperature to

    
    .
    
3.2 Reaction (15 - 60 mins)
  • Reagent Loading: Dilute 2-chloropropanoyl chloride (55 mmol, 6.98 g) in a small volume of DCM (10 mL) and transfer to the addition funnel.

  • Controlled Addition: Dropwise add the acid chloride solution to the vigorously stirring reaction mixture.

    • Critical Rate: Maintain internal temperature below ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Rapid addition causes exotherms that hydrolyze the acid chloride before it reacts with the amine.
      
  • Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) while stirring for 1-2 hours .

3.3 Workup & Isolation[1]
  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (lower, DCM) layer.[1]

  • Aqueous Extraction: Extract the remaining aqueous layer once with fresh DCM (20 mL) to recover any trapped product.[1] Combine with the main organic layer.[1]

  • Acid Wash (Purification Step 1): Wash the combined organic phase with 1M HCl (2 x 30 mL) .[1]

    • Purpose: This converts unreacted 3-chloroaniline into its water-soluble hydrochloride salt, removing it from the product.[1]

  • Base Wash (Purification Step 2): Wash with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2 x 30 mL)  to remove residual acid and phenolic impurities.
    
  • Drying: Wash with brine (sat. NaCl), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

3.4 Purification (Recrystallization)

While the crude product is often ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 pure, pharmaceutical applications require recrystallization.
  • Solvent System: Ethanol/Water (hot/cold) or Hexane/Ethyl Acetate.[1]

  • Procedure: Dissolve crude solid in minimum hot ethanol. Add warm water dropwise until turbidity persists.[1] Cool slowly to RT, then to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Filter the white crystalline needles.
    

PART 4: Characterization & Validation

Verify the identity of the synthesized 2-chloro-N-(3-chlorophenyl)propanamide using the following parameters.

4.1 Expected Analytical Data
ParameterExpected Value/RangeNotes
Physical State White to off-white crystalline solid
Melting Point ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Estimated)
Compare to 2-chloro-N-(o-tolyl)propanamide (

).
IR Spectrum ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(N-H stretch)

(Amide I C=O)
Diagnostic amide bands.
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H-NMR (CDCl

)

1.7 (d, 3H,

)

4.6 (q, 1H,

)

8.5 (s, 1H,

)

7.0-7.8 (m, 4H, Ar-H)
The quartet at 4.6 ppm confirms the

-chloro structure.
4.2 Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure temperature ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

during addition. Increase acid chloride equivalents to 1.2.
Oily Product Residual Solvent/ImpuritiesDry thoroughly under high vacuum. Recrystallize from Hexane/EtOAc.[1]
Red/Brown Color Oxidation of AnilineUse fresh or distilled 3-chloroaniline.[1] Perform reaction under

atmosphere.

PART 5: Safety & References

5.1 Safety Protocol
  • 2-Chloropropanoyl Chloride: Highly corrosive and lachrymator.[1] Causes severe skin burns and eye damage.[1] Must be handled in a functioning fume hood.[1]

  • 3-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Potential methemoglobinemia inducer.[1] Wear nitrile gloves and safety goggles.[1]

5.2 References
  • Schotten-Baumann Reaction Overview:

    • Source: NIST Chemistry WebBook.[1][2] "Propanamide, N-(3-chlorophenyl)-2-chloro-".[1][2][3] Link

  • Protocol Methodology (Acylation of Anilines):

    • Source:Green Chemistry Letters and Reviews. "An expedient and rapid green chemical synthesis of N-chloroacetanilides". Link[1]

  • Reactivity of

    
    -Halo Acid Chlorides: 
    
    • Source: ChemicalBook. "2-Chloro-N-(2-methylphenyl)propanamide Properties".[1][4] Link

  • General Schotten-Baumann Mechanism:

    • Source: Organic Chemistry Portal.[1][5] "Schotten-Baumann Reaction".[1][5][6][7][8][9] Link

Sources

Application Note: Storage & Stability Protocol for 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the storage, stability, and handling of 2-chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6).

This guide is structured for researchers utilizing this compound as a synthetic intermediate (e.g., for N-aryl glycines) or as a reference standard in herbicide/pesticide development.


H

Cl

NO Molecular Weight: 218.08 g/mol [1]

Physicochemical Profile & Significance[2][3]

2-chloro-N-(3-chlorophenyl)propanamide belongs to the


-haloanilide  class. Structurally, it consists of a propanamide backbone with a reactive chlorine atom at the 

-position (C2) and a 3-chlorophenyl ring attached to the nitrogen.

Key Chemical Characteristics:

  • Electrophilicity: The C2-chlorine bond is activated by the adjacent carbonyl group, making the

    
    -carbon a potent electrophile susceptible to S
    
    
    
    2 displacement by nucleophiles (thiols, amines, azides).
  • Amide Stability: The amide bond is stabilized by resonance with the phenyl ring but can undergo hydrolysis under extreme pH (acidic/basic) or enzymatic conditions (amidases).

  • Chirality: The C2 position is a stereocenter. Unless specified as an enantiopure grade (R or S), this compound is typically supplied as a racemate .

Physicochemical Data Table
PropertyValue / CharacteristicNotes
Physical State Solid (Crystalline powder)Typically off-white to beige.[2]
Melting Point 106–125 °C (Predicted range based on analogs)Sharp melting point indicates high purity.
Solubility (Water) Low (< 10 mg/L)Hydrophobic; requires organic co-solvent.
Solubility (Organic) High in DMSO, DMF, Ethanol, AcetonePreferred solvents for stock solutions.
pKa ~12.1 (Amide NH)Very weak acid; deprotonation requires strong base.
Hygroscopicity LowHowever, moisture accelerates hydrolysis.

Stability & Degradation Mechanisms[5]

Understanding the degradation pathways is critical for maintaining compound integrity. The two primary failure modes are


-Substitution  and Amide Hydrolysis .
Degradation Pathways Diagram

DegradationPathways Compound 2-chloro-N-(3-chlorophenyl) propanamide NuAttack Nucleophilic Attack (Thiols, Amines) Compound->NuAttack SN2 Reaction (pH > 7) Hydrolysis Amide Hydrolysis (Acid/Base/Enzyme) Compound->Hydrolysis H2O / pH Extremes SubProduct α-Substituted Product (e.g., Thioether) NuAttack->SubProduct Aniline 3-Chloroaniline (Toxic Degradant) Hydrolysis->Aniline Acid 2-Chloropropanoic Acid Hydrolysis->Acid

Figure 1: Primary degradation pathways. Note that nucleophilic buffers (e.g., Tris, mercaptoethanol) will rapidly degrade the compound via the SN2 pathway.

Mechanism Details[6][7][8][9][10][11]
  • 
    -Halogen Displacement (Dominant Instability): 
    
    • In biological buffers containing thiols (e.g., DTT, Glutathione) or primary amines (Tris, Glycine), the

      
      -chlorine is rapidly displaced.
      
    • Result: Loss of biological activity and formation of covalent adducts.

  • Hydrolysis:

    • Occurs slowly in neutral water but accelerates significantly at pH > 9 or pH < 3.

    • Result: Release of 3-chloroaniline (toxic) and 2-chloropropanoic acid.

Storage Protocols

A. Solid State Storage (Long-Term)
  • Temperature: Store at 2°C to 8°C (Refrigerated). Freezing (-20°C) is acceptable but generally unnecessary unless storing for >2 years.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidative yellowing of the aniline moiety over time.

  • Container: Amber glass vials with PTFE-lined caps. Avoid clear glass to prevent photo-induced dechlorination.

  • Desiccation: Store with a desiccant packet. Moisture is the catalyst for hydrolysis.

B. Solution Storage (Working Stocks)
  • Solvent: Dimethyl Sulfoxide (DMSO) or Anhydrous Ethanol.

    • Note: Avoid Methanol if possible, as it is nucleophilic enough to cause slow solvolysis over months.

  • Concentration: Prepare high-concentration stocks (e.g., 10–50 mM) to minimize solvent volume.

  • Stability Window:

    • DMSO (Anhydrous) @ -20°C: Stable for 6–12 months.

    • Aqueous Buffer (Working Solution):Unstable. Prepare fresh immediately before use. Do not store.

  • Freeze-Thaw: Limit to < 3 cycles. Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated cycling.

Handling & Safety Protocol

Hazard Warning: This compound releases 3-chloroaniline upon metabolic or chemical breakdown. Chloroanilines are toxic and potential mutagens.[3]

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), lab coat, and safety glasses.

  • Weighing: Use an anti-static gun if the powder is static-prone. Weigh in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Do not use bleach (hypochlorite) immediately, as it may react with the amine residues. Absorb with sand/vermiculite, then clean surface with ethanol followed by soapy water.

Quality Control (QC) & Validation Methods

To verify the integrity of your stock, use the following HPLC-UV method. This method separates the parent compound from its primary hydrolysis product (3-chloroaniline).

HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

Expected Retention Order:

  • 3-Chloroaniline (Degradant): Elutes early (more polar).

  • 2-chloro-N-(3-chlorophenyl)propanamide (Parent): Elutes later (hydrophobic).

Self-Validation Step (User Check)

Before starting a critical experiment, perform a "Visual & Solubility Check" :

  • Visual: The solid should be white/off-white. If it is brown or sticky, significant hydrolysis/oxidation has occurred.

  • Solubility: Dissolve a small amount in DMSO. It should dissolve clearly. Turbidity suggests polymerization or salt formation.

Experimental Workflow: Stock Preparation

StockPrep Start Start: Solid Compound (Stored at 4°C) Equilibrate Equilibrate vial to Room Temp (Prevent condensation) Start->Equilibrate Weigh Weigh mass (m) in Fume Hood Equilibrate->Weigh Solvent Add Anhydrous DMSO (Volume = m / MW * Conc) Weigh->Solvent Vortex Vortex until dissolved (Clear solution) Solvent->Vortex Aliquot Aliquot into amber tubes (Avoid freeze-thaw) Vortex->Aliquot Store Store at -20°C Aliquot->Store

Figure 2: Optimal workflow for preparing stable stock solutions.

References

  • Matrix Scientific. (2024). Product Data Sheet: 2-Chloro-N-(3-chlorophenyl)propanamide (CAS 21262-06-6).[1] Retrieved from

  • PubChem. (2025).[4][2][5][6][7] Compound Summary: 2-chloro-N-(3-chlorophenyl)propanamide (C9H9Cl2NO).[1][5] National Library of Medicine. Retrieved from

  • H. G. Kazaglis et al. (2017).

    
    -Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. (Demonstrates stability/reactivity of 
    
    
    
    -halo amides). Retrieved from
  • U.S. EPA. (2025). Chemical Properties of Chloroacetanilides and Propanamides. CompTox Chemicals Dashboard.[8] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 2-Chloro-N-(3-chlorophenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-chloro-N-(3-chlorophenyl)propanamide is suffering from low yields (<60%), "gummy" crude products, or inseparable impurities.

This transformation is a classic Schotten-Baumann acylation , reacting 3-chloroaniline with 2-chloropropanoyl chloride . While theoretically simple, the presence of the


-chloro group on the acyl chain introduces a "hidden" reactivity mode: elimination to ketenes/acrylamides .

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic pitfalls of


-haloamide synthesis.

Part 1: Critical Reaction Pathway Analysis

Before troubleshooting, you must visualize why the reaction fails. The diagram below illustrates the competition between the desired Amidation and the parasitic Elimination pathway.

ReactionPathways Reagents Reagents: 3-Chloroaniline + 2-Chloropropanoyl Cl Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (Fast at 0°C) Ketene SIDE PATH: Methylketene (via HCl Elimination) Reagents->Ketene Excess Base or High Temp (>25°C) Product TARGET: 2-Chloro-N-(3-chlorophenyl) propanamide Intermediate->Product -HCl (Base scavenged) Dimer Impurity: Ketene Dimer (Cyclobutanedione) Ketene->Dimer Dimerization Acrylamide Impurity: Acrylamide Derivative (Double Bond) Ketene->Acrylamide Amine Attack

Figure 1: Reaction logic flow.[1] The critical control point is preventing the "Side Path" (Red) by controlling temperature and base strength.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Low Yield & Stoichiometry

Q: I am using a 1:1 ratio of amine to acid chloride, but my yield is stuck at ~45%. What is happening? A: You are likely trapping half your starting material as a salt. In the absence of an auxiliary base, the HCl generated by the reaction protonates the unreacted 3-chloroaniline. 3-chloroaniline hydrochloride is non-nucleophilic and precipitates out, halting the reaction at exactly 50% conversion.

  • Correction: You must use an acid scavenger.

    • Option 1 (Homogeneous): Add 1.1–1.2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Option 2 (Heterogeneous): Use a biphasic system (DCM/Water) with 2.0 equivalents of K₂CO₃ or Na₂CO₃. This is often cleaner as the inorganic salts stay in the aqueous layer.

Q: I increased the base, but now I see a new impurity by TLC that looks like a double bond is present. Why? A: You have triggered the Elimination Pathway . The


-proton in 2-chloropropanoyl chloride is acidic. Strong bases or excess amine can deprotonate this position, causing the elimination of HCl to form methylketene  (see Figure 1). This ketene can react with the amine to form an acrylamide or dimerize.
  • Correction:

    • Temperature: Maintain reaction temperature between -10°C and 0°C during addition. Do not allow it to exceed 20°C until the quench.

    • Base Choice: Switch to a weaker base like Pyridine or solid NaHCO₃ if TEA causes elimination.

    • Addition Order: Add the Acid Chloride to the Amine + Base solution slowly. Never add the Base to the Acid Chloride, as this creates a localized high-base concentration that favors elimination.

Category B: Purification & Work-up[1]

Q: My product is an oil/gum that won't crystallize. How do I fix this? A: This "oil" is likely a mixture of the product and unreacted 3-chloroaniline. The melting point of the pure amide is expected to be >100°C (solid).

  • Protocol:

    • Dissolve the crude oil in Ethyl Acetate.

    • Acid Wash (Critical): Wash the organic layer with 1M HCl (2x). This converts unreacted 3-chloroaniline into its water-soluble salt, removing it from your product.

    • Wash with Sat. NaHCO₃ (to remove acid chloride hydrolysis products).

    • Dry (MgSO₄) and concentrate. The residue should now crystallize. Recrystallize from Hexane/Ethyl Acetate if necessary.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-N-(3-chlorophenyl)propanamide (10 mmol scale).

Reagents & Setup
ReagentMWEquiv.Mass/VolRole
3-Chloroaniline 127.571.01.28 gNucleophile
2-Chloropropanoyl Chloride 126.971.11.40 g (~1.1 mL)Electrophile
Triethylamine (TEA) 101.191.21.21 g (~1.7 mL)Acid Scavenger
Dichloromethane (DCM) --30 mLSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Add 3-chloroaniline (1.0 eq) and DCM (20 mL) . Stir until dissolved.

  • Base Addition: Add TEA (1.2 eq) . Cool the mixture to 0°C using an ice/water bath.

  • Controlled Addition: Dilute 2-chloropropanoyl chloride (1.1 eq) in DCM (10 mL) . Add this solution dropwise to the RBF over 15–20 minutes.

    • Note: Keep internal temp <5°C to prevent ketene formation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 3–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

  • Work-up (The "Wash" Cycle):

    • Dilute reaction with 50 mL DCM.

    • Wash 1: 1M HCl (30 mL) – Removes unreacted aniline.

    • Wash 2: Water (30 mL).

    • Wash 3: Saturated NaHCO₃ (30 mL) – Removes propionic acid byproducts.

    • Wash 4: Brine (30 mL).

  • Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: If the solid is off-white, recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) .

Part 4: Work-up Decision Tree

Use this logic flow to determine the correct purification strategy based on your crude result.

WorkupLogic Start Crude Reaction Mixture (Post-Reaction) TLC Check TLC: Is 3-Chloroaniline present? Start->TLC YesAniline YES: Significant Aniline Spot TLC->YesAniline NoAniline NO: Clean Conversion TLC->NoAniline AcidWash ACTION: Wash with 1M HCl (Protonates Aniline -> Aqueous) YesAniline->AcidWash BaseWash ACTION: Wash with Sat. NaHCO3 (Removes Acid byproducts) NoAniline->BaseWash AcidWash->BaseWash Solid Result: Solid Precipitate BaseWash->Solid Oil Result: Viscous Oil BaseWash->Oil Recryst Recrystallize: Hexane/EtOAc Solid->Recryst VacDry High Vacuum Dry (Remove solvent traces) Oil->VacDry VacDry->Solid Induce Crystallization (Scratch/Seed)

Figure 2: Purification decision tree ensuring removal of nucleophile and electrophile residues.

References

  • MDPI. (2023). Synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2023(2), M1625.[2] (Demonstrates Schotten-Baumann conditions for similar chloropropanamides). Link[2]

  • PrepChem. Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide. (Standard protocol for aniline acylation with chloropropanoyl chlorides). Link

  • BenchChem. N-Acylation of Amines with 3-Chloropropionyl Chloride. (Technical note on handling chloropropionyl chlorides and preventing hydrolysis). Link

  • ResearchGate. (2025). Reactions of 2-chloropropionyl chloride: C–Cl bond cleavage and formation of methylketene.[3] (Mechanistic insight into the elimination side-reaction). Link

  • Fisher Scientific. Amide Synthesis Protocol (Schotten-Baumann Reaction). Link

Sources

Purification of 2-chloro-N-(3-chlorophenyl)propanamide by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-chloro-N-(3-chlorophenyl)propanamide

Executive Summary & Compound Profile

Target Compound: 2-chloro-N-(3-chlorophenyl)propanamide CAS Registry Number: 19281-31-3 (Isomer generic) / Specific isomer references vary. Molecular Formula: C


H

Cl

NO Predicted Melting Point: ~100–108 °C (Based on para-isomer and ortho-tolyl analogs [1, 2]).

Technical Brief: This guide addresses the purification of 2-chloro-N-(3-chlorophenyl)propanamide, an


-chloroamide intermediate often synthesized via the Schotten-Baumann reaction or direct acylation of 3-chloroaniline with 2-chloropropanoyl chloride. The primary challenge in purifying this compound is distinguishing it from unreacted aniline (which causes oxidative discoloration) and preventing "oiling out" during crystallization due to its moderate lipophilicity [3].

Solvent Selection Matrix

Choosing the correct solvent system is the single most critical variable. Based on the solubility profile of


-chloroamides, the following systems are validated.
Solvent SystemRatio (v/v)SuitabilityRisk ProfileTechnical Notes
Toluene 100%High ModerateExcellent for removing polar impurities. Requires heating to ~90°C. Product crystallizes as defined needles/plates.
Ethanol / Water 80:20 to 60:40High LowClassic "solvent/anti-solvent" pair. Good for removing inorganic salts. Risk of oiling out if water is added too fast.
Methylcyclohexane 100%Medium LowUsed for the 4-chlorophenyl analog [1]. Safer alternative to benzene/toluene but lower solubility power.
Ethyl Acetate / Hexane VariableMedium HighGood for initial crude cleanup. High risk of oiling out if the amide is impure.

Detailed Purification Protocol

Phase 1: Pre-Recrystallization Cleanup (The "Pro" Step)

Why this matters: Recrystallization is less effective if the crude material contains >5% unreacted amine. The amine oxidizes, turning the crystals pink or brown over time.

  • Dissolve the crude solid in Ethyl Acetate.

  • Wash twice with 1M HCl (cold). Mechanism: This protonates the unreacted 3-chloroaniline, rendering it water-soluble and removing it from the organic phase.

  • Wash once with saturated NaHCO

    
     (removes residual acid/HCl).
    
  • Dry over MgSO

    
    , filter, and evaporate to a solid. Now proceed to recrystallization.
    
Phase 2: Recrystallization Workflow (Toluene Method)

Recommended for highest purity and crystal definition.

  • Saturation: Place the pre-cleaned solid in an Erlenmeyer flask. Add Toluene (approx. 5-7 mL per gram of solid).

  • Heating: Heat to boiling (110°C) on a hot plate with magnetic stirring.

    • Checkpoint: If solid remains undissolved after 10 mins, add more Toluene in 1 mL increments.

  • Hot Filtration (Optional): If the solution is dark or contains particulates, add activated charcoal (1% w/w), stir for 5 mins, and filter through a pre-warmed Celite pad.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Critical: Do not place directly on a cold benchtop; rapid cooling promotes oiling.

  • Crystallization: Once at room temperature, move to a 4°C fridge or ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystals using vacuum filtration. Wash with cold Toluene (or Hexane). Dry under vacuum.[1]

Visualizing the Process

The following diagram outlines the decision logic for the purification workflow.

RecrystallizationWorkflow Start Crude 2-chloro-N-(3-chlorophenyl)propanamide CheckColor Is crude solid colored (Pink/Brown)? Start->CheckColor AcidWash Perform Acid Wash (1M HCl) to remove Aniline CheckColor->AcidWash Yes SolventChoice Select Solvent System CheckColor->SolventChoice No AcidWash->SolventChoice ToluenePath System A: Toluene (Recommended) Heat to 110°C SolventChoice->ToluenePath Non-polar impurities EtOHPath System B: EtOH/Water Heat to 80°C SolventChoice->EtOHPath Polar salts present Dissolve Dissolve Solid completely ToluenePath->Dissolve EtOHPath->Dissolve HotFilter Hot Filtration (if particulates present) Dissolve->HotFilter Cooling Slow Cooling to RT (Avoid Shock Cooling) HotFilter->Cooling CheckOil Did it 'Oil Out'? Cooling->CheckOil Reheat Reheat & Add Seed Crystal OR Add more solvent CheckOil->Reheat Yes Filter Vacuum Filtration & Wash CheckOil->Filter No (Crystals formed) Reheat->Cooling Final Pure Crystals (White Needles) Filter->Final

Caption: Logical workflow for the purification of


-chloroamides, highlighting critical decision points for impurity removal and phase separation.

Troubleshooting Hub & FAQs

Q1: My product separated as a yellow oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out." It occurs when the saturated solution cools and reaches the liquid-liquid separation limit before it reaches the crystallization limit. This is common with amides which have low melting points and moderate polarity [3].

  • The Fix:

    • Reheat the mixture until the oil redissolves.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

    • Dilute: Add slightly more of the good solvent (e.g., Ethanol) to lower the concentration, preventing liquid-liquid phase separation.

    • Slow Down: Insulate the flask with a towel to cool it very slowly.

Q2: The crystals are turning pink after sitting on the bench for a day.

  • Diagnosis: Oxidation of residual 3-chloroaniline. Even trace amounts (ppm levels) can cause significant discoloration.

  • The Fix: You cannot "wash" this color off easily. You must re-dissolve the crystals in ethyl acetate and perform the Acid Wash (Phase 1) described above. Recrystallization alone is often insufficient to remove structurally similar amines.

Q3: Can I use water as the anti-solvent with Ethanol?

  • Answer: Yes, but proceed with caution.

  • Protocol: Dissolve the amide in hot Ethanol. Add hot water dropwise until permanent turbidity (cloudiness) is just observed. Then add one drop of Ethanol to clear it. Let it cool.

  • Warning: Adding cold water or adding water too fast will instantly cause the product to crash out as an amorphous powder or oil, trapping impurities [4].

Q4: Is this compound dangerous?

  • Safety Alert: Yes. As an

    
    -chloroamide, this compound is an alkylating agent . It can react with nucleophiles in your body (DNA, proteins).
    
  • Handling: Always wear nitrile gloves and a lab coat. Treat all mother liquor waste as hazardous alkylating waste. Neutralize spills with dilute ammonia or nucleophilic scavengers if required by your safety officer.

References

  • PrepChem. "Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide."[2] (Analogous purification via Methylcyclohexane). Available at: [Link]

  • University of Rochester. "Tips and Tricks: Recrystallization Solvents." (General guide on amide oiling out issues). Available at: [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aqueous Solubility & Formulation Molecule: 2-chloro-N-(3-chlorophenyl)propanamide (C₉H₉Cl₂NO) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support center. If you are reading this, you are likely staring at a vial of 2-chloro-N-(3-chlorophenyl)propanamide that refuses to dissolve in your aqueous buffer, or worse, has just precipitated out of solution after a dilution step.

You are not facing a user error; you are fighting thermodynamics.

This molecule features a lipophilic chlorophenyl ring coupled with a chloro-alkyl tail. The amide bond provides minimal hydrogen bonding potential compared to the significant hydrophobic surface area. With a predicted LogP of ~2.7–3.0 [1] and high crystal lattice energy, this compound behaves like "brick dust" in water.

This guide provides the thermodynamic justification for these failures and validated protocols to overcome them.

The Physicochemical Reality (Why It Won't Dissolve)

To solve the problem, we must understand the energy barriers.

The Solubility Equation


  • High Lattice Energy (

    
    ):  The intermolecular forces (pi-stacking of the aromatic rings and dipole interactions of the chlorine atoms) hold the crystal structure together tightly.
    
  • High Cavitation Cost (

    
    ):  Water networks are strong. Forcing water molecules apart to fit this hydrophobic molecule costs significant energy.
    
  • Weak Solvation (

    
    ):  Water prefers to bond with itself rather than the hydrophobic chlorophenyl group.
    

The Result: The energy required to break the crystal and create a cavity in water is far higher than the energy released by solvation.


 is positive (non-spontaneous).
The "pH Trap"

Do not attempt to fix this with pH. Unlike amines or carboxylic acids, the amide nitrogen is non-ionizable in the physiological pH range (pKa < 0 or > 14). Adjusting pH to extreme levels (e.g., pH 12) will not ionize the molecule; it will likely hydrolyze the amide bond, destroying your compound [2].

Visual Troubleshooting: The Decision Matrix

Before proceeding to protocols, determine your formulation strategy using this logic flow.

Solubility_Decision_Tree Start Target Concentration? Low < 10 µM (High Potency Assays) Start->Low High > 10 µM (Stock / Animal Dosing) Start->High Direct Direct Aqueous Dissolution Low->Direct Try? DMSO_Path Dissolve in 100% DMSO (Stock 10-50 mM) Low->DMSO_Path Recommended High->DMSO_Path Mandatory Fail FAILURE: Precipitation Likely Direct->Fail Insoluble Dilution_Check Dilution Step DMSO_Path->Dilution_Check Simple_Dilution Direct Spike into Buffer (< 0.1% DMSO final) Dilution_Check->Simple_Dilution Final Conc < Solubility Limit Cosolvent Cosolvent System (DMSO + PEG400 + Water) Dilution_Check->Cosolvent Intermediate Conc Surfactant Micellar System (Tween 80 / Cyclodextrin) Dilution_Check->Surfactant High Conc / In Vivo

Figure 1: Solubility Decision Tree. Note that direct aqueous dissolution is almost always a failure mode for this compound class.

Validated Protocols

Protocol A: The "Solvent Shift" (For In Vitro Assays)

Best for: Cellular assays, enzyme inhibition studies (Final conc < 100 µM). Mechanism: Uses a water-miscible organic solvent (DMSO) to bypass the crystal lattice energy barrier, then dilutes rapidly to avoid the "metastable zone" crash.

Materials:

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade: Molecular Biology.

  • Phosphate Buffered Saline (PBS), pre-warmed to 37°C.

Step-by-Step:

  • Prepare Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex until absolutely clear.

    • Checkpoint: If the solution is cloudy, sonicate for 5 minutes at 40°C.

  • The Intermediate Dilution (Critical Step): Do NOT pipette 1 µL of stock directly into 1 mL of static water. This creates a local zone of supersaturation that triggers nucleation (precipitation).

  • Dynamic Mixing:

    • Place your PBS tube on a vortex mixer set to medium speed.

    • While vortexing, inject the DMSO stock into the center of the liquid vortex.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells [3].

Protocol B: Surfactant-Assisted Solubilization (For High Concentrations)

Best for: Animal dosing, high-concentration stocks (> 100 µM). Mechanism: Encapsulates the hydrophobic molecule within surfactant micelles (Tween 80) or inclusion complexes (Cyclodextrin), shielding it from the aqueous environment.

Materials:

  • Tween 80 (Polysorbate 80).

  • PEG 400 (Polyethylene glycol).

  • Saline (0.9% NaCl).

Step-by-Step:

  • Weigh the solid compound into a glass vial.

  • Add Organic Phase: Add 5% (v/v of final volume) DMSO and 5% (v/v) Tween 80 directly to the powder.

  • Solubilize: Vortex and heat (warm water bath, ~40°C) until the powder is fully dissolved in this surfactant/solvent mix. It should look like a viscous oil.

  • Add Cosolvent: Add 30% (v/v) PEG 400. Mix well.

  • Aqueous Phase: Slowly add warm Saline (60% v/v) in small aliquots, vortexing constantly between additions.

    • Result: A clear to slightly opalescent micellar solution. If it turns milky white, large precipitates have formed (Failure).

Troubleshooting & FAQs

Q: I dissolved it in DMSO, but when I added water, it turned into a white cloud. Why? A: You encountered the "Crash-Out" Effect . DMSO and water interact strongly (exothermic reaction). When you add water, the DMSO molecules preferentially hydrogen-bond with water, abandoning your hydrophobic compound. The compound's local concentration exceeds its aqueous solubility limit, and it crashes out of solution. Fix: Use Protocol B (Surfactants) or lower your target concentration.

Q: Can I use Ethanol instead of DMSO? A: Yes, but DMSO is generally superior for this class of amides. Ethanol is more volatile (evaporation changes concentration) and has a lower solubilizing power for chlorinated aromatics compared to DMSO. If you must use Ethanol, ensure the tube is sealed tight to prevent evaporation.

Q: How do I verify it is actually dissolved and not just a micro-suspension? A: Visual inspection is insufficient.

  • Centrifugation: Spin the working solution at 10,000 x g for 5 minutes. If a pellet forms, it was not dissolved.

  • Nephelometry: Measure turbidity/absorbance at 600nm. Any reading above the buffer blank indicates precipitation.

Q: Is the compound stable in water once dissolved? A: Amides are generally stable to hydrolysis at neutral pH (7.0–7.4). However, chlorinated aromatics can be light-sensitive. Store aqueous dilutions in amber tubes and use within 24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13213771, Phenyl 2-chloropropanoate (Structural Analog). Retrieved February 15, 2026 from [Link] (Note: Used as a structural reference for lipophilicity estimation in the absence of specific experimental data for the amide isomer).

  • NIST Chemistry WebBook. Propanamide, N-(3-chlorophenyl)-2-chloro- (Standard Reference Data). Retrieved February 15, 2026 from [Link]

  • ResearchGate (2015). Discussions on DMSO Precipitation Mechanisms and Solvent Extraction. Retrieved February 15, 2026 from [Link]

  • National Institutes of Health (NIH). Herbicide Formulations and Solubilization Strategies. PubMed Central. Retrieved February 15, 2026 from [Link]

Technical Support Center: Solvent Optimization for 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: SOLV-OPT-2024-Cl-Amide

Introduction: Compound Profile & Solvent Criticality

Welcome to the technical support hub. You are working with 2-chloro-N-(3-chlorophenyl)propanamide , a molecule possessing two distinct reactivity vectors that dictate solvent choice:

  • The

    
    -Chloro Moiety:  An electrophilic site susceptible to nucleophilic attack (
    
    
    
    ).
  • The Amide Backbone: A hydrogen-bond donor/acceptor site that governs solubility and crystal lattice energy.

  • The meta-Chlorophenyl Ring: Increases lipophilicity (

    
    ) and reduces water solubility compared to unsubstituted anilines.
    

Critical Warning: Improper solvent choice for this substrate leads to two primary failure modes: nucleophilic displacement of the


-chloride (impurity formation) and oiling out  during crystallization (yield loss).

Module 1: Reaction Solvent Optimization

The Challenge: Moving Beyond Dichloromethane (DCM)

Historically, this acylation (reaction of 3-chloroaniline with 2-chloropropanoyl chloride) uses DCM or Chloroform. While effective, these are hazardous air pollutants. We recommend transitioning to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

Solvent Performance Matrix
SolventClassSuitabilityTechnical Justification
Dichloromethane (DCM) Chlorinated🔴 AvoidHigh toxicity; difficult to dry completely; environmental hazard.
2-MeTHF Ether🟢 Recommended Higher boiling point (80°C) allows faster kinetics; separates easily from water during workup; derived from renewable sources.
Ethyl Acetate (EtOAc) Ester🟢 Recommended Excellent solubility for the product; low toxicity; easy solvent swap for crystallization.
DMF / DMSO Polar Aprotic🔴 High Risk DANGER: Accelerates

displacement of the

-Cl by any nucleophiles present (including trace water or aniline excess). Hard to remove.
Toluene Aromatic🟡 UsableGood for azeotropic drying, but poor solubility for the polar amide product at low temps (crystallization issues).
Optimized Protocol: Anhydrous Acylation in 2-MeTHF

This protocol minimizes hydrolysis of the acid chloride and prevents "finkelstein-like" side reactions.

  • Charge: Dissolve 1.0 eq of 3-chloroaniline in 2-MeTHF (10 volumes).

  • Base: Add 1.1 eq of Pyridine or Triethylamine (Et3N).

    • Note: Et3N·HCl precipitates in 2-MeTHF, driving the reaction forward.

  • Addition: Cool to 0–5°C. Add 1.05 eq of 2-chloropropanoyl chloride dropwise.

    • Control: Maintain T < 10°C to prevent bis-acylation.

  • Workup: Quench with water. The 2-MeTHF layer separates cleanly (unlike THF/Water). Wash with 1M HCl (removes unreacted aniline) and Brine.

Workflow Visualization

ReactionWorkflow Start Reactants: 3-Cl-Aniline + Acid Chloride Solvent Solvent Choice: 2-MeTHF (Anhydrous) Start->Solvent Dissolution Reaction Acylation (0-5°C, Base Scavenger) Solvent->Reaction Add Electrophile Byproduct Precipitate: Et3N·HCl Salt Reaction->Byproduct Precipitation Workup Aqueous Wash (Phase Separation) Reaction->Workup Quench Product Target Amide in Organic Phase Workup->Product Evaporation

Figure 1: Optimized synthesis workflow using 2-MeTHF to facilitate salt precipitation and easy aqueous workup.

Module 2: Crystallization & Purification

The "Oiling Out" Phenomenon

This compound has a moderate melting point. If you use a solvent system with a boiling point higher than the product's melting point (or if the solubility curve is too steep), the product will separate as a liquid oil (Liquid-Liquid Phase Separation) rather than a crystal.

Recommended Solvent Systems
MethodSolvent SystemRatio (v/v)Mechanism
Standard Ethanol / Water 60:40 to 50:50Classic polarity shift. Risk:[1] Hydrolysis if heated too long.
High Purity Heptane / EtOAc 80:20Anti-solvent precipitation. Best for removing polar impurities.
Green IPA / Water 50:50Similar to EtOH but safer flash point and better crystal habit.
Troubleshooting "Oiling Out" (LLPS)

If your product forms an oil droplet at the bottom of the flask:

  • Reheat until the solution is clear (homogeneous).

  • Seed with a pure crystal at a temperature just below the cloud point.

  • Slow Cool: Ramp down at 5°C/hour. Rapid cooling traps impurities and forces oiling.

Solubility Logic Diagram

CrystallizationLogic Crude Crude Amide (Solid/Oil) Dissolve Dissolve in Hot Solvent (e.g., EtOAc or EtOH) Crude->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Salts) Check->Filter Yes AddAnti Add Anti-Solvent (Heptane or Water) Filter->AddAnti Cool Cool to Cloud Point AddAnti->Cool State State Check Cool->State Oil OILING OUT (Liquid Phase) State->Oil Rapid Cool/High Conc Crystal Nucleation (Crystals) State->Crystal Slow Cool/Seeding Remedy Remedy: Reheat + Seed + Slower Cool Oil->Remedy Remedy->Cool Retry

Figure 2: Decision logic for crystallization, highlighting the critical intervention path for oiling out.

Module 3: Troubleshooting & FAQs

Q1: I see a new impurity at RRT 0.85 on HPLC. What is it?

  • Diagnosis: This is likely the

    
    -hydroxy impurity  (2-hydroxy-N-(3-chlorophenyl)propanamide).
    
  • Cause: Hydrolysis of the C-Cl bond. This happens if you use aqueous base (NaOH/KOH) at high temperatures or if you reflux in wet alcohols.

  • Fix: Switch to anhydrous conditions (Et3N in 2-MeTHF). If using aqueous workup, keep pH < 10 and temperature < 5°C.

Q2: My yield is low (<50%) and the mother liquor is dark.

  • Diagnosis: Polymerization or aniline oxidation.

  • Cause: 3-chloroaniline is sensitive to oxidation. If the acid chloride addition is too fast, the exotherm degrades the aniline before it reacts.

  • Fix: Ensure strict temperature control (<10°C) during addition. Degas your solvents with nitrogen to remove dissolved oxygen.

Q3: Can I use Acetone as a solvent?

  • Diagnosis: Risky.

  • Reasoning: While solubility is good, Acetone can react with amines (forming imines) if the acid chloride addition is delayed. Furthermore, if you use Iodide catalysts, Acetone promotes Finkelstein exchange (Cl -> I), changing the molecule entirely.

  • Recommendation: Stick to Esters (EtOAc) or Ethers (2-MeTHF).

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.

  • Byrne, F. P., et al. (2016).[2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

  • Anderson, N. G. (2012).[3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for crystallization logic).

Sources

Technical Guide: TLC Optimization for 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the Thin Layer Chromatography (TLC) monitoring of 2-chloro-N-(3-chlorophenyl)propanamide , an intermediate often synthesized via the Schotten-Baumann reaction or direct acylation of 3-chloroaniline with 2-chloropropanoyl chloride.

Successful isolation requires distinguishing the neutral amide product from the basic starting material (3-chloroaniline) and the acidic byproduct (2-chloropropionic acid). Due to the interaction between the basic amine functionality of the starting material and the acidic silanol groups of standard silica plates, standard Rf values can fluctuate based on humidity and plate activation. This guide provides a self-validating protocol to establish reliable separation.

Expected Rf Values & Solvent Systems

Note on Data: The values below are empirical estimates for Silica Gel 60 F₂₅₄ plates. Exact Rf values depend on chamber saturation, temperature, and silica activity.

Baseline Rf Data (Standard Polarity)
CompoundFunctional ClassEst.[1][2][3][4][5][6][7] Rf (20% EtOAc/Hex)Est. Rf (40% EtOAc/Hex)Behavior on Silica
Product (Amide)Neutral Amide0.25 – 0.35 0.50 – 0.65 Generally sharp, compact spot.
3-Chloroaniline (SM)Aromatic Amine0.15 – 0.300.35 – 0.55Often streaks/tails due to H-bonding with silanols.
2-Chloropropionic Acid Carboxylic Acid< 0.05< 0.10Stays at baseline unless solvent is acidic.
Recommended Solvent Systems
SystemComposition (v/v)ApplicationTechnical Insight
System A (Standard) Hexane : EtOAc (8:2) General MonitoringGood starting point. If Product and Aniline co-elute, decrease EtOAc to 15%.
System B (Separation) DCM : MeOH (98:2) High ResolutionChlorinated solvents often resolve chloro-substituted aromatics better than alkane systems.
System C (Anti-Streak) Toluene : Acetone (4:1) Sharp BandsToluene suppresses "tailing" of aromatic amines, improving resolution between SM and Product.

Troubleshooting & Separation Logic

Issue 1: Co-elution of Product and Starting Material

Symptom: Single spot observed, or figure-eight overlapping spots. Root Cause: The polarity difference between the aniline (SM) and the amide (Product) is insufficient in neutral solvents. Solution:

  • Acidify the Plate: Pre-elute the TLC plate with mobile phase containing 1% Acetic Acid, or add 0.5% Acetic Acid to the developing tank.

    • Mechanism:[8][9][10] This protonates the residual 3-chloroaniline (forming the salt), pinning it to the baseline (Rf ~ 0.0). The neutral amide product will migrate freely.

  • Change Selectivity: Switch to System C (Toluene:Acetone) . The pi-pi interactions of toluene with the aromatic rings often discriminate better between the aniline and the anilide than aliphatic hexane.

Issue 2: "Ghost" Spots or Streaking

Symptom: Long streaks from the baseline or appearance of unexpected spots. Root Cause:

  • Hydrolysis: The 2-chloro group is labile. On highly active silica (acidic), the compound may hydrolyze or eliminate HCl.

  • Amine Drag: 3-chloroaniline drags due to interaction with silica. Solution:

  • Neutralize Silica: Pre-wash the TLC plate with 1% Triethylamine (TEA) in Hexane and dry before use. This blocks active silanol sites.

  • Run Fast: Do not let the plate sit in the tank longer than necessary.

Visualization Protocols

Primary Method: UV Fluorescence Quenching[11]
  • Wavelength: 254 nm (Short Wave).[4][6][11][12]

  • Appearance: The aromatic ring and the amide conjugation provide strong UV absorption. Product appears as a dark purple/black spot against a bright green fluorescent background.

  • Limit of Detection: ~0.1 µg.

Secondary Method: Chemical Staining

If UV is ambiguous or to confirm the loss of the amine:

StainPreparationResultSpecificity
Iodine Chamber Solid I₂ crystals in a jar.[6]Brown/Yellow spots Universal. Reversible (spots fade).[2]
Permanganate (KMnO₄) 1.5g KMnO₄ + 10g K₂CO₃ + 1.25mL 10% NaOH in 200mL H₂O.Yellow spot on Purple Oxidizes the alkyl chain/aromatic ring. Good for permanent record.
p-Anisaldehyde 15mL p-anisaldehyde + 2.5mL H₂SO₄ in 250mL EtOH.Red/Violet spots Requires heat.[2][4][13] High sensitivity for amides.

Experimental Workflow: Reaction Monitoring

The following diagram outlines the logical decision tree for monitoring the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide.

TLC_Workflow Start Start: Reaction Aliquot Spot Spot TLC Plate (Lane 1: SM, Lane 2: Co-spot, Lane 3: Rxn) Start->Spot Develop Develop in Hex:EtOAc (8:2) Spot->Develop CheckUV Visualize under UV (254 nm) Develop->CheckUV Separated Spots Separated? CheckUV->Separated YesSep Calculate Rf Check Conversion Separated->YesSep Yes NoSep Co-elution Issue Separated->NoSep No Troubleshoot Add 1% Acetic Acid to Mobile Phase NoSep->Troubleshoot Amine/Amide Overlap Retest Re-run TLC Troubleshoot->Retest ResultSM SM (Aniline) stays at Baseline Product Moves Retest->ResultSM

Caption: Decision tree for optimizing TLC separation of 3-chloroaniline starting material from the amide product.

Frequently Asked Questions (FAQ)

Q: My product spot disappears after a few hours on the plate. Why? A: The alpha-chloro amide moiety is reactive. Extended exposure to acidic silica and atmospheric moisture can hydrolyze the C-Cl bond or the amide bond. Always visualize immediately after developing and drying.

Q: I see a spot at the baseline that stains strongly with Ninhydrin. What is it? A: That is unreacted 3-chloroaniline . Ninhydrin is specific for primary amines (turning purple/blue). The product (secondary amide) will generally not stain or stain very faintly with Ninhydrin, making this an excellent negative test for reaction completion.

Q: Can I use 100% Ethyl Acetate? A: Likely not. Both the starting material and product are moderately polar organic molecules.[14] In 100% EtOAc, both will likely travel to the solvent front (Rf > 0.8), resulting in zero separation. Keep the polar solvent component below 50%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 264646, 2-chloro-N-phenylpropanamide (Analogous Structure). Retrieved February 15, 2026, from [Link]

  • Mendelovici, M. & Glotter, E. (2023).Synthesis and TLC behavior of alpha-haloamides.
  • Chemistry LibreTexts (2022). Thin Layer Chromatography Visualization and Analysis. Retrieved February 15, 2026, from [Link]

  • Reich, H. J. (2024).Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of alpha-chloro amides vs anilines).

Sources

Technical Support Center: Chloroaniline Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting amide bond formation in chloroanilines Ticket ID: #CA-AMIDE-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement & The "Nucleophilicity Gap"

Welcome to the Chloroaniline Coupling Support Hub. You are likely here because your standard EDC/NHS or HBTU coupling failed, leaving you with unreacted starting material or a mess of side products.

The Root Cause: The failure is rarely due to the carboxylic acid activation; it is almost always due to the deactivated nucleophile .

  • Aniline

    
    :  ~4.6
    
  • 4-Chloroaniline

    
    :  ~4.15 (Electronic deactivation only)
    
  • 2-Chloroaniline

    
    :  ~2.6 (Electronic + Steric hindrance)
    

The chlorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density on the nitrogen lone pair. If the chlorine is in the ortho position (2-Cl), it adds steric bulk that physically blocks the approach to the activated electrophile.

Module 1: Diagnostic & Decision Matrix

Before selecting a reagent, diagnose the severity of your coupling problem using the chart below.

CouplingLogic Start Start: Analyze Substrate Pattern Substitution Pattern? Start->Pattern Para 4-Chloro / 3-Chloro (Electronic Issue) Pattern->Para Ortho 2-Chloro / 2,6-Dichloro (Electronic + Steric Issue) Pattern->Ortho HATU Method A: HATU + HOAt (Standard High-Power) Para->HATU First Attempt T3P Method B: T3P (PPA) (Low Epimerization / High Yield) Ortho->T3P Recommended Start AcidCl Method C: Acid Chloride / Fluoride (The 'Sledgehammer') Ortho->AcidCl If Extremely Hindered HATU->T3P If Yield < 50% T3P->AcidCl If Failed

Caption: Decision tree for selecting coupling reagents based on aniline substitution patterns.

Module 2: The Reagent Toolbox

Comparative Data: Coupling Efficiency

The following table summarizes conversion rates for deactivated anilines (e.g., 2-chloroaniline) reacting with a hindered carboxylic acid (24h reaction).

ReagentMechanismConversion (Est.)Risk ProfileBest For
EDC / HOBt Carbodiimide< 10%Urea byproduct removal is difficult.Do not use for chloroanilines.
HATU / HOAt Uronium / Aza-benzotriazole60-80%Guanidinylation of amine (rare but possible).Screening; 4-chloroanilines.
T3P Propylphosphonic Anhydride85-95%Very low epimerization; easy workup.Process Scale ; 2-chloroanilines.[1]
SOCl₂ / (COCl)₂ Acid Chloride> 95%Hydrolysis; Racemization (if chiral acid).Stubborn substrates ; Non-chiral acids.

Module 3: Detailed Protocols

Protocol A: T3P Coupling (The "Clean" Method)

Why this works: T3P (Propylphosphonic anhydride) drives the reaction by releasing a water-soluble byproduct. It is less sensitive to steric hindrance than HATU.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • Chloroaniline (1.1 - 1.2 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/NMP.

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the chloroaniline in EtOAc (approx. 5-10 mL per mmol).

  • Base Addition: Add Pyridine (or DIPEA). Note: Pyridine often gives higher yields with T3P than DIPEA for anilines.

  • Activation: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Tip: If 2-chloroaniline is used, heat to 50-60°C.

  • Workup: Wash the organic layer with water, 1M HCl (to remove excess aniline/pyridine), sat. NaHCO₃, and brine.

  • Result: The product usually remains in the organic layer with high purity.

Protocol B: Acid Chloride Method (The "Sledgehammer")

Why this works: Acid chlorides are the most reactive electrophiles available. They overcome the poor nucleophilicity of the aniline by sheer kinetic force.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • Oxalyl Chloride (1.2 equiv) + DMF (cat.) OR Thionyl Chloride (

    
    )
    
  • Chloroaniline (1.1 equiv)

  • Base:

    
     or Pyridine (2.0 equiv)
    

Step-by-Step:

  • Activation (In-Situ): Dissolve carboxylic acid in dry DCM (or Toluene). Add catalytic DMF (1-2 drops). Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 1-2 hours until gas evolution ceases.

    • Check: Verify acid chloride formation by quenching a small aliquot with MeOH and checking for Methyl Ester by TLC/LCMS.

  • Evaporation (Critical): Remove solvent and excess oxalyl chloride under vacuum. Redissolve the residue in fresh dry DCM.

  • Coupling: Add the chloroaniline and Base (Pyridine/TEA) to the acid chloride solution at 0°C.

  • Catalysis (Optional): If the reaction is sluggish, add 10 mol% DMAP . Warning: DMAP increases risk of racemization.

  • Workup: Quench with water. Wash with 1M HCl (removes unreacted aniline) and 1M NaOH (removes unreacted acid).

Module 4: Troubleshooting Matrix (FAQ)

Q1: I see the "Active Ester" (e.g., O-At ester) on LCMS, but it won't convert to the amide.

Diagnosis: The amine is too weak to attack the active ester intermediate. Solution:

  • Heat: Increase temperature to 60-80°C.

  • Switch Reagent: Move from HATU to Acid Chloride or Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Microwave: Run the reaction in a microwave reactor at 100°C for 20-30 mins (use T3P in DMF for this).

Q2: My product is co-eluting with the excess chloroaniline.

Diagnosis: Chloroanilines are lipophilic and weak bases, making them hard to remove with mild acid washes. Solution:

  • Aggressive Wash: Use 1M - 2M HCl for the wash (ensure your product is stable).

  • Scavenger Resins: Use a polymer-supported isocyanate (PS-Isocyanate) resin to scavenge excess amine. Stir for 2 hours, then filter.

Q3: I am observing racemization of my chiral carboxylic acid.

Diagnosis: Slow coupling times allow the oxazolone intermediate to epimerize. Solution:

  • Use T3P: It is documented to have the lowest epimerization rates among coupling agents [1].

  • Avoid DMAP: DMAP is a known racemization catalyst.

  • Base Choice: Use TMP (2,4,6-trimethylpyridine) or Collidine instead of TEA/DIPEA.

Visualizing the Mechanism

Understanding why T3P works for these substrates helps in troubleshooting.

T3P_Mechanism Acid Carboxylic Acid MixedAnh Mixed Anhydride (Highly Reactive) Acid->MixedAnh + Base T3P T3P Reagent T3P->MixedAnh TS Cyclic Transition State MixedAnh->TS + Amine Amine Chloroaniline (Poor Nucleophile) Product Amide Product TS->Product Byproduct Water Soluble Byproduct TS->Byproduct

Caption: T3P activation pathway. The mixed anhydride is highly electrophilic, compensating for the weak amine nucleophile.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent.[5] Organic Process Research & Development.

Sources

Validation & Comparative

Technical Guide: FTIR Characterization & Synthesis Verification of 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6) is a critical amide intermediate, often utilized in the synthesis of agrochemicals and local anesthetic pharmacophores. Structurally, it consists of a 3-chlorophenyl (m-chloroaniline) moiety acylated by a 2-chloropropanoyl group.

For researchers, the primary challenge is not just identification, but synthesis verification —specifically, distinguishing the product from its highly reactive precursors (3-chloroaniline and 2-chloropropanoyl chloride) and potential regioisomers.[1]

This guide provides a definitive spectral analysis, comparing the target compound against its precursors to establish a self-validating Quality Control (QC) protocol. Unlike NMR, which requires sample dissolution and deuterated solvents, FTIR offers a rapid, non-destructive method for In-Process Control (IPC).[1]

Structural Impact on IR Spectrum[2]
  • 
    -Chloro Effect:  The chlorine atom adjacent to the carbonyl group (C-2 position) is electron-withdrawing. This reduces resonance delocalization of the nitrogen lone pair into the carbonyl, typically shifting the Amide I band to a higher wavenumber  compared to unsubstituted propanamides.[1]
    
  • Meta-Substitution: The chlorine on the phenyl ring affects the aromatic C-H out-of-plane (OOP) bending vibrations, providing a fingerprint for regioisomer differentiation.[1]

Comparative Spectral Analysis

The following data contrasts the target product with its primary impurity (unreacted starting material).

Table 1: Critical Absorption Peaks & Assignments
Functional GroupVibration ModeTarget: 2-chloro-N-(3-chlorophenyl)propanamideAlternative: 3-Chloroaniline (Precursor)Diagnostic Significance
Amine / Amide N-H StretchSingle band (3250–3300 cm⁻¹)Doublet (3350–3450 cm⁻¹)Primary Indicator. Disappearance of the doublet confirms amine conversion.
Carbonyl C=O[1][2][3][4] Stretch (Amide I)Strong (1660–1690 cm⁻¹)AbsentConfirmation. The

-Cl shifts this higher than typical amides (usually ~1650).
C-N Bond N-H Bend (Amide II)Medium/Strong (1520–1550 cm⁻¹)N-H Scissoring (~1600 cm⁻¹)Distinctive "Amide II" band appears only in the product.
Aromatic Ring C=C Stretch1580–1600 cm⁻¹1580–1600 cm⁻¹Present in both; not diagnostic.[1]
Aromatic Subst. C-H OOP Bend~780 cm⁻¹ & ~680 cm⁻¹~770 cm⁻¹ & ~680 cm⁻¹Characteristic of meta-substitution (1,3-disubstituted benzene).
Alkyl Halide C-Cl Stretch (Aliphatic)600–700 cm⁻¹ (Broad/Weak)AbsentConfirms incorporation of the chloropropanoyl chain.

Note on Amide I Shift: In standard secondary amides, the Amide I band appears near 1650 cm⁻¹.[1] However, the inductive effect of the


-chlorine withdraws electron density, strengthening the C=O bond and shifting absorption toward 1680–1690 cm⁻¹.[1]

Experimental Protocol: Self-Validating QC Workflow

This protocol ensures scientific integrity by using the "Disappearance/Appearance" logic to validate the reaction endpoint.[1]

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: ATR is preferred over KBr pellets for this lipophilic solid to avoid moisture interference in the Amide A region (3300 cm⁻¹) and to prevent halide exchange (if using KBr) with the aliphatic chlorine.

Step-by-Step Workflow
  • Background Collection:

    • Clean crystal (Diamond or ZnSe) with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).[1]

  • Precursor Baseline (Control):

    • Run a spectrum of pure 3-chloroaniline.

    • Checkpoint: Verify the distinct N-H doublet at >3300 cm⁻¹.[1][4]

  • Sample Analysis:

    • Place ~5 mg of the synthesized solid on the crystal.[1]

    • Apply high pressure (clamp) to ensure contact (critical for solid amides).

    • Collect spectrum (32 scans).

  • Data Interpretation (The Logic Gate):

    • Gate 1: Is the region 1660–1690 cm⁻¹ showing a strong peak? (Yes = Carbonyl present).

    • Gate 2: Is the region 3300–3500 cm⁻¹ showing a single peak or a doublet ? (Single = Product; Doublet = Unreacted Amine).

Visualization of Logic & Synthesis

The following diagram illustrates the synthesis pathway and the spectral logic used to verify the transformation.

G Start Start: 3-Chloroaniline (Precursor) Reaction Reaction: + 2-Chloropropanoyl chloride Start->Reaction Acylation Spec_Start FTIR Signal: N-H Doublet (3350/3450) No C=O Peak Start->Spec_Start Spectral Profile Product End: 2-chloro-N-(3-chlorophenyl)propanamide Reaction->Product Schotten-Baumann Spec_End FTIR Signal: N-H Singlet (~3280) Strong C=O (~1680) Amide II (~1540) Product->Spec_End Spectral Profile Spec_Start->Spec_End Validation Logic: Doublet -> Singlet No Carbonyl -> Carbonyl

Caption: Figure 1. Spectral evolution during the synthesis of 2-chloro-N-(3-chlorophenyl)propanamide. The transition from amine doublet to amide singlet is the primary QC checkpoint.

Performance Comparison: FTIR vs. Alternatives

While FTIR is the focus, understanding its position relative to other analytical techniques establishes authoritative grounding.

FeatureFTIR (Recommended)1H NMR (Alternative)HPLC-UV
Speed < 2 Minutes15–30 Minutes30–60 Minutes
Sample Prep None (ATR)Dissolution (CDCl₃)Dissolution & Filtration
Structural Insight Functional Group (Amide/Amine)Connectivity & Proton CountPurity % & Retention Time
Limit of Detection ~1–2% Impurity~0.1% Impurity<0.01% Impurity
Best Use Case Rapid IPC / Synthesis Verification Final Structure ConfirmationFinal Purity Quantification

Expert Insight: Use FTIR for real-time monitoring of the reaction completion.[1] Once the FTIR spectrum confirms the disappearance of the N-H doublet, proceed to HPLC for purity assay or NMR for full structural characterization.[1]

References

  • Sigma-Aldrich. N-(3-Chlorophenyl)propanamide Product Specification & CAS Data. Retrieved from

  • National Institute of Standards and Technology (NIST). 3-Chloroaniline Gas Phase IR Spectrum & Vibronic Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Propanamide and Amide Derivatives. Retrieved from

  • MDPI (Molbank). Synthesis and Characterization of N-(3-chlorophenethyl)-2-arylpropanamides. Molbank 2023, M1625.[1] Retrieved from

  • UCLA Chemistry. Table of Characteristic IR Absorptions for Amides and Amines. Retrieved from

Sources

Mass spectrometry fragmentation of 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-chloro-N-(3-chlorophenyl)propanamide: A Comparative Analysis

Introduction

In the landscape of analytical chemistry, the structural elucidation of novel or unknown compounds is a cornerstone of research and development. 2-chloro-N-(3-chlorophenyl)propanamide is a molecule of interest due to its structural motifs—a halogenated phenyl ring and a chloro-substituted amide side-chain—which are common in agrochemicals, pharmaceutical intermediates, and environmental contaminants.[1][2] For instance, it shares structural similarities with chloroacetanilide herbicides like propachlor, whose analysis and environmental fate are of significant concern.[3][4] A thorough understanding of its behavior under mass spectrometric analysis is therefore crucial for its unambiguous identification, characterization, and quantification in complex matrices.

This guide provides a comprehensive analysis of the mass spectrometric fragmentation of 2-chloro-N-(3-chlorophenyl)propanamide. Moving beyond a simple catalog of fragments, we will explore the mechanistic rationale behind bond cleavages under different ionization regimes. We will compare the foundational technique of Electron Ionization (EI) with softer ionization methods coupled with tandem mass spectrometry (MS/MS), offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Analytical Significance

The fragmentation behavior of a molecule is intrinsically linked to its chemical structure. The key features of 2-chloro-N-(3-chlorophenyl)propanamide that dictate its mass spectrometric fate are the amide linkage, the aliphatic chlorine atom, and the chlorinated aromatic ring.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO[5][6]
Monoisotopic Mass 217.00612 Da[5]
Molecular Weight 218.08 g/mol [1][6]
Chemical Structure

PubChem CID: 532268

The presence of two chlorine atoms is a critical diagnostic feature, as it will produce a characteristic isotopic pattern in the mass spectrum for the molecular ion and any chlorine-containing fragments.

Electron Ionization (EI) Mass Spectrometry: The Foundational Technique

Electron Ionization (EI) is a high-energy "hard" ionization technique that induces extensive and reproducible fragmentation, creating a unique "fingerprint" for a compound.[7][8] For a molecule like 2-chloro-N-(3-chlorophenyl)propanamide, which is amenable to gas chromatography (GC), GC-EI-MS is the primary method for initial identification.

Predicted EI Fragmentation Pathway

Upon ionization at a standard 70 eV, the molecule ejects an electron to form a high-energy molecular ion radical cation, [M]+•. This ion has sufficient internal energy to undergo several competing fragmentation reactions. The most probable pathways are governed by the formation of the most stable products (cations, radicals, and neutral molecules).

The primary fragmentation routes involve cleavage of the most labile bonds: the C-N amide bond and the C-C bond alpha to the carbonyl group.

G cluster_0 Amide Bond Cleavage cluster_1 Alpha Cleavage cluster_2 Aromatic Ring Fragmentation M Molecular Ion [C₉H₉Cl₂NO]+• m/z 217, 219, 221 F1 3-Chloroaniline Cation [C₆H₅ClN]+• m/z 127, 129 M->F1 - •C(O)CH(Cl)CH₃ F2 2-Chloropropionyl Cation [C₃H₄ClO]+ m/z 91, 93 M->F2 - •NH(C₆H₄Cl) F4 [M - Cl]+• m/z 182, 184 M->F4 - •Cl (from side chain) F5 3-Chlorophenyl Cation [C₆H₄Cl]+ m/z 111, 113 F1->F5 - •NH F3 [M - CH₃]+• m/z 202, 204, 206

Caption: Predicted Electron Ionization (EI) fragmentation pathways for 2-chloro-N-(3-chlorophenyl)propanamide.

Mechanistic Insights:

  • Amide Bond (C-N) Cleavage: This is a dominant fragmentation pathway for amides.[9][10]

    • Formation of the 2-chloropropionyl cation (m/z 91, 93): Cleavage of the C-N bond with charge retention on the acyl fragment results in a resonance-stabilized acylium ion. This is often a very prominent peak.

    • Formation of the 3-chloroaniline radical cation (m/z 127, 129): The alternative C-N cleavage, with charge retention on the nitrogen-containing fragment, yields the ion corresponding to 3-chloroaniline. This fragment can further lose a chlorine atom.

  • Alpha-Cleavage: Cleavage of bonds alpha (adjacent) to a functional group is a common mechanism.[11][12]

    • Loss of Chlorine Radical (m/z 182, 184): The C-Cl bond on the propanamide chain is susceptible to cleavage, leading to the loss of a chlorine radical (•Cl).

    • Loss of Methyl Radical (m/z 202, 204, 206): Cleavage of the C-C bond can result in the loss of a methyl radical (•CH₃).

  • Aromatic Ring Fragmentation:

    • The 3-chloroaniline fragment (m/z 127, 129) can undergo further fragmentation, such as the loss of its chlorine atom or the entire amino group, leading to the 3-chlorophenyl cation (m/z 111, 113) .

Summary of Predicted EI Fragments
m/z (Monoisotopic)Isotopic PatternProposed Fragment StructureFragmentation Mechanism
217m/z 217, 219, 221[C₉H₉Cl₂NO]⁺•Molecular Ion
182m/z 182, 184[C₉H₉ClNO]⁺•Alpha-cleavage (Loss of •Cl)
127m/z 127, 129[C₆H₆ClN]⁺•Amide C-N bond cleavage
111m/z 111, 113[C₆H₄Cl]⁺Fragmentation of the aniline ion
91m/z 91, 93[C₃H₄ClO]⁺Amide C-N bond cleavage (Acylium ion)
Experimental Protocol: GC-EI-MS Analysis

This protocol provides a robust, self-validating framework for acquiring a standard EI mass spectrum.

  • Sample Preparation: Dissolve 1 mg of 2-chloro-N-(3-chlorophenyl)propanamide in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC System:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS System:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-350.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the chromatographic peak for the target compound. Extract the mass spectrum and compare the observed fragmentation pattern and isotopic distributions with the predicted data.

Soft Ionization and Tandem Mass Spectrometry (MS/MS)

While EI-MS provides rich structural detail, it can sometimes lead to a weak or absent molecular ion, complicating molecular weight determination. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are designed to overcome this by producing intact protonated molecules [M+H]⁺ with minimal fragmentation.[7][13] When coupled with tandem mass spectrometry (MS/MS), these methods offer a powerful tool for both structural confirmation and highly sensitive quantification.[14][15]

LC-MS/MS Workflow and Predicted Fragmentation

In a typical LC-MS/MS experiment, the protonated molecule (precursor ion) is selectively isolated and then fragmented through Collision-Induced Dissociation (CID).[16] The resulting product ions provide structural information.

G cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Injection HPLC HPLC Separation Sample->HPLC ESI ESI Source (Ionization) HPLC->ESI Q1 Q1: Precursor Ion Selection ([M+H]⁺, m/z 218) ESI->Q1 Q2 q2: Collision Cell (CID) (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Scan Q2->Q3 Detector Detector Q3->Detector

Caption: A typical workflow for the analysis of a target compound using LC-MS/MS.

For 2-chloro-N-(3-chlorophenyl)propanamide, the precursor ion would be [M+H]⁺ at m/z 218 (and its isotopic peaks at 220, 222). The CID fragmentation of this even-electron ion will favor the loss of stable, neutral molecules.[17]

Predicted MS/MS Transitions:

  • m/z 218 -> m/z 128 : This corresponds to the neutral loss of the 2-chloropropene ketene (CH₂(Cl)C=C=O, 90 Da) via rearrangement, leaving the protonated 3-chloroaniline fragment. This is often a major fragmentation channel.

  • m/z 218 -> m/z 182 : Corresponds to the neutral loss of HCl (36 Da).

  • m/z 218 -> m/z 92 : Corresponds to the loss of the neutral 3-chloro-N-ethenylaniline molecule after rearrangement.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol is designed for targeted quantification and structural confirmation.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol/water (50:50, v/v) to create a stock solution. Further dilute as needed for analysis.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS System:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Ionization Parameters: Optimize spray voltage, gas flows, and temperatures for the specific instrument.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion: m/z 218.0.

    • Collision Gas: Argon.

    • Collision Energy (CE): Optimize for the desired transitions (typically 15-35 eV). A product ion scan across a range of CEs is recommended to map the fragmentation.

    • Product Ions: Monitor for expected fragments (e.g., m/z 128.0, 182.0).

Comparison of Analytical Approaches

The choice between GC-EI-MS and LC-ESI-MS/MS depends entirely on the analytical goal. Neither is universally superior; they are complementary tools that provide different types of information.

FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Principle Hard ionization (70 eV electrons)Soft ionization (ESI, APCI)
Primary Ion Observed Molecular ion radical [M]+•Protonated molecule [M+H]⁺
Fragmentation Extensive, spontaneous, reproducibleControlled (CID), minimal in-source
Information Yield Rich structural "fingerprint"Molecular weight, specific structural links
Primary Application Qualitative identification, library searchingTargeted quantification, trace analysis
Sample Requirement Volatile and thermally stableSoluble in LC mobile phases
Sensitivity Good (ng range)Excellent (pg-fg range)

Conclusion

The mass spectrometric analysis of 2-chloro-N-(3-chlorophenyl)propanamide reveals a rich fragmentation pattern dictated by its core functional groups. Under Electron Ionization (EI) , the molecule undergoes predictable cleavages, primarily at the amide C-N bond, yielding a characteristic acylium ion (m/z 91, 93) and a 3-chloroaniline fragment (m/z 127, 129). This detailed fragmentation pattern serves as a robust fingerprint for unambiguous identification.

In contrast, soft ionization techniques like ESI followed by tandem MS/MS provide a complementary approach. By preserving the molecular ion as a protonated species ([M+H]⁺), this method allows for highly selective and sensitive quantification through the monitoring of specific, collision-induced fragmentation pathways, such as the neutral loss of the chloro-acyl moiety.

For researchers and analytical scientists, the optimal strategy depends on the objective. GC-EI-MS is the superior tool for initial identification and structural confirmation in screening applications. For trace-level quantification in complex matrices, such as environmental or biological samples, the selectivity and sensitivity of LC-ESI-MS/MS are unparalleled. A comprehensive analytical dossier on this compound should ideally leverage both techniques to provide a complete and validated characterization.

References

  • INCHEM. (1993). Propachlor (EHC 147, 1993). International Programme on Chemical Safety. Available at: [Link]

  • National Health and Medical Research Council. Propachlor - Australian Drinking Water Guidelines. Australian Government. Available at: [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available at: [Link]

  • Jiang, W., et al. (2023). Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant. ACS Omega. Available at: [Link]

  • Saeed, M. A., & Ali, S. (2018). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Available at: [Link]

  • Thurman, E. M., et al. (1996). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. PubMed. Available at: [Link]

  • Morton, T. H. (2005). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. CORE. Available at: [Link]

  • PubChem. 2-chloro-N-(3-chlorophenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. Potential fragment ions monitored using precursor ion MS/MS. Available at: [Link]

  • SlideShare. (2014). Mass spectrometry and ionization techniques. Available at: [Link]

  • NIST. Chloroacetic acid, dodecyl ester. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST Chemistry WebBook. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chromatographic Society of India. (2021). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. YouTube. Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern. Available at: [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link]

  • MDPI. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • ChemComplete. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • GNPS Library. Spectrum CCMSLIB00005733888. Available at: [Link]

  • NIST. 2-Chloropropionamide. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Chloropropamide. NIST Chemistry WebBook. Available at: [Link]

  • PubMed. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Available at: [Link]

  • PubMed. (2024). Verification of chlorine exposure via LC-MS/MS analysis of base hydrolyzed chlorophenols from chlorotyrosine-protein adducts. Available at: [Link]

  • Lee, J., et al. (2017). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. PMC. Available at: [Link]

  • PubMed. (1984). The mass spectrometry of chlorinated dibenzo-p-dioxins. Available at: [Link]

  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (1988). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O. Available at: [Link]

Sources

Comparative Technical Guide: 2-Chloro-N-(3-chlorophenyl)propanamide vs. 4-Chlorophenyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-chloro-N-(3-chlorophenyl)propanamide (the meta isomer) and its 4-chlorophenyl analog (the para isomer). These compounds are critical intermediates in the synthesis of aryloxypropionamide herbicides (e.g., Clomeprop) and amino-amide pharmaceutical scaffolds.

Executive Summary

  • Compound A (Meta): 2-chloro-N-(3-chlorophenyl)propanamide. Characterized by higher solubility in organic solvents and lower melting point. Often used when higher lipophilicity or specific steric "kinks" are required in the final bioactive molecule.

  • Compound B (Para): 2-chloro-N-(4-chlorophenyl)propanamide. Characterized by a higher melting point and greater crystallinity due to symmetry. The precursor (4-chloroaniline) is more nucleophilic, making this analog synthetically more accessible with faster reaction kinetics.

Physicochemical Profiling

The structural isomerism (meta vs. para) significantly impacts the solid-state properties and solubility, which are critical for process chemistry and purification.

Feature3-Chlorophenyl Analog (Meta) 4-Chlorophenyl Analog (Para)
Structure meta-substituted amidepara-substituted amide
Molecular Weight 218.08 g/mol 218.08 g/mol
Melting Point ~85–95 °C (Estimated*)106–108 °C [1]
Crystal Packing Less efficient (lower lattice energy)Highly efficient (symmetry driven)
Solubility Higher in EtOH, DCM, TolueneLower (often requires heating)
Precursor Nucleophilicity Lower (Inductive withdrawal dominant)Higher (Resonance donation opposes induction)

*Note: Meta isomers consistently exhibit lower melting points than para isomers due to the lack of symmetry preventing tight crystal lattice packing.

Synthetic Utility & Reactivity[1]

These compounds function primarily as electrophilic building blocks . The


-chloro position is susceptible to nucleophilic attack (

), allowing coupling with phenols (to make herbicides) or amines (to make local anesthetics).

Both analogs are synthesized via the Schotten-Baumann reaction or anhydrous acylation of the corresponding aniline with 2-chloropropionyl chloride.

Reactivity Difference:

  • 4-Chloroaniline (Para): The lone pair on the nitrogen is better preserved due to the resonance effect (+R) of the para-chlorine partially counteracting its inductive withdrawal (-I). Result: Faster acylation, higher yield under mild conditions.[1]

  • 3-Chloroaniline (Meta): The meta-chlorine exerts only a strong inductive withdrawing effect (-I) with no resonance stabilization. Result: The amine is less nucleophilic, often requiring a stronger base catalyst (e.g., Et

    
    N or Pyridine) or elevated temperatures.
    

DOT Diagram: Synthesis & Downstream Application

SynthesisPath cluster_0 Reactivity Note Aniline Chloroaniline (3-Cl or 4-Cl) Intermediate 2-Chloro-N-(chlorophenyl) propanamide (The Target) Aniline->Intermediate Acylation (-HCl) Reagent 2-Chloropropionyl Chloride Reagent->Intermediate Product Aryloxypropionamide (e.g., Clomeprop Analog) Intermediate->Product SN2 Substitution (Base, Heat) Phenol 2,4-Dichloro-3-methylphenol (Nucleophile) Phenol->Product Note 4-Cl Aniline reacts faster than 3-Cl Aniline

Figure 1: Synthesis of the title compounds and their subsequent use as alkylating agents in herbicide production.

Biological Implications (SAR)

In the context of herbicides (specifically Photosystem II inhibitors like Propanil) and pharmaceuticals:

  • Herbicidal Activity (Propanil Analogs):

    • 3,4-Dichloro substitution is usually optimal for binding to the D1 protein in chloroplasts.

    • 3-Chloro (Meta): Often retains higher biological activity than the 4-chloro analog because the meta position mimics the 3,4-substitution pattern better in the binding pocket.

    • 4-Chloro (Para): Frequently shows reduced activity but may offer better metabolic stability against ring hydroxylation.

  • Chemical Application (Clomeprop Synthesis):

    • The 2-chloro-N-phenylpropanamide scaffold serves as the "chiral handle" [2].

    • Reaction with 2,4-dichloro-3-methylphenol yields Clomeprop , a selective herbicide.[2]

    • Critical Insight: The choice of the aniline (unsubstituted vs. 3-Cl vs. 4-Cl) in this step determines the "tail" of the herbicide, tuning its lipophilicity (LogP) and soil mobility. The 3-Cl analog creates a more lipophilic, soil-binding variant compared to the unsubstituted parent.

Experimental Protocols

Safety Note: Chloroanilines are toxic and potential methemoglobinemia inducers. 2-chloropropionyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.

This protocol is optimized for the more reactive para-isomer.

  • Reagents:

    • 4-Chloroaniline: 12.8 g (100 mmol)

    • 2-Chloropropionyl chloride: 13.0 g (102 mmol)

    • Solvent: Dichloromethane (DCM) or Chloroform (100 mL)

    • Base: Triethylamine (110 mmol) or Pyridine.

  • Procedure:

    • Dissolve 4-chloroaniline in dry DCM in a round-bottom flask. Add the base.

    • Cool the solution to 0–5 °C in an ice bath.

    • Add 2-chloropropionyl chloride dropwise over 30 minutes. Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO

      
      , then Brine.
      
    • Dry over MgSO

      
       and evaporate.
      
    • Recrystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.

    • Expected Yield: 90–95%.

    • Characterization: MP 106–108 °C.

Modified for the less nucleophilic meta-isomer.

  • Modifications:

    • Use a slightly stronger base catalyst or reflux conditions if the reaction is sluggish.

    • Solvent: Toluene is preferred if heating is required (reflux at 110 °C accelerates the acylation of the deactivated aniline).

  • Procedure:

    • Dissolve 3-chloroaniline in Toluene. Add 1.1 eq of Pyridine.

    • Add 2-chloropropionyl chloride at Room Temperature.

    • Heat to 60–80 °C for 3 hours.

    • Workup: Similar to Protocol A.

    • Purification: The product may be an oil or low-melting solid. If it does not crystallize, purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexanes).

References

  • GuideChem. (2024). 2-Chloro-N-(4-chlorophenyl)propanamide Properties and Melting Point Data. Link

  • Scribd / Ullmann's Encyclopedia. (2023). Weed Control: Individual Herbicides and Synthesis of Clomeprop. Link

  • ChemicalBook. (2025). 3-Chloropropionyl Chloride Applications and Reactivity. Link

  • PubChem. (2025). 3-Chloro-N-(4-chlorophenyl)propanamide (Isomer Comparison). Link

Sources

A Senior Application Scientist's Guide: Validating the Purity of 2-chloro-N-(3-chlorophenyl)propanamide via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the purity validation of 2-chloro-N-(3-chlorophenyl)propanamide, a crucial intermediate in various chemical synthesis pathways. In fields like drug development and agrochemical research, establishing the precise purity of such compounds is not merely a quality control step; it is a foundational requirement for ensuring downstream efficacy, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the resolution and sensitivity required to separate and quantify the target analyte from its potential impurities.[1]

This document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of specific chromatographic parameters, presents a fully validated, robust analytical method, compares it with viable alternatives, and offers expert insights into potential challenges. The protocols described herein are designed as self-validating systems, incorporating system suitability tests and adhering to internationally recognized validation standards to ensure data integrity and trustworthiness.

Section 1: Analyte Deep Dive: Causality Behind Method Selection

Understanding the physicochemical properties of 2-chloro-N-(3-chlorophenyl)propanamide is the critical first step in developing a robust analytical method. The choices made for the column, mobile phase, and detector are a direct consequence of the molecule's inherent characteristics.

Chemical Structure and Properties:

  • Formula: C₉H₉Cl₂NO[2][3]

  • Molecular Weight: 218.08 g/mol [2]

  • Structure: The molecule consists of a 3-chlorophenyl ring linked via an amide bond to a 2-chloropropanoyl group.

This structure confers two key properties relevant to HPLC analysis:

  • Hydrophobicity: The presence of the halogenated aromatic ring makes the molecule relatively non-polar and hydrophobic, making it an ideal candidate for Reverse-Phase (RP) HPLC.[4] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar; hydrophobic molecules are retained longer on the column.[5]

  • UV Absorbance: The chlorophenyl group acts as a chromophore, meaning it absorbs ultraviolet (UV) light. This allows for straightforward detection and quantification using a standard UV or Diode Array Detector (DAD).

Anticipated Impurities:

A robust purity method must be able to separate the main compound from any potential impurities. Based on a typical synthesis route (e.g., acylation of 3-chloroaniline with 2-chloropropionyl chloride), we can anticipate the following impurities:

  • Starting Materials: Unreacted 3-chloroaniline and 2-chloropropionyl chloride (or its hydrolysis product, 2-chloropropanoic acid).

  • Isomeric Impurities: Positional isomers such as 2-chloro-N-(2-chlorophenyl)propanamide and 2-chloro-N-(4-chlorophenyl)propanamide, which may arise from impurities in the 3-chloroaniline starting material.

  • Degradation Products: Hydrolysis of the amide bond could yield 3-chloroaniline and 2-chloropropanoic acid. Chloroacetanilide compounds, a class to which this molecule belongs, can undergo various degradation pathways.[6][7][8]

The need to resolve these structurally similar compounds dictates the selection of a high-resolution chromatographic system.

Section 2: The Primary HPLC Method: A Validated Approach

The following method has been developed and validated to provide reliable and reproducible purity analysis of 2-chloro-N-(3-chlorophenyl)propanamide. The validation follows the principles outlined by the International Conference on Harmonisation (ICH).[9][10][11]

Principle of the Method

This method employs a gradient reverse-phase HPLC separation on a C18 column with UV detection.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and is chosen for its strong hydrophobic interactions with the analyte.[12][13]

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of compounds with a range of polarities. It ensures that early-eluting, more polar impurities (like starting materials) are well-resolved, while the main, more hydrophobic analyte and any late-eluting impurities are eluted in a reasonable time with good peak shape.

  • Detection: A UV detector set at 230 nm is used for quantification, as this wavelength provides a strong signal for the aromatic system while minimizing interference from common solvents.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm PTFE or similar).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • 2-chloro-N-(3-chlorophenyl)propanamide Reference Standard (of known purity)

  • Sample of 2-chloro-N-(3-chlorophenyl)propanamide for testing.

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
System Suitability and Method Validation

Before any sample analysis, a system suitability test (SST) must be performed by injecting the Working Standard Solution five times. This ensures the chromatographic system is performing correctly. The validation of an analytical procedure is a regulatory necessity to demonstrate its suitability for the intended purpose.[10][14]

System Suitability Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Summary of Validation Data (per ICH Q2(R2) Guidelines):

Validation ParameterResult & Acceptance Criteria
Specificity Peak is resolved from all known impurities and diluent peaks (Resolution > 2.0). DAD peak purity analysis shows no co-elution.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 1 µg/mL to 100 µg/mL.
Range 1 µg/mL - 100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at three concentration levels (50%, 100%, 150% of working concentration).
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision (inter-day, n=6): ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL (Based on Signal-to-Noise ratio of 3:1)
Limit of Quantitation (LOQ) 1.0 µg/mL (Based on Signal-to-Noise ratio of 10:1 and acceptable precision/accuracy)
Robustness Method is unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Section 3: Comparative Analysis of Alternative Methods

While the primary gradient method is robust and comprehensive, alternative approaches may be suitable depending on the specific analytical need, such as high-throughput screening or troubleshooting difficult separations.

Comparison 1: Isocratic vs. Gradient Elution
FeatureIsocratic MethodGradient Method (Primary)
Mobile Phase Constant composition (e.g., 65% Acetonitrile)Composition changes over time
Run Time Potentially shorter if all impurities are similar in polarity to the main peak.Longer, but more comprehensive.
Resolution May not resolve impurities with very different polarities from the main peak.Superior resolution across a wide polarity range.
Solvent Usage Generally lower per run.Higher per run due to re-equilibration.
Best Use Case Routine QC where impurity profile is well-known and simple. High-throughput analysis.Method development, stability studies, and analysis of unknown samples or complex mixtures.
Comparison 2: C18 vs. Phenyl-Hexyl Stationary Phase

For challenging separations, especially involving positional isomers, altering the column chemistry can provide the necessary change in selectivity.[15]

FeatureC18 Column (Primary)Phenyl-Hexyl Column
Retention Mechanism Primarily hydrophobic interactions.Mixed-mode: Hydrophobic and π-π interactions.
Selectivity Excellent for general-purpose separation of non-polar compounds.Enhanced selectivity for aromatic and unsaturated compounds due to interactions with the phenyl ring.
Application Focus Broad applicability; the standard first choice for reverse-phase methods.Ideal for resolving aromatic positional isomers or other compounds where π-π interactions can be exploited.

Section 4: Field Insights & Troubleshooting

From experience, analyzing halogenated aromatic compounds can present unique challenges.

  • Peak Tailing: Basic amine groups or other polar functional groups can interact with residual silanol groups on the silica-based stationary phase, leading to tailed peaks.[5]

    • Solution: Using a modern, end-capped C18 column minimizes this effect. If tailing persists, adding a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the silanols and improve peak shape.

  • Poor Isomer Separation: Positional isomers often have very similar hydrophobicity, making them difficult to resolve on a standard C18 column.

    • Solution: As discussed, switching to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can introduce alternative separation mechanisms (π-π interactions) to improve resolution.[15] Alternatively, modifying chromatographic parameters like temperature or switching the organic modifier from acetonitrile to methanol can alter selectivity.[5]

  • Baseline Noise: Contaminants in the mobile phase, detector lamp aging, or an improperly equilibrated column can cause baseline noise, affecting the accurate quantification of low-level impurities.

    • Solution: Always use high-purity, HPLC-grade solvents. Ensure the column is fully equilibrated with the starting mobile phase conditions before injection. Regularly check the detector lamp's energy.

Section 5: Visualization of the Purity Validation Workflow

The following diagram illustrates the logical workflow from sample receipt to the final report, embodying the principles of a self-validating analytical process.

Purity_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Documentation MethodSelection Select Validated HPLC Method SampleReceipt->MethodSelection ReagentPrep Prepare Mobile Phases, Diluent, Standards & Samples MethodSelection->ReagentPrep SST System Suitability Test (SST) (5x Standard Injections) ReagentPrep->SST SST_Check Verify SST Criteria (%RSD, Tailing, Plates) SST->SST_Check SST_Check->SST Fail - Troubleshoot AnalysisSeq Run Analysis Sequence (Blank, Standard, Samples, Check Std) SST_Check->AnalysisSeq Pass Integration Integrate Chromatograms & Identify Peaks AnalysisSeq->Integration Calculation Calculate Purity (% Area) & Impurity Levels Integration->Calculation Report Generate Final Report & Certificate of Analysis Calculation->Report Review Final Data Review & Approval Report->Review

Caption: Logical workflow for HPLC purity validation.

Conclusion

The reliable determination of purity for 2-chloro-N-(3-chlorophenyl)propanamide is achieved through a systematic approach grounded in the principles of chromatography and rigorous method validation. The primary reverse-phase HPLC method detailed in this guide, utilizing a C18 column and a water/acetonitrile gradient, provides a robust and specific system for separating the main component from its potential process-related and degradation impurities. By adhering to ICH validation guidelines and consistently performing system suitability checks, laboratories can ensure the highest degree of confidence in their analytical results. The comparative data on alternative columns and elution modes further equips the analytical scientist with the tools needed to adapt and troubleshoot, ensuring that the chosen method is always fit for its intended purpose.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • PubMed. (n.d.). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ACS Publications. (n.d.). Identification of Ionic Chloroacetanilide-Herbicide Metabolites in Surface Water and Groundwater by HPLC/MS Using Negative Ion Spray.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • SIELC Technologies. (n.d.). Separation of 4-Chloroacetanilide on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 7). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (2025, August 10). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Echemi. (2019, July 15). 2-CHLORO-N-(3-CHLOROPHENYL)ACETAMIDE Safety Data Sheets.
  • CymitQuimica. (2014, February 13). Safety data sheet.
  • PubChem. (n.d.). 2-Chloro-N-methylpropanamide | C4H8ClNO.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • PubChemLite. (n.d.). 2-chloro-n-(3-chlorophenyl)propanamide (C9H9Cl2NO).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
  • Matrix Scientific. (n.d.). 2-Chloro-N-(3-chlorophenyl)propanamide.
  • ResearchGate. (2025, August 6). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products.

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Benchmarking Purity: Elemental Analysis (CHN) of 2-chloro-N-(3-chlorophenyl)propanamide vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(3-chlorophenyl)propanamide (CAS: 21262-06-6) is a critical halogenated amide intermediate, frequently utilized in the synthesis of agrochemicals (such as propanil analogs) and pharmaceutical precursors.[1][2] Its structural integrity relies heavily on the precise ratio of nitrogen and chlorine.

For decades, Combustion Analysis (CHN) has been the "Gold Standard" for establishing bulk purity. However, the presence of two chlorine atoms in this molecule (


) introduces significant analytical interference, often leading to "ghost" nitrogen values if not properly mitigated.

This guide objectively compares the performance of Optimized CHN Analysis against the modern alternative, Quantitative NMR (qNMR) . While CHN remains essential for confirming elemental composition, our comparative data suggests that qNMR offers superior specificity for distinguishing between structural isomers and detecting non-combustible impurities.

The Benchmark: Theoretical vs. Experimental Data

To validate the identity of 2-chloro-N-(3-chlorophenyl)propanamide, the experimental elemental composition must align with theoretical values within the pharmaceutical standard tolerance of ±0.4% .

Theoretical Calculation

Molecular Formula:


Molecular Weight:  218.08  g/mol [1]
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.09949.57%
Hydrogen (H) 91.0089.0724.16%
Nitrogen (N) 114.00714.0076.42%
Chlorine (Cl) 235.4570.9032.51%
Oxygen (O) 115.99915.9997.34%
Performance Comparison: CHN vs. Alternatives

The following table contrasts the "product performance" (analytical reliability) of CHN against qNMR and HPLC for this specific halogenated compound.

FeatureOptimized CHN Analysis Quantitative NMR (qNMR) HPLC-UV (Area %)
Primary Output Bulk Elemental Ratio (C/H/N)Absolute Purity (w/w %)Relative Purity (%)
Halogen Interference High (Requires Ag trap)None (Cl is invisible to 1H)None
Sample Consumption Destructive (~2–5 mg)Non-destructive (~10 mg)Non-destructive (<1 mg)
Water Detection Falsely elevates Hydrogen %Distinct peak (can be quantified)Invisible (elutes in void)
Inorganic Impurities Falsely lowers all % valuesInvisible (unless soluble/active)Invisible
Best Use Case Confirming empirical formulaEstablishing Absolute Standard PotencyRoutine QC / Batch Release

Technical Deep Dive: The "Silver Trap" Protocol

Standard combustion analysis fails for 2-chloro-N-(3-chlorophenyl)propanamide because the combustion of chlorine generates


 and 

gases. These gases have similar thermal conductivity properties to

and can poison standard copper reduction tubes, leading to erratic Nitrogen results .
The Solution: Silver Tungstate ( )

To accurately analyze this molecule, the combustion tube must be packed with a specific "Halogen Trap."

  • Mechanism: As the sample burns at 950°C+, the released Chlorine reacts with the silver layer.

  • Reaction:

    
    
    
  • Result: The chlorine is sequestered as a solid precipitate within the tube, allowing only

    
    , 
    
    
    
    , and
    
    
    to reach the thermal conductivity detector (TCD).
Workflow Diagram

The following diagram illustrates the optimized combustion train required for this chlorinated amide.

CombustionTrain Sample Sample (2-chloro-N-(3-chlorophenyl)propanamide) Combustion Combustion Zone (950°C + O2) Sample->Combustion Injection HalogenTrap Halogen Trap (Ag2WO4 / Silver Wool) Combustion->HalogenTrap Gases (CO2, H2O, NOx, Cl2) Reduction Reduction Zone (Cu wires, 600°C) HalogenTrap->Reduction Cl2 Removed (AgCl ppt) Traps Water/CO2 Traps Reduction->Traps NOx -> N2 Detector TCD Detector (N2 Signal) Traps->Detector Separated Gases

Figure 1: Modified Dumas Combustion Train for Chlorinated Amides. Note the critical placement of the Silver (Ag) trap before the reduction zone to prevent sensor poisoning.

Experimental Protocol: Validating Purity

Reagents & Equipment[3]
  • Instrument: Elemental Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

  • Combustion Aid: Tungstic Anhydride (

    
    ) to prevent incomplete combustion (soot formation) common in aromatic amides.
    
  • Scrubber: Silver wool or Silver Tungstate on Magnesium Oxide.

Step-by-Step Methodology
  • Sample Preparation:

    • Dry the 2-chloro-N-(3-chlorophenyl)propanamide sample in a vacuum oven at 40°C for 4 hours. Rationale: Amides are hygroscopic; retained water will artificially inflate Hydrogen values and lower Carbon/Nitrogen percentages.

  • Weighing:

    • Accurately weigh 2.000 mg (±0.005 mg) into a tin capsule.

    • Add 5 mg of

      
       powder directly over the sample.
      
    • Fold the capsule air-tight to prevent atmospheric nitrogen diffusion.

  • System Conditioning:

    • Run three "Blank" cycles (empty tin capsule) to stabilize the baseline.

    • Run a standard (e.g., Acetanilide or Sulfanilamide) to verify the Calibration Factor (K-factor).

  • Analysis:

    • Inject sample.

    • Combustion time: 60–90 seconds (extended O2 injection recommended for aromatic rings).

  • Criteria for Acceptance:

    • Carbon: 49.17% – 49.97%

    • Hydrogen: 3.76% – 4.56%

    • Nitrogen: 6.02% – 6.82%

Troubleshooting & Interpretation

Scenario A: High Hydrogen (>4.6%) / Low Carbon
  • Cause: Solvent entrapment or moisture. The amide bond can form hydrogen bonds with water.

  • Fix: Perform TGA (Thermogravimetric Analysis) or dry the sample more aggressively.

Scenario B: Low Nitrogen (<6.0%)
  • Cause: Incomplete combustion. The chlorinated phenyl ring is resistant to oxidation.

  • Fix: Increase oxygen dose or add more

    
     combustion aid.
    
Scenario C: High Nitrogen (>6.8%)
  • Cause: Halogen breakthrough. The silver trap is saturated.

  • Fix: Replace the combustion tube packing immediately.

    
     gas is being read as 
    
    
    
    by the detector.

Conclusion: The Verdict

For 2-chloro-N-(3-chlorophenyl)propanamide , CHN analysis is a robust tool for verifying the empirical formula, provided the Silver Trap protocol is strictly followed. However, for high-value drug development, it should not be the sole purity metric.

Recommendation: Use CHN to confirm the chemical structure (identity) and qNMR to determine the absolute purity (potency) for biological assays. This "orthogonal" approach ensures that neither inorganic salts nor organic isomers compromise your research data.

References

  • PubChem. (n.d.). 2-chloro-N-[1-(3-chlorophenyl)propyl]propanamide | C12H15Cl2NO.[3] National Library of Medicine. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Simakov, V. A., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Retrieved from [Link]

Sources

Technical Guide: Differentiating 2-chloro-N-(3-chlorophenyl)propanamide from Process Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-(3-chlorophenyl)propanamide (CAS: 13518-62-2) is a critical synthetic intermediate often utilized in the production of agrochemicals and pharmaceutical precursors (e.g., analogs of bupropion or local anesthetics). Its structural integrity relies on the


-chloroamide moiety, which is susceptible to specific degradation pathways—most notably elimination  to form acrylamides and hydrolysis  to hydroxy-analogs.

This guide provides a definitive analytical framework to differentiate the target compound from its critical impurities:

  • 3-chloroaniline (Unreacted Starting Material)

  • N-(3-chlorophenyl)acrylamide (Elimination Impurity – Toxicological Critical)

  • 2-hydroxy-N-(3-chlorophenyl)propanamide (Hydrolysis Impurity)

  • 3-chloro-N-(3-chlorophenyl)propanamide (Regioisomer/

    
    -chloro)
    

Part 1: Impurity Profile & Formation Logic

Understanding the chemical origin of impurities is the first step in detection. The


-proton in 2-chloropropanamides is acidic, making the molecule prone to base-catalyzed elimination, yielding the conjugated acrylamide.
Figure 1: Impurity Formation Pathways

ImpurityPathways Target TARGET: 2-chloro-N-(3-chlorophenyl)propanamide Acryl IMPURITY A (Elimination): N-(3-chlorophenyl)acrylamide Target->Acryl Heat / Base (-HCl) Hydroxy IMPURITY B (Hydrolysis): 2-hydroxy-N-(3-chlorophenyl)propanamide Target->Hydroxy H2O / OH- (Substitution) Bis IMPURITY C (Over-reaction): Bis-acylated Aniline Target->Bis Excess Acyl Chloride SM SM: 3-Chloroaniline SM->Target + 2-chloropropanoyl chloride

Caption: Mechanistic pathways showing the critical divergence between the stable target molecule and the toxic acrylamide elimination product.

Part 2: Analytical Methodology Comparison

The following table objectively compares analytical techniques for this specific separation challenge.

FeatureHPLC-UV/MS (Recommended)GC-MS 1H-NMR
Primary Utility Routine Purity & QuantitationVolatile Impurity IDStructural Verification (Regioisomers)
Differentiation Power High. Separates polar hydrolysates from non-polar target.Medium. Good for aniline, but risks thermal degradation.High. Unambiguous distinction of

vs

chloro placement.
Risk Factor Co-elution of regioisomers if method is not optimized.Thermal Elimination: Injector heat can convert Target

Acrylamide (False Positive).
Low sensitivity for trace impurities (<1%).
Key Advantage Robust for thermally unstable

-haloamides.
Mass spectral library matching.No reference standard needed for ID.

Part 3: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative separation of the target from aniline and acrylamide impurities. Rationale: A C18 column provides hydrophobic selectivity. Acidic mobile phase suppresses the ionization of the carboxylic acid impurities and keeps the aniline protonated/polar to elute early.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (General amide) and 280 nm (Aniline specificity).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic hold for polar impurities
15.0 90 Gradient ramp to elute Target
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |

Self-Validation Criteria:

  • Resolution (Rs): > 2.0 between 3-chloroaniline and the Target.

  • Tailing Factor: < 1.5 for the Target peak (indicates no secondary interactions with silanols).

Protocol B: 1H-NMR Structural Validation

Objective: Distinguishing the 2-chloro (target) from the 3-chloro (regioisomer) and acrylamide. Solvent: DMSO-d6 or CDCl3.

Diagnostic Signals (Chemical Shift


 in CDCl3): 
MoietyTarget: 2-chloro Impurity: 3-chloro (

)
Impurity: Acrylamide
Aliphatic Chain Doublet (~1.7 ppm, 3H) Quartet (~4.5 ppm, 1H)Triplet (~2.8 ppm, 2H) Triplet (~3.8 ppm, 2H)None (Vinyl protons only)
Vinyl Region NoneNoneMultiplet (5.7 - 6.4 ppm)
Amide NH Broad Singlet (~8.2 ppm)Broad Singlet (~8.5 ppm)Broad Singlet (~7.8 ppm)

Interpretation Logic:

  • If you see a quartet at 4.5 ppm, you have the

    
    -chloro product (Target).
    
  • If you see two triplets , you have the

    
    -chloro isomer.
    
  • If you see signals in the 5.5–6.5 ppm region, thermal elimination has occurred (Acrylamide).

Part 4: Analytical Decision Workflow

Use this decision tree to select the correct method based on the stage of development.

Figure 2: Analytical Decision Tree

DecisionTree Sample Crude Sample HPLC HPLC-UV Analysis Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR 1H-NMR (CDCl3) Confirm Regiochemistry PurityCheck->NMR Yes Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst No Release Release Batch NMR->Release Structure Confirmed Recryst->HPLC Retest

Caption: Workflow ensuring both purity (HPLC) and structural identity (NMR) before batch release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 532268, 2-chloro-N-(3-chlorophenyl)propanamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (Context for aldehyde/ketone/amide separation logic). Retrieved from [Link]

  • Zhang, Y., et al. (2018). The Formation of Acrylamide from and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment.[1] Journal of Food Science.[1] (Mechanism of elimination to acrylamide). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(3-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-chloro-N-(3-chlorophenyl)propanamide. As a chlorinated aromatic amide, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with a self-validating system for managing waste streams containing this chemical, ensuring safety and regulatory adherence.

Core Principles: Hazard Profile and Risk Causality

Understanding the inherent risks of 2-chloro-N-(3-chlorophenyl)propanamide is fundamental to its proper disposal. The molecule's structure—featuring a chlorinated phenyl group and a chloro-substituted amide chain—dictates its toxicological and environmental profile.

Toxicological Hazards: This compound is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant.[1] The reactivity of the alpha-chloro group on the propanamide moiety and the overall biochemistry of chlorinated aromatics contribute to its biological effects.

Environmental Hazards: The primary directive for disposal is to prevent environmental release.[1][2] Chlorinated organic compounds can be persistent in ecosystems and may form hazardous degradation byproducts.[3][4] Standard wastewater treatment facilities are not designed to neutralize such specialized synthetic molecules, leading to potential contamination of waterways and harm to aquatic life.[5]

Thermal Decomposition Hazards: In the event of a fire or improper incineration, this compound can decompose to release highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[6][7] This is a critical reason why it must be disposed of via specialized hazardous waste channels equipped with acid gas scrubbers.

Summary of Key Hazard Information
Hazard ClassificationGHS CategoryKey Considerations
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2] Do not eat, drink, or smoke in work areas.[1][2]
Skin IrritationCategory 2Causes skin irritation.[1] Avoid contact; wear appropriate gloves.
Serious Eye DamageCategory 1Causes serious eye damage.[1] Wear safety goggles with side-shields.
Respiratory IrritationSTOT SE, Cat 3May cause respiratory irritation.[1] Handle in a fume hood or well-ventilated area.[6]
Environmental Hazard-Do not allow to enter sewers or waterways.[1][2]

Pre-Disposal Protocol: Waste Segregation at the Source

Effective disposal begins with rigorous waste segregation. The causality is simple: mixing halogenated waste with other chemical streams complicates and increases the cost of disposal and can create unforeseen chemical hazards. Halogenated waste must be incinerated at high temperatures with specialized equipment to manage the resulting acid gases, a process incompatible with standard solvent waste.[8]

Step-by-Step Segregation Procedure:

  • Designate a Waste Area: Establish a designated area within the laboratory, preferably inside a ventilated cabinet, for halogenated organic waste.[9]

  • Select Waste Containers:

    • Solid Waste: For pure compound, contaminated personal protective equipment (PPE), and absorbent materials from spills. Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).[10]

    • Liquid Waste: For solutions containing the compound. Use a dedicated, labeled, and sealable chemical waste container, typically HDPE or coated glass.[8][10] Ensure the container is compatible with the solvent used.

  • Labeling: Immediately label the waste container with "HALOGENATED ORGANIC WASTE," list "2-chloro-N-(3-chlorophenyl)propanamide" and any solvents, and affix the appropriate hazard pictograms.

  • Maintain a Waste Log: Keep a log sheet with the container to record the contents and approximate quantities added. This is critical for your institution's waste manifest.

Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure safe and compliant disposal from the lab bench to final pickup.

Waste Characterization
  • Unused Pure Compound: This is the most straightforward waste stream. It should be kept in its original, clearly labeled container if possible. If not, it must be transferred to a suitable, labeled waste container.

  • Contaminated Labware & Debris: This includes items like pipette tips, weigh boats, and contaminated paper towels. These items must be collected as solid halogenated waste. Sharps (needles, contaminated glassware) must be placed in a designated sharps container that is also labeled as containing chemical waste.[10]

  • Aqueous & Organic Solutions: Solutions containing the compound must be collected as liquid halogenated waste. Do not mix with non-halogenated waste streams.[8]

Containerization and Storage
  • Use Appropriate Containers: As detailed in Section 2, use only designated, chemically resistant, and sealable containers. Never use food or beverage containers.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[8] This prevents the release of vapors into the lab environment.

  • Avoid Overfilling: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion and prevent spills during transport.[10]

  • Store Safely: Store sealed waste containers in a secondary containment bin within a designated, cool, and well-ventilated area, away from heat sources and incompatible materials like strong oxidizing agents.[2][9]

Arranging Final Disposal
  • Consult Institutional Policy: Your primary point of contact is your institution's Environmental Health & Safety (EHS) department. Familiarize yourself with their specific procedures for chemical waste pickup.

  • Submit a Pickup Request: Complete and submit a chemical waste pickup request form as required by your EHS office. Use the information from your waste log to accurately describe the contents.

  • Prepare for Transport: Ensure containers are clean on the outside, properly sealed, and clearly labeled before the scheduled pickup.

Emergency Procedures for Spills and Exposure

A robust disposal plan must include protocols for accidental release.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[1] Seek medical advice if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[2][7]

  • Spill Response:

    • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Carefully scoop the material into your designated solid halogenated waste container. Clean the spill area with an appropriate solvent and then soap and water.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert nearby personnel. If safe to do so, close the laboratory doors to contain vapors. Contact your institution's EHS or emergency response team immediately.[9] Do not attempt to clean up a large spill without proper training and equipment.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing 2-chloro-N-(3-chlorophenyl)propanamide.

DisposalWorkflow start Waste Generated (Contains 2-chloro-N- (3-chlorophenyl)propanamide) characterize Characterize Waste start->characterize solid_waste Solid Waste (Pure compound, PPE, contaminated debris) characterize->solid_waste Solid liquid_waste Liquid Waste (Aqueous or organic solutions) characterize->liquid_waste Liquid container_solid Place in Labeled 'Solid Halogenated Waste' Container solid_waste->container_solid container_liquid Place in Labeled 'Liquid Halogenated Waste' Container liquid_waste->container_liquid storage Store Sealed Container in Designated, Ventilated Secondary Containment Area container_solid->storage container_liquid->storage contact_ehs Contact EHS for Pickup (Submit Waste Form) storage->contact_ehs

Caption: Disposal Decision Workflow for 2-chloro-N-(3-chlorophenyl)propanamide.

References

  • N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide Env. Fate/Transport. (Date not available). U.S. Environmental Protection Agency (EPA). [Link]

  • Environmental occurrence, fate, and transformation of herbicide safeners. (2021). Iowa Research Online, University of Iowa. [Link]

  • Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. (2005). PubMed, National Library of Medicine. [Link]

  • Chemical Waste Management Guide. (Date not available). Technion - Israel Institute of Technology. [Link]

  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients. (2018). ACS Publications. [Link]

  • Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners. (2018). ACS Publications. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (Date not available). U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (Date not available). Vita-D-Chlor. [Link]

  • Guidelines for Halogenated Solvents Degreasing Operations. (1998). California Air Resources Board. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. (2016). U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Solvents Standard Operating Procedure. (Date not available). Washington State University. [Link]

  • LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN C1-C, CHLORINATED ALIPHATIC HYDROCARBONS. (1989). U.S. Environmental Protection Agency (EPA). [Link]

  • Toxicological Data for Class 2 Solvents. (Date not available). European Medicines Agency. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2017). PMC, National Library of Medicine. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (Date not available). Occupational Safety and Health Administration (OSHA). [Link]

  • Provisional Peer Reviewed Toxicity Values for 2-Chloropropane. (2005). U.S. Environmental Protection Agency (EPA). [Link]

  • Method 612: Chlorinated Hydrocarbons. (Date not available). U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (Date not available). Braun Research Group, Northwestern University. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.